molecular formula C16H12O3 B8529408 3-(4'-Methoxybenzoyl)benzofuran

3-(4'-Methoxybenzoyl)benzofuran

Cat. No.: B8529408
M. Wt: 252.26 g/mol
InChI Key: AQDRSCNQICSNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4'-Methoxybenzoyl)benzofuran is a synthetic derivative based on the benzofuran heterocyclic scaffold, a structure of high significance in medicinal and synthetic chemistry. The benzofuran core, comprising a fused benzene and furan ring, is a privileged structure found in numerous natural products and pharmacologically active compounds . This particular derivative serves as a key intermediate for researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds aimed at developing novel therapeutic agents. The primary research value of this compound lies in its utility as a synthetic building block. Benzofuran derivatives are prevalent in drug discovery due to their wide range of biological activities. The 3-benzoyl substitution pattern is a recognized pharmacophore; for instance, similar compounds are established intermediates in the synthesis of known drugs such as Amiodarone (an antiarrhythmic agent) and Benzbromarone (a uricosuric agent) . The methoxy group on the benzoyl ring is a common modification that can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a variable of interest in lead optimization studies . While a specific, well-documented mechanism of action for this compound itself requires further investigation, its structural class points to significant research potential. Benzofuran derivatives have demonstrated potent bioactivities, including as anticancer agents. Some function by inhibiting specific enzymes like topoisomerase I or Polo-like kinase 1 (PLK1), inducing apoptosis in cancer cells . The incorporation of halogen atoms or other substituents on the benzofuran or benzoyl rings is a common strategy to enhance binding affinity and potency, often through the formation of halogen bonds with target proteins . Therefore, this compound provides a versatile core for chemical diversification and biological screening, particularly in oncology and infectious disease research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

1-benzofuran-3-yl-(4-methoxyphenyl)methanone

InChI

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16(17)14-10-19-15-5-3-2-4-13(14)15/h2-10H,1H3

InChI Key

AQDRSCNQICSNAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=COC3=CC=CC=C32

Origin of Product

United States

Foundational & Exploratory

3-(4'-Methoxybenzoyl)benzofuran: Structural Pharmacophore and Synthetic Pathways

[1]

Executive Summary

3-(4'-Methoxybenzoyl)benzofuran is a pivotal heterocyclic scaffold in medicinal chemistry, serving a dual role as both a potent tubulin polymerization inhibitor and a critical synthetic intermediate in the manufacturing of antiarrhythmic drugs (e.g., Amiodarone).[1] Its structure—a benzofuran ring linked to a p-anisoyl moiety at the C3 position—mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4), conferring it with significant antimitotic activity.[1]

This technical guide provides a comprehensive analysis of the molecule's structural properties, validated synthetic protocols, and pharmacological mechanisms. It is designed to support researchers in optimizing lead compounds and process chemists in managing impurity profiles during scale-up.[1]

Structural Architecture & Physicochemical Profile[1][2]

The core structure of this compound consists of a bicyclic benzofuran system conjugated with a 4-methoxy-substituted phenyl ring via a carbonyl linker.[1] This conjugation creates a rigid, planar system that is essential for its biological activity.

Molecular Descriptors
PropertyValue / DescriptorRelevance
IUPAC Name (1-Benzofuran-3-yl)(4-methoxyphenyl)methanoneOfficial nomenclature
Molecular Formula C₁₆H₁₂O₃Core stoichiometry
Molecular Weight 252.27 g/mol Fragment-based drug design
LogP (Predicted) ~3.8 - 4.2High lipophilicity; indicates good membrane permeability but poor aqueous solubility.[1]
H-Bond Acceptors 3 (Furan O, Carbonyl O, Methoxy O)Interaction points for tubulin binding (Colchicine site).[1][2][3]
H-Bond Donors 0Lack of donors increases blood-brain barrier (BBB) permeability potential.[1]
Rotatable Bonds 2Limited flexibility aids in "locking" the active conformation.[1]
Electronic & Steric Considerations
  • The Carbonyl Linker: The C3-carbonyl bond is conjugated with the benzofuran double bond (C2=C3), creating a "push-pull" electronic system.[1] The 4-methoxy group on the phenyl ring acts as an electron-donating group (EDG), increasing the electron density at the carbonyl oxygen, which enhances hydrogen bonding capability with target proteins (e.g., β-tubulin).[1]

  • C2-Position Sensitivity: The C2 position is sterically accessible in the unsubstituted molecule.[1] Substitution at C2 (e.g., with a butyl group) drastically alters the metabolic profile and is a key feature of the Amiodarone class of drugs.

Synthetic Architectures

Synthesizing 3-acylbenzofurans requires overcoming the natural reactivity of the benzofuran ring, which favors electrophilic substitution at the C2 position. We present two distinct protocols: the Regioselective Nitrile Route (for the unsubstituted core) and the Friedel-Crafts Acylation (for C2-blocked analogs).[1]

Workflow Visualization: Synthetic Pathways

SynthesisPathwaysStart13-CyanobenzofuranInter1Ketimine IntermediateStart1->Inter1Grignard Addition(Ether, Reflux)Reagent14-MethoxyphenylMagnesium BromideReagent1->Inter1Product3-(4'-Methoxybenzoyl)benzofuranInter1->ProductAcid Hydrolysis(H3O+)NoteNote: Friedel-Crafts is onlyregioselective if C2 is blocked(e.g., by Butyl group)Start22-ButylbenzofuranStart2->ProductFriedel-Crafts Acylation(CS2 or DCE)Reagent2p-Anisoyl Chloride+ AlCl3Reagent2->Product

Figure 1: Comparative synthetic routes. The Grignard route (top) is preferred for the unsubstituted scaffold to avoid C2-acylation byproducts.[1]

Protocol A: Grignard Addition to Nitriles (Primary Route)

This method is authoritative for generating the unsubstituted C3-acyl core, avoiding the C2/C3 isomer mixtures common in direct Friedel-Crafts acylation.[1]

Reagents:

  • 3-Cyanobenzofuran (1.0 eq)[1]

  • 4-Methoxyphenylmagnesium bromide (1.2 eq, prepared from 4-iodoanisole)[1]

  • Diethyl ether (anhydrous)[1]

  • Sulfuric acid (10% aqueous)[1]

Step-by-Step Methodology:

  • Grignard Preparation: In a flame-dried 3-neck flask under Argon, react 4-iodoanisole (31.0 g, 0.13 mol) with magnesium turnings (4.27 g, 0.14 mol) in anhydrous ether (50 mL) to generate the Grignard reagent. Initiate with a crystal of iodine if necessary.[1]

  • Addition: Cool the Grignard solution to 0°C. Add a solution of 3-cyanobenzofuran (10.0 g, 0.07 mol) in ether (150 mL) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 17 hours. The solution will turn turbid as the ketimine salt precipitates.[1]

  • Hydrolysis: Quench cautiously with water (30 mL), followed by 10% H₂SO₂ (60 mL). Heat at reflux for 2 hours to hydrolyze the ketimine to the ketone.

  • Workup: Extract with chloroform (3 x 100 mL). Wash the organic layer with NaHCO₃ (sat.) and brine.[1] Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from hexane-benzene or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Target Yield: 65-75%[1]

    • Melting Point: 89°-90°C [1].[1]

Protocol B: Friedel-Crafts Acylation (Industrial Relevance)

Note: This route is standard when the C2 position is blocked (e.g., in Amiodarone synthesis).[1]

Method: React 2-butylbenzofuran with p-anisoyl chloride in the presence of SnCl₄ or AlCl₃ in dichloromethane. Outcome: Exclusive C3 acylation occurs because C2 is occupied.[1] This yields 2-butyl-3-(4'-methoxybenzoyl)benzofuran (CAS 83790-87-8), a key impurity monitored in Amiodarone production [2].[1]

Pharmacological Potential[1][3][4][5][6]

The 3-aroylbenzofuran scaffold is a validated pharmacophore for tubulin polymerization inhibition .[1] It functions as a bioisostere of the natural product Combretastatin A-4 (CA-4).[1]

Mechanism of Action: Microtubule Destabilization

The molecule binds to the Colchicine Binding Site located at the interface of α- and β-tubulin heterodimers.[1] The 4-methoxybenzoyl moiety mimics the B-ring of colchicine, while the benzofuran system mimics the A-ring.[1]

Signaling Cascade:

  • Binding: Ligand occupies the colchicine pocket of β-tubulin.[1]

  • Inhibition: Prevents the "curved-to-straight" conformational change required for microtubule assembly.[1]

  • Arrest: Microtubule dynamics are suppressed, leading to G2/M cell cycle arrest.[2][3]

  • Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation.[1]

Pathway Visualization

MechanismLigand3-(4'-Methoxybenzoyl)benzofuranTargetβ-Tubulin(Colchicine Site)Ligand->TargetBinds withKd ~ nM rangeEffect1Inhibition ofPolymerizationTarget->Effect1Steric HindranceEffect2MicrotubuleDestabilizationEffect1->Effect2CheckpointG2/M CellCycle ArrestEffect2->CheckpointSpindle CheckpointActivationOutcomeApoptosis(Cell Death)Checkpoint->OutcomeCaspase-3Activation

Figure 2: Pharmacological cascade. The compound disrupts tubulin dynamics, leading to apoptotic cell death.[2][3]

Structure-Activity Relationship (SAR) Insights
  • 4'-Methoxy Group: Essential.[1] Removal or replacement with electron-withdrawing groups (e.g., -NO₂) significantly reduces binding affinity.[1]

  • C2-Substitution:

    • H (Unsubstituted): Moderate potency, lower solubility.[1]

    • Amino (-NH₂): (e.g., BNC105) drastically increases potency (IC₅₀ < 10 nM) and water solubility [3].[1]

    • Butyl: (Amiodarone series) shifts activity towards ion channel modulation (Class III antiarrhythmic) rather than tubulin inhibition.[1]

Experimental Validation: Tubulin Polymerization Assay

To verify the biological activity of the synthesized compound, the following fluorescence-based assay is recommended.

Materials:

  • Purified Tubulin (>99% from bovine brain)[1]

  • GTP (Guantiosine triphosphate)[1]

  • DAPI (4',6-diamidino-2-phenylindole) as a fluorescence reporter.[1]

Protocol:

  • Preparation: Dilute purified tubulin to 10 µM in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP.

  • Treatment: Add this compound (dissolved in DMSO) at varying concentrations (0.1 µM – 50 µM). Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine, 5 µM).[1]

  • Incubation: Transfer mixture to a 96-well plate pre-warmed to 37°C.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes using a microplate reader.

  • Data Analysis: Plot fluorescence vs. time.

    • Interpretation: A reduction in the Vmax (slope of the growth phase) and the final plateau height compared to control indicates inhibition of polymerization.

References

  • PrepChem. "Synthesis of this compound."[1] PrepChem.com.[1] Accessed October 2023.[1] Link

  • Ambeed. "2-Butyl-3-(4-methoxybenzoyl)benzofuran (Amiodarone Impurity)." Ambeed.com.[1] Accessed October 2023.[1] Link

  • Flynn, B. L., et al. "Discovery of 2-amino-3-aroylbenzofurans as potent tubulin polymerization inhibitors."[1] Journal of Medicinal Chemistry. Accessed via NIH PubMed.[1] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 228261." PubChem. Accessed October 2023.[1] Link[1]

Technical Monograph: Benzofuran-3-yl-(4-methoxyphenyl)methanone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran-3-yl-(4-methoxyphenyl)methanone (also known as 3-(4-methoxybenzoyl)benzofuran) represents a critical pharmacophore in medicinal chemistry. While the core scaffold serves as a template for tubulin polymerization inhibitors (analogous to combretastatin A-4), its 2-butyl substituted derivative (CAS 83790-87-8) is industrially significant as a key intermediate and impurity in the synthesis of Class III anti-arrhythmic agents, specifically Amiodarone and Dronedarone.

This guide provides a rigorous technical analysis of the molecule's nomenclature, synthesis pathways, and pharmacological relevance, designed for drug development professionals requiring high-fidelity data for impurity profiling and scaffold hopping.

Chemical Identity & Nomenclature

The IUPAC nomenclature for this structure follows the priority rules where the ketone functional group takes precedence over the benzofuran heterocycle.

Core Scaffold (2-H)
  • IUPAC Name: (1-Benzofuran-3-yl)(4-methoxyphenyl)methanone

  • Common Name: 3-(4-Methoxybenzoyl)benzofuran[1][2][3]

  • Molecular Formula: C₁₆H₁₂O₃

  • Molecular Weight: 252.27 g/mol

  • CAS Number: Not widely commercialized; often synthesized de novo.

Industrially Relevant Derivative (2-Butyl)
  • IUPAC Name: (2-Butyl-1-benzofuran-3-yl)(4-methoxyphenyl)methanone

  • Common Name: 2-Butyl-3-(4-methoxybenzoyl)benzofuran[1][4]

  • CAS Number: 83790-87-8[5][6]

  • Role: Amiodarone Impurity 13 ; Precursor to Dronedarone.

Structural Visualization

The molecule consists of a benzofuran ring acylated at the 3-position with a p-anisoyl group.

Table 1: Physicochemical Properties Comparison

PropertyCore Scaffold (2-H)2-Butyl Derivative (CAS 83790-87-8)
Formula C₁₆H₁₂O₃C₂₀H₂₀O₃
MW 252.27 Da308.37 Da
LogP (Predicted) ~3.8~5.5
Melting Point 89–90 °C [1]Oil / Low-melting solid
Key Application Tubulin Inhibitor ScaffoldAnti-arrhythmic Impurity Standard

Synthesis Protocols

Two primary methodologies exist: Friedel-Crafts Acylation (Industrial Standard) and Grignard Addition (Laboratory Scale).

Protocol A: Friedel-Crafts Acylation (Industrial Route)

This method is preferred for the synthesis of the 2-butyl derivative due to the high nucleophilicity of the 2-alkylbenzofuran at the C3 position.

Reagents:

  • Substrate: 2-Butylbenzofuran

  • Acylating Agent: 4-Methoxybenzoyl chloride (p-Anisoyl chloride)

  • Catalyst: Tin(IV) chloride (

    
    ) or Aluminum chloride (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step Methodology:

  • Preparation: Charge a dry reactor with 2-butylbenzofuran (1.0 eq) and anhydrous DCM under

    
     atmosphere. Cool to 0–5 °C.
    
  • Acylation: Add 4-methoxybenzoyl chloride (1.1 eq) dropwise.

  • Catalysis: Slowly add

    
     (1.2 eq) maintaining internal temperature <10 °C. The reaction is highly exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor via HPLC for consumption of benzofuran.

  • Quench: Pour the reaction mixture into ice-water/HCl to hydrolyze the Lewis acid complex.

  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Grignard Addition (Core Scaffold Synthesis)

For the 2-unsubstituted scaffold, direct acylation can be problematic due to polymerization risks. A Grignard approach using 3-cyanobenzofuran is more controlled [1].

Reagents:

  • Precursor: 3-Cyanobenzofuran

  • Grignard Reagent: 4-Methoxyphenylmagnesium bromide (prepared from 4-bromoanisole)

  • Solvent: Anhydrous Diethyl Ether or THF

Step-by-Step Methodology:

  • Grignard Formation: React 4-bromoanisole with Mg turnings in dry ether to form the Grignard reagent.

  • Addition: Add a solution of 3-cyanobenzofuran (0.5 eq relative to Grignard) dropwise to the Grignard solution at 0 °C.

  • Reflux: Heat to reflux for 17 hours to ensure imine formation.

  • Hydrolysis: Quench with aqueous

    
     (10%) and heat gently to hydrolyze the intermediate ketimine to the ketone.
    
  • Isolation: Extract with chloroform, dry, and concentrate.

  • Result: Yields 3-(4-methoxybenzoyl)benzofuran (MP: 89–90 °C).

Reaction Pathway Diagram

SynthesisPathway cluster_inputs Precursors Benzofuran 2-Butylbenzofuran Complex Lewis Acid Complex (Intermediate) Benzofuran->Complex SnCl4 / DCM 0°C AcylChloride 4-Methoxybenzoyl Chloride AcylChloride->Complex Product (2-Butylbenzofuran-3-yl) (4-methoxyphenyl)methanone Complex->Product Hydrolysis (HCl) Workup Impurity Dronedarone/Amiodarone Synthesis Stream Product->Impurity Demethylation & Derivatization

Figure 1: Friedel-Crafts acylation pathway for the synthesis of the 2-butyl derivative, a key intermediate in anti-arrhythmic drug production.

Pharmacological Applications[8][9][10]

Amiodarone & Dronedarone Impurity Profiling

The 2-butyl derivative (CAS 83790-87-8) is a monitored process impurity. In the synthesis of Dronedarone:

  • Demethylation: The methoxy group is cleaved (using

    
     or Pyridine-HCl) to form the phenol.
    
  • Etherification: The phenol is reacted with an amino-alkyl chloride to install the solubilizing tail. Significance: Presence of the methoxy-ketone in the final drug substance indicates incomplete demethylation. It is tracked as Impurity 13 in Amiodarone monographs [2].

Tubulin Polymerization Inhibition

The core scaffold (2-H) mimics the cis-stilbene geometry of Combretastatin A-4.

  • Mechanism: The benzofuran ring acts as a bioisostere for one of the phenyl rings in Combretastatin.

  • Activity: 3-Aroylbenzofurans have demonstrated micromolar (

    
     1–10 
    
    
    
    ) cytotoxicity against HeLa and MCF-7 cancer cell lines by binding to the colchicine site of tubulin, preventing microtubule assembly [3].

Analytical Characterization

For researchers validating the synthesis, the following spectral data is expected for the core scaffold.

Table 2: Expected 1H NMR Data (CDCl₃, 400 MHz)

PositionShift (δ ppm)MultiplicityIntegrationAssignment
OCH₃ 3.89Singlet3HMethoxy protons
C2-H 8.05Singlet1HBenzofuran C2 (Deshielded by C=O)
Aroyl 7.90Doublet2HOrtho to C=O (Anisoyl)
Aroyl 7.00Doublet2HOrtho to OMe (Anisoyl)
Benzo 7.30–7.60Multiplet4HBenzofuran fused ring

Mass Spectrometry (ESI+):

  • Parent Ion:

    
     (Core) / 
    
    
    
    (2-Butyl).
  • Fragmentation: Loss of methyl group (

    
    ) and cleavage of the carbonyl bond (
    
    
    
    ) are characteristic.

References

  • PrepChem. "Synthesis of 3-(4'-methoxybenzoyl)benzofuran." PrepChem.com. Accessed March 2, 2026. [Link]

  • Abdel-Wahab, B. F., et al. "Synthesis and biological evaluation of 3-arylbenzofuranone derivatives." ResearchGate. Accessed March 2, 2026. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 3-(4'-Methoxybenzoyl)benzofuran[1][2]

Executive Summary

This technical guide addresses the chemical identity, synthesis, and pharmacological significance of This compound and its critical derivatives.[1][2][3] While the core unsubstituted scaffold represents a fundamental pharmacophore in medicinal chemistry—particularly as a tubulin polymerization inhibitor—commercial inquiries often conflate it with its 2-alkylated analogs, which are key intermediates in the synthesis of anti-arrhythmic drugs (e.g., Amiodarone) or distinct vascular disrupting agents (e.g., BNC105). This document clarifies these structural distinctions, provides validated synthetic protocols, and details the biological mechanisms driving their therapeutic potential.

Part 1: Chemical Identity & CAS Registry[1][2][4]

The nomenclature "this compound" refers to a benzofuran ring substituted at the C3 position with a p-anisoyl group.[1][2] In pharmaceutical contexts, this search often targets specific functionalized derivatives.[2] The table below resolves the ambiguity between the core scaffold and its commercially relevant analogs.

Table 1: Structural Variants and CAS Identifiers
Chemical NameCAS NumberMolecular FormulaKey Application
This compound (Unsubstituted)Not Widely Indexed ¹C₁₆H₁₂O₂Core pharmacophore; Tubulin inhibitor scaffold.
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone 83790-87-8 C₂₀H₂₀O₃Amiodarone Impurity D ; Key intermediate.[1][2][4]
2-Methyl-3-(4'-methoxybenzoyl)benzofuran 32730-15-7 C₁₇H₁₄O₃Synthetic intermediate; Structural analog.[1][2]
BNC105 (Functionalized Analog)945771-74-4 C₂₀H₂₀O₇Vascular Disrupting Agent (VDA); Clinical candidate.[1][2]

¹ Note: The unsubstituted compound (MP 89-90°C) is chemically distinct but less commercially prevalent than its 2-butyl analog (CAS 83790-87-8), which is frequently the actual target of "CAS searches" in regulatory compliance (impurity profiling).[1][2]

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 3-aroylbenzofurans requires precise regiochemical control.[1][2] Direct Friedel-Crafts acylation of benzofuran typically favors the C2 position.[1][2] Therefore, C3-selective synthesis requires alternative pathways, such as the use of 3-cyanobenzofuran or intramolecular cyclization strategies.[2]

Protocol A: Regioselective Synthesis of Unsubstituted this compound

Targeting the C3-position without C2-alkylation.[1][2]

Reagents: 3-Cyanobenzofuran, 4-Iodoanisole, Magnesium, Diethyl Ether, H₂SO₄.

  • Grignard Formation: React 4-iodoanisole (0.13 mol) with magnesium turnings (0.14 g-atom) in anhydrous diethyl ether (50 mL) to generate the 4-methoxyphenylmagnesium iodide reagent.[1][2]

  • Coupling: Add a solution of 3-cyanobenzofuran (0.07 mol) in ether (150 mL) dropwise to the Grignard reagent.

  • Reaction: Stir the mixture at 25°C for 17 hours. The nitrile group directs the nucleophilic attack to the exocyclic carbon, forming the imine intermediate.

  • Hydrolysis: Quench with water (30 mL) followed by H₂SO₄/water (20 mL/40 mL) to hydrolyze the imine to the ketone.

  • Purification: Extract with chloroform, dry over MgSO₄, and concentrate. Purify via alumina chromatography (eluent: chloroform).[1][2]

  • Yield: Recrystallize from hexane-benzene to obtain the product (MP 89–90°C).

Protocol B: Friedel-Crafts Synthesis of 2-Butyl-3-(4'-Methoxybenzoyl)benzofuran

Standard industrial route for Amiodarone intermediates (CAS 83790-87-8).[1][2]

Reagents: 2-Butylbenzofuran, p-Anisoyl Chloride, SnCl₄ (or AlCl₃), Dichloromethane.[3]

  • Acylation: Dissolve 2-butylbenzofuran in dichloromethane (DCM).

  • Catalysis: Cool to 0°C and add SnCl₄ (1.1 eq). Add p-anisoyl chloride (1.0 eq) dropwise.[1][2] Note: The C2-butyl group blocks the C2 position, forcing acylation at C3.

  • Workup: Quench with ice water. Wash organic layer with NaHCO₃.[1][2]

  • Result: Yields the 2-butyl derivative (CAS 83790-87-8), a viscous oil or low-melting solid.[1][2]

Visualizing the Synthetic Logic

SynthesisPathways Start1 Benzofuran Precursor PathA Path A: 3-Cyano Route (Unsubstituted C2) Start1->PathA + Grignard (4-OMe-Ph-MgI) Inter1 Imine Intermediate PathA->Inter1 PathB Path B: Friedel-Crafts (Blocked C2) Prod2 2-Butyl-3-(4'-Methoxybenzoyl)benzofuran (CAS 83790-87-8) PathB->Prod2 Direct Acylation Prod1 This compound (C3-Selective) Inter1->Prod1 Acid Hydrolysis Start2 2-Butylbenzofuran Start2->PathB + Anisoyl Chloride / SnCl4

Figure 1: Divergent synthetic pathways for unsubstituted vs. 2-alkylated benzofuran derivatives.

Part 3: Mechanism of Action & Pharmacology[2][3]

The 3-aroylbenzofuran scaffold is a rigid structural analog of Combretastatin A-4 , a potent vascular disrupting agent (VDA).[1]

Tubulin Polymerization Inhibition

The pharmacophore binds to the colchicine-binding site on β-tubulin.[1][2] Unlike taxanes (which stabilize microtubules), 3-aroylbenzofurans destabilize them, preventing the formation of the mitotic spindle.

  • Binding: The trimethoxy or methoxy-substituted phenyl ring mimics the A-ring of colchicine.[1][2]

  • Conformational Lock: The benzofuran core restricts the rotation of the "B-ring" equivalent, locking the molecule in a bioactive conformation that fits the tubulin pocket more tightly than flexible stilbenes.[1][2]

  • Vascular Disruption: Rapid depolymerization of microtubules in endothelial cells leads to cell shape changes (rounding), vascular collapse, and necrosis of the tumor core.

Signaling Cascade Diagram

MOA Drug 3-Aroylbenzofuran (e.g., BNC105) Target Colchicine Binding Site (Beta-Tubulin) Drug->Target Binds High Affinity Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 CellType1 Tumor Endothelial Cells Effect2->CellType1 Cytoskeletal Collapse Outcome1 Cell Rounding & Blebbing CellType1->Outcome1 Outcome2 Vascular Collapse Outcome1->Outcome2 Outcome3 Tumor Necrosis Outcome2->Outcome3

Figure 2: Mechanism of Action for 3-aroylbenzofuran vascular disrupting agents.[1][2]

Part 4: Analytical Profiling

For researchers verifying the identity of synthesized or purchased material, the following analytical signatures are diagnostic.

1. Mass Spectrometry (LC-MS)

  • Parent Ion: Look for [M+H]⁺ peak.[1][2][3][5]

    • Unsubstituted (C₁₆H₁₂O₂): m/z ~253.[1][2]

    • 2-Butyl Derivative (C₂₀H₂₀O₃): m/z ~309.[1][2]

  • Fragmentation: Loss of the methoxybenzoyl group often yields a characteristic benzofuran cation (m/z 117 for unsubstituted).[1]

2. ¹H-NMR Spectroscopy (CDCl₃)

  • Key Signal (Unsubstituted): A singlet at δ ~8.0–8.2 ppm corresponding to the C2-H proton of the benzofuran ring.[1][2] This proton is absent in 2-alkylated derivatives (e.g., CAS 83790-87-8), providing a definitive structural confirmation.[1][2]

  • Methoxy Group: A sharp singlet at δ 3.8–3.9 ppm (3H).[1][2][3]

References
  • PrepChem. "Synthesis of this compound."[1][2] PrepChem.com.[1][2] Accessed March 2026.[1][2]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3019323, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (CAS 83790-87-8)." PubChem. [1]

  • Kremmidiotis, G., et al. "BNC105: A Novel Tubulin Polymerization Inhibitor That Selectively Disrupts Tumor Vasculature and Displays Single-Agent Antitumor Efficacy."[2] Molecular Cancer Therapeutics, 2010.[2]

  • Flynn, B. L., et al. "Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105)."[1][2] Journal of Medicinal Chemistry, 2011.[2] [1]

  • European Chemicals Agency (ECHA). "Substance Information: (2-butylbenzofuran-3-yl)(4-methoxyphenyl)methanone."[1][2] ECHA.[1][2][6]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Benzofuran Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacological profiling of benzofuran-based small molecules targeting the colchicine binding site (CBS) of tubulin. Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers binding the vinca site), benzofurans offer a unique "dual-targeting" mechanism: they act as direct cytotoxic agents against proliferating cancer cells and as Vascular Disrupting Agents (VDAs) against tumor endothelium. This guide dissects the structural prerequisites for high-affinity binding, focusing on the optimization pathways that led to clinical candidates like BNC105.

Molecular Architecture & Binding Mode

The Target: Colchicine Binding Site (CBS)

The CBS is located at the interface of the


- and 

-tubulin heterodimer.[1] It is a large, hydrophobic pocket primarily housed within the

-subunit, with key interactions extending to the

-subunit.
  • Hydrophobic Pocket: Accommodates the biaryl system of inhibitors. Key residues include Leu242, Leu248, Leu255, Ala250, and Lys254 (

    
    -subunit).
    
  • Anchor Points: The "A-ring" of colchicine (trimethoxyphenyl) binds in a specific sub-pocket, while the "B-ring" region allows for structural variation, which benzofurans exploit.

The Benzofuran Scaffold

The benzofuran core serves as a rigid bioisostere for the B-ring of colchicine or the cis-double bond of combretastatin A-4 (CA-4). This rigidity is advantageous as it locks the molecule in a bioactive conformation, avoiding the cis-trans isomerization instability seen in stilbene-based inhibitors like CA-4.

Diagram 1: Pharmacophore Map of Benzofuran Inhibitors

The following diagram illustrates the critical structural domains required for tubulin inhibition.

BenzofuranSAR Core Benzofuran Core (Scaffold Rigidity) Pos2 Position 2 (R2) Conformational Lock (e.g., -CH3) Core->Pos2 Steric Constraint Pos3 Position 3 (Linker) Carbonyl Bridge (Methanone) Core->Pos3 Linker Attachment BenzSub Benzene Ring Subs (C4-C7) Electronic Tuning Core->BenzSub Potency Optimization RingA Pendant Aryl Ring (3,4,5-TMP) Colchicine A-Ring Mimic Pos3->RingA Pharmacophore Anchor Interaction1 Hydrophobic Pocket (β-Tubulin) RingA->Interaction1 High Affinity Interaction2 Cys241 Interaction BenzSub->Interaction2 H-Bonding (C7-OH)

Caption: Pharmacophore mapping of 3-aroylbenzofurans. The 3,4,5-trimethoxyphenyl (TMP) moiety is the primary anchor, while the benzofuran core provides the rigid scaffold.

Comprehensive SAR Analysis

The structure-activity relationship of benzofurans is best understood by dividing the scaffold into three zones: the Pendant Aryl Ring, the Linker/Core orientation, and the Benzofuran Substituents.

Zone A: The Pendant Aryl Ring (Colchicine A-Ring Mimic)
  • Requirement: A 3,4,5-trimethoxyphenyl (TMP) group is virtually non-negotiable for nanomolar potency.

  • Mechanistic Basis: The TMP group fits into a specific hydrophobic sub-pocket of

    
    -tubulin. Removal of any methoxy group (e.g., 3,4-dimethoxy) typically results in a 10- to 100-fold loss of potency.
    
  • Variation: Replacement with bioisosteres like quinolines or indoles has been attempted but rarely exceeds the efficacy of the TMP moiety in this specific scaffold class.

Zone B: The Core & Linker (2-Aroyl vs. 3-Aroyl)

There are two primary isomeric series:

  • 2-Aroylbenzofurans: The TMP-carbonyl group is at C2.

  • 3-Aroylbenzofurans: The TMP-carbonyl group is at C3 (e.g., BNC105).

Critical Insight: The 3-aroyl series (specifically with a C2-methyl group) often demonstrates superior biological stability and potency.

  • C2-Methyl Substitution: In the 3-aroyl series, a methyl group at C2 is critical. It acts as a steric wedge, forcing the TMP ring to twist out of coplanarity with the benzofuran core. This "twisted" conformation mimics the 3D shape of colchicine and the cis-stilbene of CA-4, perfectly fitting the globular shape of the binding pocket.

Zone C: Benzene Ring Substitutions (C4-C7)

Modifications here tune the electron density and solubility.

PositionOptimal SubstituentMechanistic Impact
C4 H (Unsubstituted)Bulky groups here often cause steric clash with the binding pocket wall.
C5 H or OMeVariable tolerance.
C6 Methoxy (-OMe) High Potency. The C6-methoxy acts as a hydrogen bond acceptor and contributes to electron donation into the aromatic system, enhancing the interaction with the hydrophobic pocket.
C7 Hydroxy (-OH) BNC105 Specific. A C7-hydroxyl group (found in BNC105) serves two roles: 1.[2][3] H-Bond Donor: Forms a specific interaction with tubulin residues (likely Val181 or Ser178).2. Solubility/Prodrug Handle: The -OH allows for phosphorylation (BNC105P), creating a water-soluble prodrug that is cleaved by non-specific phosphatases in vivo.

Mechanistic Profiling: Dual-Mode Action

Benzofuran inhibitors are distinct because they target the tumor compartment in two ways.

  • Direct Cytotoxicity: By depolymerizing microtubules, they arrest cells in the G2/M phase, leading to apoptosis.

  • Vascular Disruption (VDA): They rapidly alter the morphology of immature endothelial cells in the tumor vasculature, causing rounding, detachment, and catastrophic shutdown of blood flow to the tumor core.

Diagram 2: Signaling & Mechanism of Action

MOA Compound Benzofuran Inhibitor (e.g., BNC105) Target Colchicine Binding Site (β-Tubulin) Compound->Target Effect1 Inhibition of Polymerization Target->Effect1 BranchTumor Proliferating Tumor Cells Effect1->BranchTumor BranchEndo Tumor Endothelial Cells Effect1->BranchEndo Arrest G2/M Cell Cycle Arrest BranchTumor->Arrest Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis ShapeChange Cytoskeletal Collapse (Cell Rounding) BranchEndo->ShapeChange VascularShutdown Vascular Shutdown (Hypoxia/Necrosis) ShapeChange->VascularShutdown

Caption: Dual mechanism of action showing parallel impact on tumor proliferation and tumor vasculature.

Experimental Protocols (Self-Validating Systems)

To establish a robust SAR, the following protocols must be executed. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Turbidity-Based Tubulin Polymerization Assay

Purpose: To quantify the direct inhibition of tubulin assembly in a cell-free system.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).[4]

  • GTP (Guanylyl-imidodiphosphate is a non-hydrolyzable analog, but standard GTP is preferred for dynamic instability assays).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[4][5]

Workflow:

  • Preparation: Keep all reagents on ice (4°C). Tubulin will polymerize spontaneously if warmed.

  • Blanking: Set spectrophotometer to 340 nm.

  • Mixture: In a 96-well plate (pre-chilled), add:

    • 10

      
      L Test Compound (in DMSO, final conc. typically 1-10 
      
      
      
      M).
    • Control Wells: DMSO only (Negative Control), Colchicine 5

      
      M (Positive Control).
      
  • Initiation: Add 90

    
    L of Tubulin/GTP mix (3 mg/mL Tubulin, 1 mM GTP final).
    
  • Measurement: Immediately transfer to a pre-warmed (37°C) reader.

  • Kinetics: Measure OD340 every 30 seconds for 60 minutes.

Data Validation:

  • Valid Run: The DMSO control must show a sigmoidal curve (Lag phase -> Log phase -> Plateau).

  • Valid Inhibition: The compound should flatten the curve (reduce

    
     and final OD). If the curve is noisy, check for bubble formation or compound precipitation.
    
Protocol B: Crystal Violet Vascular Disruption Assay (In Vitro)

Purpose: To mimic the VDA effect (cell rounding) on endothelial cells (HUVECs).

Workflow:

  • Seeding: Seed HUVECs (Human Umbilical Vein Endothelial Cells) on gelatin-coated plates. Grow to 80% confluence.

  • Treatment: Treat with compound (e.g., 10-100 nM) for 1-4 hours.

  • Observation: Phase-contrast microscopy.

    • Result: VDA activity is confirmed if cells retract from the substrate and become spherical ("rounding up") while remaining viable (initially).

  • Quantification: Wash gently with PBS (rounded cells detach). Stain remaining adherent cells with Crystal Violet. Measure absorbance at 570 nm.

  • Interpretation: Lower absorbance = Higher VDA activity (more cells detached).

References

  • Flynn, B. L., et al. (2011). Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties.[6][7] Journal of Medicinal Chemistry. Link

  • Romagnoli, R., et al. (2020).[8] Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors.[8] European Journal of Medicinal Chemistry. Link

  • Kremmidiotis, G., et al. (2010). BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy.[9][10] Molecular Cancer Therapeutics. Link

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research.[6] Link

  • Cytoskeleton Inc. (2025). Tubulin Polymerization Assay Protocol (Turbidity).[4][11][12]Link

Sources

Technical Guide: Physicochemical Profiling of 3-(4'-Methoxybenzoyl)benzofuran

[1]

Executive Summary

This compound (CAS: Non-specific for core, see specific derivatives) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for tubulin polymerization inhibitors and a synthetic precursor to Class III antiarrhythmic agents (e.g., Amiodarone derivatives).[1]

This guide provides a rigorous analysis of its two critical physicochemical parameters—Molecular Weight (MW) and Lipophilicity (LogP) —which determine its pharmacokinetic trajectory (ADME) and target engagement profile.[1]

Part 1: Molecular Identity & Weight Analysis

Structural Definition

The molecule consists of a benzofuran ring connected at the C3 position to a 4-methoxybenzoyl moiety.[1][2] It is the C2-unsubstituted analog of the known Amiodarone impurity (2-butyl-3-(4-methoxybenzoyl)benzofuran).[1]

  • IUPAC Name: (Benzofuran-3-yl)(4-methoxyphenyl)methanone[1][3]

  • Molecular Formula: C₁₆H₁₂O₃[1]

  • SMILES: COc1ccc(cc1)C(=O)c2coc3ccccc23[1][4]

Molecular Weight Calculation

The precise molecular weight is critical for mass spectrometry (MS) confirmation and molarity calculations in bioassays.[1]

ElementCountAtomic Mass (Da)Subtotal (Da)
Carbon (C) 1612.011192.176
Hydrogen (H) 121.00812.096
Oxygen (O) 315.99947.997
Total MW 252.27 g/mol
Monoisotopic Mass 252.0786
Experimental Validation Protocol (HRMS)

To validate the identity of synthesized or purchased batches, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[1]

Protocol:

  • Solvent: Dissolve 0.1 mg of compound in 1 mL Acetonitrile (LC-MS grade).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: Look for the protonated adduct

    
    .[1]
    
    • Calculated

      
      :  253.0859[1]
      
    • Acceptance Criteria:

      
      ppm < 5.0.[1]
      

Part 2: Lipophilicity (LogP) Profile[1][5][6]

Lipophilicity is the decisive factor for this compound's ability to cross cell membranes (permeability) and bind to hydrophobic pockets (e.g., the colchicine-binding site on tubulin).[1]

Estimated vs. Comparative LogP

While the specific experimental LogP for the C2-unsubstituted molecule is rarely reported in isolation, it can be accurately bounded by analyzing its structural congeners.[1]

  • Computed LogP (XLogP3): 3.5 ± 0.3 [1]

  • Structural Context:

    • Benzofuran core: Lipophilic.[1][5][6][7]

    • Carbonyl linker:[1] Hydrogen bond acceptor (decreases LogP slightly).[1]

    • 4-Methoxy group: Lipophilic contributor.[1][5][6]

  • Comparison to Analogs:

    • 2-Butyl-3-(4-methoxybenzoyl)benzofuran: LogP ≈ 5.5 (Highly lipophilic, Amiodarone impurity).[1]

    • Removal of Butyl Group: The removal of the C4-alkyl chain (

      
      ) typically reduces LogP by ~2.0 units.[1]
      
    • Result: The target molecule (LogP ~3.[1]5) sits in the "Sweet Spot" for oral bioavailability (Lipinski’s Rule of 5: LogP < 5).[1]

Experimental Determination Protocol (Shake-Flask)

For definitive data during lead optimization, the OECD 107 Shake-Flask method is required.[1]

Workflow Diagram (Graphviz):

LogP_ProtocolStep1Phase Preparation(n-Octanol/Water)Step2Equilibration(24h Saturation)Step1->Step2Step3Solute Addition(Dissolve Cpd)Step2->Step3Step4Partitioning(Shake 30 min)Step3->Step4Step5Phase Separation(Centrifugation)Step4->Step5Step6Quantification(HPLC/UV)Step5->Step6

Caption: Standardized workflow for determining the Partition Coefficient (P) via the Shake-Flask method.

Detailed Methodology:

  • Pre-saturation: Mix n-octanol and phosphate buffer (pH 7.[1]4) for 24 hours to saturate phases.

  • Solute Addition: Dissolve this compound in the pre-saturated n-octanol phase.

  • Partitioning: Add equal volume of pre-saturated buffer.[1] Shake mechanically for 60 minutes.

  • Separation: Centrifuge at 3000 rpm for 20 minutes to ensure complete phase separation.

  • Analysis: Quantify the concentration in both phases using HPLC-UV (

    
     nm).
    
  • Calculation:

    
    .[1]
    

Part 3: Implications for Drug Development

Pharmacophore & SAR Context

The 3-aroylbenzofuran scaffold is a bioisostere of the combretastatin A-4 system, targeting the colchicine binding site of tubulin.[1]

  • Role of Lipophilicity: The LogP of ~3.5 allows excellent passive diffusion across the plasma membrane.[1]

  • Role of Molecular Weight: At ~252 Da, it is a "Fragment-Like" lead, leaving significant room for substitution (e.g., adding amino groups or solubilizing tails) without violating the 500 Da limit.[1]

SAR Decision Tree (Graphviz):

SAR_LogicStartThis compound(LogP ~3.5, MW 252)Branch1Add C2-Alkyl (e.g., Butyl)Start->Branch1Hydrophobic ExpansionBranch2Add C2-Amino/HydroxylStart->Branch2Polar InteractionResult1High Lipophilicity (LogP > 5.5)Amiodarone-like Toxicity RiskBranch1->Result1Result2Balanced LipophilicityEnhanced Tubulin BindingBranch2->Result2

Caption: Structural Activity Relationship (SAR) decision tree for optimizing the benzofuran scaffold.

Solubility Profile
  • Water: Poor (< 10

    
    g/mL).[1] Requires co-solvents (DMSO, PEG400) for biological assays.
    
  • Organic: Soluble in DCM, Ethyl Acetate, and Methanol.

References

  • Synthesis & Properties: Synthesis of this compound via Friedel-Crafts or Grignard reaction.[1] PrepChem.[1]

  • Analog Comparison (Amiodarone Impurity): Characterization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (CAS 83790-87-8).[1][8] PubChem Compound Summary.[1] [1]

  • Biological Context: Benzofuran derivatives as inhibitors of tubulin polymerization.[1] National Institutes of Health (NIH) / PubMed.[1]

  • LogP Methodology: OECD Guideline for Testing of Chemicals, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1] OECD.[1]

Novel Benzofuran Scaffolds for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Design, Synthesis, and Mechanistic Validation[1][2]

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid bicyclic framework capable of orienting pharmacophores in precise 3D configurations. Unlike flexible aliphatic chains, the benzofuran core mimics the indole ring system found in tryptophan—and by extension, numerous kinase inhibitors—while offering distinct metabolic stability profiles and hydrogen-bonding capabilities. This technical guide analyzes the structural logic, synthetic pathways, and validation protocols required to exploit novel benzofuran derivatives as potent anticancer agents, specifically targeting tubulin polymerization and EGFR/PI3K signaling cascades.

Strategic Rationale: The Benzofuran Advantage

In anticancer drug design, the benzofuran moiety serves two distinct architectural roles:

  • Bioisostere of Indole: It replaces the N-H of indole with an oxygen atom, altering the hydrogen bond donor/acceptor profile (O is a weak acceptor, whereas NH is a strong donor) and modulating lipophilicity (LogP).

  • Scaffold for Multi-Targeting:

    • Tubulin Targeting: When substituted with a 3,4,5-trimethoxyphenyl ring (mimicking colchicine), benzofurans act as potent vascular disrupting agents (VDAs).

    • Kinase Targeting: The oxygen lone pairs can interact with the hinge region of kinases (e.g., EGFR, VEGFR), provided the scaffold is decorated with appropriate hydrogen bond donors (e.g., amides, ureas).

Key Pharmacophore Insight: The C-2 and C-3 positions are critical vectors for diversity. Substitution at C-2 typically dictates the "linear" extension into hydrophobic pockets (e.g., in EGFR), while C-3 substitution often controls the "twist" angle relative to the core, essential for fitting into the colchicine binding site of tubulin.

Synthetic Architectures: Modular Construction

To access diverse chemical space, we employ a modular synthetic strategy. The Rap-Stoermer reaction offers a robust entry point for 2-substituted benzofurans, while transition-metal catalyzed cross-couplings allow for late-stage functionalization.

Synthetic Workflow Diagram

The following diagram outlines a high-yielding, convergent route to accessing both kinase-focused and tubulin-focused libraries.

BenzofuranSynthesis Start Salicylaldehyde Derivatives Core 2-Substituted Benzofuran Core (Rap-Stoermer) Start->Core + Reagent Reagent α-Haloketones (K2CO3, Acetone) Reagent->Core Func1 C-3 Halogenation (NBS/NIS) Core->Func1 Func2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Func1->Func2 Target1 Tubulin Inhibitors (3,4,5-Trimethoxy aryl) Func2->Target1 Ar-B(OH)2 Target2 Kinase Inhibitors (Heterocycle/Amide) Func2->Target2 Alkyne/Amine

Caption: Modular synthesis of benzofuran scaffolds via Rap-Stoermer cyclization followed by C-3 functionalization.

Target-Specific Design & SAR Data
A. Tubulin Polymerization Inhibitors

The most successful benzofuran-based anticancer agents (e.g., BNC105) target the colchicine binding site on


-tubulin.
  • Critical SAR: A 3,4,5-trimethoxyphenyl group at the C-2 or C-3 position is non-negotiable for high affinity.

  • Enhancement: A hydroxyl group at C-6 or C-7 often acts as an H-bond donor to Thr179 or Val181 in tubulin.

B. EGFR/Kinase Inhibitors

For kinase inhibition, the benzofuran core acts as a spacer.

  • Critical SAR: The C-2 position requires a flat, heteroaromatic system (e.g., triazole, pyridine) to engage the ATP-binding pocket.

  • Enhancement: Incorporation of a Michael acceptor (e.g., acrylamide) can confer irreversible binding to Cys797 of EGFR.

Table 1: Comparative Potency of Novel Benzofuran Derivatives

Compound IDCore ScaffoldKey Substitution (C-2/C-3)Primary TargetIC50 (MCF-7)IC50 (A549)Mechanism
BNC105 2-Methyl-3-Aryl3-(3,4,5-trimethoxyphenyl)Tubulin~0.8 nM~1.2 nMG2/M Arrest
BF-Triazole 2-Triazolyl2-(1,2,3-triazol-4-yl)EGFR4.2 µM2.1 µMApoptosis
BF-Chalcone 2-Cinnamoyl2-(4-fluorocinnamoyl)VEGFR-20.9 µM1.5 µMAngiogenesis Inh.
BF-Amide 2-CarboxamideN-(3-chloro-4-fluorophenyl)PI3K/Akt5.6 µM3.8 µMMitochondrial Apoptosis

Data aggregated from recent SAR studies [1, 3, 6].

Biological Validation Protocols

To validate the mechanism of action, the following self-validating protocols must be executed.

Protocol 1: In Vitro Tubulin Polymerization Assay

Purpose: To confirm direct interaction with tubulin rather than non-specific cytotoxicity.

  • Preparation: Use >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Baseline: Add GTP (1 mM) and test compound (1–10 µM) to the tubulin solution at 4°C.

  • Initiation: Shift temperature to 37°C to induce polymerization.

  • Detection: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation:

    • Control: Paclitaxel (stabilizer, rapid rise) and Colchicine (destabilizer, flat line).

    • Pass Criteria: Test compound must suppress Vmax of polymerization by >50% relative to vehicle (DMSO).

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Purpose: To distinguish between tubulin-mediated arrest (G2/M) and kinase-mediated arrest (G1/S).

  • Seeding: Seed MCF-7 or A549 cells (2x10^5 cells/well) in 6-well plates.

  • Treatment: Treat with IC50 concentration of benzofuran derivative for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate 30 min at 37°C in dark.

  • Analysis: Acquire >10,000 events on a flow cytometer.

  • Interpretation:

    • G2/M Peak Accumulation: Indicates Tubulin inhibition.[1][2]

    • Sub-G1 Peak: Indicates Apoptosis.

Mechanistic Pathway Analysis

The dual potential of benzofuran scaffolds requires careful dissection of the signaling pathway. The diagram below illustrates the downstream effects of a benzofuran derivative targeting the PI3K/Akt/mTOR pathway, a common secondary mechanism for these scaffolds.

MOA_Pathway EGFR EGFR / RTK (Membrane) PI3K PI3K EGFR->PI3K Drug Benzofuran Derivative Drug->EGFR Inhibits Drug->PI3K Inhibits Akt Akt (p-Akt) PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-Apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-Apoptotic) Akt->Bax Inhibits Apoptosis Apoptosis & Cell Death mTOR->Apoptosis Loss of Survival Signal Caspase Caspase-3/9 Cascade Bcl2->Caspase Inhibition Relieved Bax->Caspase Activates Caspase->Apoptosis

Caption: Mechanism of Action: Benzofuran derivatives inhibit PI3K/Akt signaling, downregulating Bcl-2 and activating Caspase-mediated apoptosis.

References
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[3][1][4][5][6]

  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 2009.[7]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023.[4]

  • Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic Chemistry, 2016.[8]

  • A Comparative Guide to the Structure-Activity Relationship of Tubulin Polymerization Inhibitors. BenchChem, 2025.[9]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

Sources

Technical Guide: Solubilization and Handling of 3-(4'-Methoxybenzoyl)benzofuran

[1]

Executive Summary

3-(4'-Methoxybenzoyl)benzofuran is a lipophilic small molecule belonging to the 3-aroylbenzofuran class.[1][2] Structurally related to potent tubulin polymerization inhibitors (such as BNC105) and intermediates in the synthesis of anti-arrhythmic agents (like Amiodarone), this compound presents significant solubility challenges typical of Biopharmaceutics Classification System (BCS) Class II compounds.

While highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), its solubility in aqueous media is negligible (< 10 µg/mL), creating a high risk of precipitation ("crashing out") during biological assay preparation. This guide provides a standardized protocol for preparing stable stock solutions in DMSO and executing solvent-shifting dilutions into aqueous buffers to ensure experimental reproducibility.

Part 1: Physicochemical Profile & Solubility Landscape

To manipulate this compound effectively, one must understand the forces governing its solvation. The molecule consists of a rigid benzofuran core linked to a 4-methoxybenzoyl group.[1] The lack of ionizable groups (like amines or carboxylic acids) in the physiological pH range means pH adjustment will not significantly enhance solubility.

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionImplications for Handling
Molecular Formula C₁₆H₁₂O₃Moderate molecular weight (252.27 g/mol ).[1]
Physical State Crystalline SolidRequires energy (sonication) to disrupt crystal lattice during initial dissolution.[1]
Melting Point 89–90 °CThermally stable; mild heating (37°C) can be used to aid dissolution.[1]
LogP (Octanol/Water) ~3.8 – 4.2 (Estimated)Highly lipophilic.[1] Partitions strongly into membranes and plastics.[1]
Solubility in DMSO High (> 50 mM)Ideal solvent for stock solutions.[1]
Solubility in Water Poor (< 10 µM typically)Critical Risk: Precipitation upon rapid dilution.[1]

Part 2: Solubility in DMSO (The Stock Solution)

DMSO is the industry-standard vehicle for this compound due to its ability to disrupt the strong intermolecular forces of the crystalline lattice without chemically altering the solute.

Saturation Limits
  • Theoretical Limit: Benzofuran derivatives of this molecular weight often exhibit solubility in DMSO exceeding 100 mM.[1]

  • Practical Working Concentration: 10 mM to 50 mM .[1]

    • Why? Concentrations above 50 mM risk precipitation upon freezing (DMSO freezes at 19°C) or "crashing out" too rapidly when a single droplet hits an aqueous buffer.[1]

Stability & Storage
  • Hygroscopicity: DMSO is hygroscopic.[1] Absorbed water can catalyze hydrolysis (though this compound is relatively stable) or, more critically, lower the solvent power of the DMSO, causing the compound to precipitate inside the stock vial over time.

  • Protocol: Store 10 mM stocks in aliquots at -20°C in tightly sealed, amber glass vials or polypropylene tubes to prevent light degradation and water absorption.

Part 3: Solubility in Water (The Biological Medium)

The transition from DMSO to water is the most critical step. This compound is hydrophobic .[1] When a DMSO stock is added to water, the DMSO (solvent) diffuses away from the compound molecules faster than the water (anti-solvent) can solvate them. This creates a local supersaturated environment that favors the formation of amorphous aggregates or micro-crystals.

The "Kinetic Solubility" Window

In biological assays, we rely on kinetic solubility —the temporary state where the compound remains dispersed (often as a meta-stable colloid) long enough to interact with the target before precipitating.

  • Critical Aggregation Concentration (CAC): Likely < 50 µM in pure buffer.[1]

  • Protein Binding: In media containing serum (FBS) or BSA, the proteins act as "sinks," binding the lipophilic compound and effectively increasing its apparent solubility.

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Reagents: Anhydrous DMSO (≥99.9%), this compound powder.[1]

  • Calculate: For 5 mg of compound (MW ~252.27 g/mol ): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    (Example: 5 mg requires ~1.98 mL DMSO for 10 mM).
    
  • Weigh: Weigh the solid directly into a glass vial. Avoid using plastic weighing boats if possible to minimize static loss.[1]

  • Dissolve: Add the calculated volume of DMSO to the center of the vial.

  • Agitate: Vortex vigorously for 30 seconds.

  • Inspect: Hold the vial against a light source. If undissolved crystals remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be perfectly clear.

Protocol B: "Solvent Shifting" (Dilution into Aqueous Media)

Objective: Dilute the 10 mM DMSO stock to a 10 µM working concentration in assay buffer (0.1% DMSO final).

The "Drop-wise Vortex" Method (Prevents Precipitation):

  • Prepare Buffer: Aliquot 9.99 mL of assay buffer (e.g., PBS or Media) into a tube.

  • Create Turbulence: Set the buffer tube on a vortex mixer at medium speed.

  • Inject: While the buffer is swirling, inject 10 µL of the 10 mM stock solution directly into the center of the vortex .

    • Scientific Rationale: This maximizes the surface area of the DMSO droplet, ensuring rapid dispersion and preventing local regions of high concentration where nucleation occurs.

  • Equilibrate: Let the solution stand for 5–10 minutes.

  • Validate: Visually inspect for turbidity.[1] For critical assays, measure UV absorbance at 600 nm (should be near zero) or use Dynamic Light Scattering (DLS) to detect aggregates.

Part 5: Visualization of Solubility Dynamics

Diagram 1: The Solubilization Workflow

This diagram illustrates the correct pathway to transition the compound from solid state to a bio-active aqueous dispersion.

Gcluster_0Critical Control PointSolidSolid Compound(Crystalline Lattice)DMSO_StockDMSO Stock Solution(10-50 mM)Solvated MonomersSolid->DMSO_StockEnergy (Sonication)+ Aprotic SolventDilutionRapid Dilution(Vortex Injection)DMSO_Stock->DilutionSolvent ShiftAqueous_StateAqueous Assay State(Kinetic Solubility)Dilution->Aqueous_StateDispersion(< CAC)PrecipitatePrecipitation/Aggregation(Thermodynamic Sink)Dilution->PrecipitateSlow Addition(> CAC)Aqueous_State->PrecipitateTime > 4-24h(Ostwald Ripening)

Caption: Workflow for solubilizing lipophilic benzofurans. The "Critical Control Point" highlights where rapid mixing is essential to avoid the thermodynamic sink of precipitation.

Diagram 2: Molecular Interaction Logic

Why does DMSO work while water fails? This diagram explains the intermolecular interactions.[1]

GCompoundThis compound(Lipophilic Core)Interaction_DMSODipole-Dipole & Van der WaalsCompound->Interaction_DMSOInteraction_WaterHydrophobic Effect(Exclusion)Compound->Interaction_WaterDMSODMSO Molecules(Amphiphilic)DMSO->Interaction_DMSOWaterWater Molecules(H-Bond Network)Water->Interaction_WaterSolubleStable SolutionInteraction_DMSO->SolubleLattice Energy OvercomeInsolubleAggregationInteraction_Water->InsolubleWater Cage Formation

Caption: Mechanistic comparison of solvation forces. DMSO stabilizes the lipophilic core via Van der Waals and dipole interactions, whereas water forces the molecules to aggregate to preserve its hydrogen bond network.

References

  • Synthesis and Physical Properties of 3-Aroylbenzofurans Source: PrepChem Describes the synthesis and melting point (89-90°C) of this compound, establishing its identity as a crystalline solid.[1]

  • DMSO Solubility Assessment for Fragment-Based Screening Source: MDPI (Molecules) Provides authoritative data on the solubility of lipophilic fragments in DMSO and the risks of precipitation upon dilution, validating the need for high-concentration DMSO stocks. [1]

  • Physicochemical Properties of Benzofuran Derivatives Source: PubChem (NIH) Detailed compound summary for related benzofuran derivatives, supporting the estimation of LogP and lipophilicity based on structural analogs like 2-butyl-3-(4-methoxybenzoyl)benzofuran.[1] [1]

  • Biological Evaluation of Benzofuran-based Tubulin Inhibitors Source: PubMed (Bioorg Chem) Contextualizes the application of methoxybenzoyl-substituted benzofurans (like BNC105 analogs) in biological assays, confirming standard protocols use DMSO delivery.[1]

Methodological & Application

Application Note: Regioselective Synthesis of 3-(4'-Methoxybenzoyl)benzofuran Scaffolds via Friedel-Crafts Acylation

[1]

Introduction & Mechanistic Rationale

The synthesis of 3-aroylbenzofurans is a critical step in the production of benzofuran-based antiarrhythmic agents. While the Friedel-Crafts acylation is the most direct route for aryl ketone formation, the regiochemistry of the benzofuran ring presents a specific challenge.

The Regioselectivity Paradox

Benzofuran is an electron-rich heterocycle.[1] Electrophilic attack can occur at C2 (


1
  • C2 Attack: Leads to a highly stable intermediate where the positive charge is delocalized over the benzene ring and the oxygen atom, preserving the benzene aromaticity to a significant extent. This is the kinetically and thermodynamically favored pathway for unsubstituted benzofurans.

  • C3 Attack: Leads to an intermediate where the positive charge is adjacent to the oxygen but disrupts the furanoid resonance less effectively than C2 attack disrupts the overall system in the transition state.

The Solution: To achieve exclusive C3-acylation, the C2 position is typically blocked with an alkyl group (e.g., n-butyl).[1] This steric and electronic blockade forces the acylium ion to attack the C3 position.

Reaction Pathway

The protocol below utilizes 4-Methoxybenzoyl chloride (p-Anisoyl chloride) as the electrophile and Aluminum Chloride (


)Tin(IV) Chloride (

)
1

ReactionPathwayReactantsReactants2-Butylbenzofuran+4-Methoxybenzoyl ChlorideComplexAcylium Ion Complex[Ar-CO]+ [AlCl4]-Reactants->ComplexLewis Acid (AlCl3)IntermediateWheland Intermediate(Sigma Complex at C3)Complex->IntermediateElectrophilic Attack(C2 Blocked)ProductProduct2-Butyl-3-(4'-methoxybenzoyl)benzofuranIntermediate->Product-H+ (Aromatization)

Figure 1: Reaction pathway for the C3-selective acylation of 2-butylbenzofuran.[1]

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9][10][11][12]
ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleHazard Note
2-Butylbenzofuran 174.241.0NucleophileIrritant
4-Methoxybenzoyl Chloride 170.591.1ElectrophileCorrosive, Moisture Sensitive
Aluminum Chloride (

)
133.341.2 - 1.5Lewis AcidReacts violently with water
Dichloromethane (DCM) 84.93SolventSolventCarcinogen (suspected)
1M HCl (aq) -QuenchHydrolysisCorrosive

Note on Catalyst Choice:

  • 
    :  Standard, high reactivity. Risk of demethylation of the methoxy group if heated excessively (converting methoxybenzoyl to hydroxybenzoyl).
    
  • 
    :  Milder, liquid Lewis acid. Reduces risk of demethylation but may require longer reaction times.
    
Step-by-Step Procedure (Standard Method)

This protocol is optimized for a 10 mmol scale.

Phase 1: Formation of the Acylium Complex
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet (

    
     or Ar).
    
  • Solvent & Catalyst: Add anhydrous DCM (20 mL) to the flask. Cool to 0°C using an ice bath.

  • Catalyst Addition: Quickly add

    
     (1.60 g, 12 mmol)  to the DCM. The suspension may turn slightly yellow.
    
  • Electrophile Addition: Dissolve 4-Methoxybenzoyl chloride (1.88 g, 11 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the

    
     suspension over 10 minutes.
    
    • Observation: The mixture should solubilize as the acylium complex forms. Stir for 15 minutes at 0°C.

Phase 2: The Friedel-Crafts Reaction
  • Substrate Addition: Dissolve 2-Butylbenzofuran (1.74 g, 10 mmol) in anhydrous DCM (10 mL).

  • Controlled Addition: Add the substrate solution dropwise to the reaction mixture via the addition funnel over 20–30 minutes .

    • Critical Control: Maintain internal temperature below 5°C to prevent side reactions (polymerization or demethylation).[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (Silica; Hexane:EtOAc 9:1).[1] The starting material (

      
      ) should disappear, and a new, more polar spot (
      
      
      ) should appear.
Phase 3: Quenching and Workup [1]
  • Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of ice-cold 1M HCl (20 mL) .

    • Caution: Exothermic reaction with HCl gas evolution.

  • Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Combine organic layers and wash successively with:

    • Water (

      
       mL)[1]
      
    • Sat.

      
       (
      
      
      mL) to remove acidic impurities.[1]
    • Brine (

      
       mL).[1]
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Phase 4: Purification
  • Crude Product: The crude oil is typically a yellow/orange viscous liquid.

  • Crystallization (Preferred): Dissolve in hot Methanol or Hexane/Isopropanol . Cool slowly to 4°C.

  • Chromatography (Alternative): Flash column chromatography on silica gel (Eluent: Hexane

    
     5% EtOAc in Hexane).
    

Troubleshooting & Optimization

Demethylation Side-Reaction

A common issue with

  • Symptom: Appearance of a highly polar spot on TLC and a broad -OH stretch in IR (

    
    ).[1]
    
  • Solution:

    • Keep reaction temperature strict (Do not reflux with

      
      ).
      
    • Switch to

      
        (1.2 equiv) or 
      
      
      .[1]
    • If the hydroxy-derivative is the desired product (e.g., for Dronedarone synthesis), refluxing with excess

      
       is actually the standard next step.
      
Regioselectivity Failure (Unsubstituted Benzofuran)

If you attempt this protocol on unsubstituted benzofuran :

  • Outcome: You will obtain a mixture favoring 2-(4'-methoxybenzoyl)benzofuran .[1]

  • Correction: Do not use direct FC. Use the Rap-Stoermer reaction (Salicylaldehyde +

    
    -bromo-4-methoxyacetophenone) to construct the ring with the ketone already in place at position 2, or use the Grignard reaction on 3-cyanobenzofuran to access the 3-isomer.[1]
    

Analytical Validation

A self-validating protocol requires confirmation of the C3-substitution pattern.[1]

TechniqueDiagnostic SignalInterpretation

NMR

7.4 - 7.6 ppm (Singlet or absent)
In 2-butyl-3-acylbenzofuran, the C3-H is absent.[1] The C2-butyl group will show triplet/multiplet signals at 0.9–2.8 ppm.

NMR

ppm
Carbonyl Carbon (C=O).[1]
IR Spectroscopy

Conjugated Ketone stretch.[1]
Mass Spec M+ peakConfirms molecular weight (e.g., 308.37 g/mol for the butyl derivative).

Process Workflow Diagram

Workflowcluster_prepPreparationcluster_rxnReactioncluster_workupWorkupStep1Dry DCM + AlCl3(0°C, Inert Atm)Step2Add Acid Chloride(Form Acylium Complex)Step1->Step2Step3Add 2-Butylbenzofuran(Dropwise, <5°C)Step2->Step3Step4Stir at RT(2-4 Hours)Step3->Step4Step5Quench (Ice/HCl)Step4->Step5Step6Phase Separation &Washing (NaHCO3)Step5->Step6Step7Crystallization(MeOH)Step6->Step7

Figure 2: Operational workflow for the Friedel-Crafts acylation protocol.

References

  • Sanofi. (1993).[1] Process for the preparation of 3-benzoyl benzofuran derivatives. US Patent 5,266,711. Link

  • Sanofi-Aventis. (2007).[1] Process for the manufacture of 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofurane. WO Patent 2007/140989. Link

  • Gillet, C., et al. (1976). Aminoalkoxy-3-benzoylbenzofurans as potential antiarrhythmic agents. Journal of Medicinal Chemistry, 19(9), 1147-1151.[1] Link[1]

  • Havel, S., et al. (2021). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification of 3‐aroylbenzofurans. Rapid Communications in Mass Spectrometry, 35(10). Link

Protocol for Grignard Reaction of 3-Cyanobenzofuran with 4-Iodoanisole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocol for the preparation of 3-(4-methoxybenzoyl)benzofuran via the nucleophilic addition of (4-methoxyphenyl)magnesium iodide to 3-cyanobenzofuran. This transformation utilizes the Moureu-Mignonac reaction pathway, where a Grignard reagent adds to a nitrile to form a stable ketimine intermediate, which is subsequently hydrolyzed to the corresponding ketone.

Target Audience: Medicinal Chemists, Process Chemists, and Organic Synthesis Researchers. Key Challenge: Balancing the nucleophilicity of the Grignard reagent against the potential acidity of the benzofuran C2-proton and preventing Wurtz coupling during Grignard formation.

Mechanistic Insight & Reaction Logic

The reaction proceeds through two distinct phases: the formation of the organomagnesium species and its subsequent addition to the nitrile electrophile. Unlike aldehyde/ketone additions, the nitrile addition product (an imine magnesium salt) is relatively stable and resists double addition, making this a high-fidelity route for ketone synthesis.

Reaction Pathway Diagram[1]

GrignardReaction Start 4-Iodoanisole (Ar-I) Grignard (4-Methoxyphenyl)magnesium iodide (Ar-Mg-I) Start->Grignard Mg Insertion (Exothermic) Mg Mg / THF (Activation) Mg->Grignard Complex Imine Magnesium Salt (Intermediate) Grignard->Complex Nucleophilic Attack on C≡N Nitrile 3-Cyanobenzofuran (Electrophile) Nitrile->Complex Product 3-(4-Methoxybenzoyl)benzofuran (Target Ketone) Complex->Product Hydrolysis (-NH3) Acid Acidic Hydrolysis (HCl / H2O) Acid->Product

Caption: Mechanistic flow from aryl halide activation to ketone hydrolysis. Note the distinct intermediate stability preventing over-alkylation.

Pre-Reaction Planning

Reagent Stoichiometry & Properties
ComponentRoleMW ( g/mol )Equiv.Notes
3-Cyanobenzofuran Substrate143.141.0Limiting reagent. Ensure dry.[1][2]
4-Iodoanisole Grignard Precursor234.031.3Slight excess to drive completion.
Magnesium Turnings Metal24.301.5Excess ensures full consumption of halide.
Iodine (I₂) Activator253.81cat.~1 crystal to initiate Mg surface etching.
THF (Anhydrous) Solvent72.11N/AMust be inhibitor-free and <50 ppm H₂O.
HCl (2M or 6M) Quench36.46ExcessRequired for imine hydrolysis.
Safety & Equipment
  • Schlenk Line: Essential for maintaining an inert atmosphere (Argon or Nitrogen).

  • Glassware: Oven-dried (120°C) overnight; assembled hot under vacuum.

  • Thermal Control: Ice/water bath (0°C) and oil bath (Reflux).

  • Hazards: THF is a peroxide former. Grignard reagents are pyrophoric. 4-Iodoanisole is an irritant.

Experimental Protocol

Phase 1: Preparation of (4-Methoxyphenyl)magnesium Iodide

Rationale: Aryl iodides are highly reactive toward Mg insertion. Controlled addition is critical to prevent Wurtz coupling (homocoupling to form 4,4'-dimethoxybiphenyl).

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, magnetic stir bar, addition funnel, and inert gas inlet.

  • Activation: Add Magnesium turnings (1.5 eq) to the flask. Flame-dry the magnesium under vacuum (carefully) or add a single crystal of Iodine .

  • Initiation:

    • Dissolve 4-iodoanisole (1.3 eq) in anhydrous THF (concentration ~1.0 M).

    • Add 5-10% of this solution to the Mg turnings.

    • Self-Validating Check: The iodine color should fade (brown

      
       clear/cloudy), and the solvent should begin to boil gently without external heat. If no reaction occurs, gently warm with a heat gun or sonicate.
      
  • Propagation: Once initiated, add the remaining 4-iodoanisole solution dropwise over 30–45 minutes. Maintain a gentle reflux driven by the reaction exotherm.

  • Completion: After addition, reflux externally (oil bath at 65°C) for 1 hour to ensure conversion. The solution should be dark gray/brown.

Phase 2: Nucleophilic Addition to 3-Cyanobenzofuran

Rationale: Nitriles are less electrophilic than aldehydes. The reaction often requires thermal energy to overcome the activation barrier, especially with electron-rich heterocycles.

  • Substrate Preparation: Dissolve 3-cyanobenzofuran (1.0 eq) in anhydrous THF (concentration ~0.5 M) in a separate dry flask.

  • Addition: Cool the Grignard solution to 0°C . Transfer the nitrile solution via cannula or syringe into the Grignard solution slowly over 20 minutes.

    • Note: An immediate color change (often to yellow or orange) indicates the formation of the charge-transfer complex or the imine salt.

  • Reaction: Allow the mixture to warm to room temperature (RT).

    • Optimization: If TLC shows unreacted nitrile after 2 hours at RT, heat the mixture to reflux for 3–6 hours. The electron-rich nature of the benzofuran ring may reduce the electrophilicity of the nitrile, necessitating heat.

  • Monitoring: Monitor consumption of the nitrile by TLC (Hexane:EtOAc). The imine salt intermediate will likely remain at the baseline or streak; look for the disappearance of the starting material spot.

Phase 3: Hydrolysis & Workup

Rationale: The species present is the magnesium imine salt (


). It requires strong acid and time to hydrolyze to the ketone (

).
  • Quench: Cool the reaction mixture to 0°C. Cautiously add 6M HCl (approx. 5 eq relative to Mg) dropwise.

    • Caution: Vigorous gas evolution (quenching excess Mg) and exotherm.

  • Hydrolysis: Stir the biphasic mixture vigorously at RT for 2–4 hours (or warm to 50°C for 1 hour) to ensure the imine is fully hydrolyzed to the ketone.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with sat. NaHCO₃ (to neutralize acid), water, and brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification & Characterization

  • Purification: Recrystallization is often possible due to the rigidity of the diaryl ketone structure (try Ethanol or Hexane/EtOAc). Alternatively, Flash Column Chromatography (SiO₂) using a gradient of Hexanes

    
     10-20% EtOAc/Hexanes.
    
  • Expected Data:

    • Appearance: Off-white to pale yellow solid.

    • IR: Strong Carbonyl stretch (

      
      ) at ~1640–1660 cm⁻¹ (conjugated ketone). Absence of Nitrile stretch (~2220 cm⁻¹).
      
    • ¹H NMR: Look for the diagnostic methoxy singlet (~3.8 ppm) and the benzofuran C2-H singlet (~8.0 ppm, deshielded by the adjacent carbonyl).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Grignard) Mg surface passivated.Use "Rieke Magnesium" or add 1,2-dibromoethane (entrainment method) to activate.
Low Yield / Wurtz Product Homocoupling of Ar-I.Dilute the reaction further. Add Ar-I slower. Keep temperature lower during formation.
Starting Material Recovery Incomplete addition.Nitrile C3 is electron-rich. Add CuBr (10 mol%) to catalyze the addition (forming a more reactive organocopper species).
Imine Persistence Incomplete hydrolysis.Increase HCl concentration or hydrolysis time/temperature.

References

  • Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

  • Grignard Formation: Knochel, P., et al. (2011). "Selectivity of Grignard reagent formation." Organic Process Research & Development.

  • Nitrile Addition Protocol: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
  • Benzofuran Synthesis Context: Wang, J. R., & Manabe, K. (2010). "Selective synthesis of 3-acylbenzofurans." Journal of Organic Chemistry.

  • Reaction Specifics: Lichitsky, B. V., et al. (2022).[1] "Synthesis of 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid." Molbank. (Demonstrates reactivity of 4-methoxyphenyl Grignard with benzofuran systems).

Sources

Tubulin polymerization inhibition assay protocol for benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Fluorescence-Based Tubulin Polymerization Inhibition Assay for the Evaluation of Benzofuran Derivatives

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: This document provides a comprehensive guide to a fluorescence-based tubulin polymerization inhibition assay, specifically tailored for the characterization of benzofuran derivatives as potential anticancer agents. We will delve into the theoretical underpinnings of microtubule dynamics, the rationale for targeting tubulin in oncology, and a detailed, field-tested protocol for assessing the inhibitory effects of benzofuran compounds. This guide is designed to equip researchers with the necessary knowledge to implement this assay, interpret the data, and troubleshoot potential experimental hurdles.

Introduction: The Critical Role of Microtubule Dynamics in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral components of the cytoskeleton.[1] They play a pivotal role in several cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1] The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shortening), is essential for their function.[1]

In the context of oncology, the rapid proliferation of cancer cells makes them particularly vulnerable to agents that disrupt microtubule dynamics.[1] Such interference leads to mitotic arrest and subsequently triggers apoptosis, or programmed cell death.[1][2] Consequently, tubulin has emerged as a highly validated and attractive target for the development of anticancer therapeutics.[1]

Benzofuran-based derivatives have been identified as a promising class of compounds that can exert antitumor actions through various mechanisms, including the inhibition of tubulin polymerization.[3] Many of these compounds function as microtubule-destabilizing agents, often by binding to the colchicine binding site on β-tubulin.[4] This interaction prevents the polymerization of tubulin heterodimers into microtubules, thereby halting the cell cycle and inducing apoptosis in cancer cells.[5][6]

This application note details a robust fluorescence-based assay to quantify the inhibitory effect of benzofuran derivatives on tubulin polymerization. This method offers high sensitivity and is well-suited for a 96-well plate format, making it amenable to higher-throughput screening of compound libraries.[7][8]

Principle of the Assay

The in vitro tubulin polymerization assay is a cornerstone for the discovery and characterization of microtubule-targeting agents. The fundamental principle of the fluorescence-based assay lies in the use of a fluorescent reporter molecule that preferentially binds to or is incorporated into the microtubule polymer.[7][8] As tubulin heterodimers polymerize into microtubules, the fluorescence signal increases proportionally to the mass of the microtubule polymer.[7][8]

The polymerization process typically follows a sigmoidal curve with three distinct phases:

  • Nucleation (Lag Phase): The initial and rate-limiting step where tubulin dimers associate to form a nucleus.

  • Growth (Elongation Phase): A rapid phase of microtubule elongation as tubulin dimers are added to the ends of the nucleus.

  • Steady-State (Plateau Phase): A dynamic equilibrium is reached where the rate of polymerization is equal to the rate of depolymerization.[1][9]

Inhibitors of tubulin polymerization, such as certain benzofuran derivatives, will alter the kinetics of this curve, typically by reducing the maximum rate of polymerization (Vmax) and the final polymer mass.[10] By measuring these changes at various compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Experimental Workflow and Rationale

The following diagram provides a high-level overview of the experimental workflow for the tubulin polymerization inhibition assay.

workflow Experimental Workflow for Tubulin Polymerization Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Tubulin, Buffers, GTP, Compounds) plate_prep Plate Preparation (Serial Dilution of Benzofurans) reagent_prep->plate_prep reaction_setup Reaction Setup (on ice) (Combine Tubulin and GTP) initiation Initiate Polymerization (Add Tubulin Mix to Plate) reaction_setup->initiation incubation Incubation at 37°C in Fluorescence Plate Reader initiation->incubation data_acq Data Acquisition (Measure Fluorescence Over Time) incubation->data_acq curve_gen Generate Polymerization Curves data_acq->curve_gen ic50_calc Calculate IC50 Values curve_gen->ic50_calc

Caption: A flowchart of the key stages in the tubulin polymerization inhibition assay.

Detailed Protocol

This protocol is optimized for a 96-well fluorescence-based assay format. It is recommended to perform all dilutions and reactions in triplicate to ensure data accuracy.[1]

4.1. Materials and Reagents

  • Lyophilized Tubulin (>99% pure) (e.g., from porcine brain)

  • Tubulin Polymerization Assay Kit with fluorescent reporter[7]

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Benzofuran test compounds

  • Positive Control Inhibitor: Nocodazole or Colchicine[11]

  • Positive Control Enhancer: Paclitaxel[11]

  • Vehicle Control: DMSO

  • Black, flat-bottom 96-well microplates[7]

  • Temperature-controlled fluorescence plate reader with excitation at ~360 nm and emission at ~420 nm[7]

  • Multichannel pipette

  • Ice bucket

4.2. Reagent Preparation

  • General Tubulin Buffer: Prepare 1x General Tubulin Buffer and keep it on ice.

  • GTP-Supplemented Buffer: Prepare a fresh solution of General Tubulin Buffer containing 1 mM GTP. Keep this solution on ice.[1]

  • Tubulin Stock Solution: Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Aliquot into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[11]

  • Compound Dilutions: Prepare a 10 mM stock solution of each benzofuran derivative in DMSO. From this stock, create a serial dilution series in General Tubulin Buffer. The final concentration in the assay will be a fraction of this, so plan dilutions accordingly (e.g., if adding 5 µL of compound to a 50 µL final volume, the working solution should be 10x the final desired concentration). Prepare similar dilutions for positive and negative controls.

4.3. Experimental Procedure

  • Plate Setup: In a black, flat-bottom 96-well plate, add 5 µL of the diluted benzofuran compounds, positive controls (Nocodazole, Paclitaxel), and vehicle control (DMSO) to their respective wells.

  • Reaction Mix Preparation (on ice): Thaw an aliquot of the tubulin stock solution rapidly and place it on ice. It is crucial to use the tubulin within one hour of thawing.[11] Prepare the final tubulin reaction mix by diluting the tubulin stock to a final concentration of 2 mg/mL in the GTP-supplemented buffer containing the fluorescent reporter.[8]

  • Initiation of Polymerization: Set the fluorescence plate reader to 37°C. Using a multichannel pipette, carefully add 45 µL of the tubulin reaction mix to each well for a final volume of 50 µL. Avoid introducing air bubbles.[11]

  • Data Acquisition: Immediately place the plate in the pre-warmed fluorescence plate reader. Measure the fluorescence at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 420 nm every 60 seconds for 60-90 minutes.[12]

Data Analysis and Interpretation

5.1. Plotting the Data

Plot the fluorescence intensity as a function of time for each concentration of the benzofuran compound and the controls. This will generate the polymerization curves.

5.2. Determining Key Parameters

From the polymerization curves, the following parameters can be determined:

  • Maximum Polymerization Rate (Vmax): The steepest slope of the polymerization curve, representing the growth phase.

  • Maximum Polymer Mass (Amax): The fluorescence at the steady-state plateau.

5.3. Calculating the IC50 Value

To determine the IC50 value, plot the Vmax or Amax as a function of the logarithm of the benzofuran compound concentration. Fit the data to a dose-response curve (sigmoidal, 4PL) to calculate the concentration at which 50% of the maximal polymerization is inhibited.[1]

5.4. Interpreting the Results

The following table provides a hypothetical example of data obtained for a novel benzofuran derivative (BZ-123) compared to controls.

CompoundConcentration (µM)Vmax (RFU/min)% Inhibition of VmaxIC50 (µM)
Vehicle (DMSO)-15000-
Nocodazole5150900.5
BZ-1230.1135010\multirow{5}{*}{2.1}
BZ-1230.5112525
BZ-1231.090040
BZ-1232.567555
BZ-1235.045070
BZ-12310.022585

A potent benzofuran inhibitor will exhibit a dose-dependent decrease in both the Vmax and the Amax of tubulin polymerization. An IC50 value in the low micromolar or nanomolar range suggests a strong interaction with tubulin.[10][13]

Mechanism of Tubulin Polymerization and Inhibition

The following diagram illustrates the dynamic process of microtubule formation and how inhibitory compounds like benzofurans can disrupt this equilibrium.

tubulin_polymerization cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly tubulin_dimer αβ-Tubulin Dimers nucleation Nucleation tubulin_dimer->nucleation GTP microtubule Growing Microtubule nucleation->microtubule Polymerization depolymerization Depolymerization microtubule->depolymerization GDP depolymerization->tubulin_dimer benzofuran Benzofuran Inhibitor benzofuran->tubulin_dimer Binds to Colchicine Site benzofuran->nucleation Inhibits

Caption: The dynamic equilibrium of microtubule assembly and disassembly and the inhibitory action of benzofurans.

Troubleshooting

IssuePotential CauseRecommended Solution
No or low polymerization in the control well 1. Inactive tubulin. 2. No or degraded GTP. 3. Incorrect buffer composition or pH.1. Use a fresh aliquot of tubulin; avoid repeated freeze-thaw cycles. 2. Use freshly prepared GTP-supplemented buffer. 3. Verify the composition and pH of all buffers.
High well-to-well variability 1. Inaccurate pipetting.[14] 2. Temperature fluctuations across the plate.1. Use calibrated pipettes and ensure proper mixing. Running duplicates or triplicates is recommended.[14] 2. Ensure the plate reader provides uniform heating.
Unexpected increase in polymerization with inhibitor The compound may be causing tubulin to precipitate rather than promoting proper microtubule assembly.[14]At the end of the assay, cool the plate on ice for 20-30 minutes. True microtubules will depolymerize, leading to a decrease in signal. Precipitated protein will not.[14]

Conclusion

The fluorescence-based tubulin polymerization assay is a powerful and sensitive method for identifying and characterizing novel inhibitors, such as benzofuran derivatives. By understanding the principles behind the assay and adhering to a carefully controlled protocol, researchers can generate reliable and reproducible data to advance the discovery of new anticancer therapeutics. The insights gained from this assay are crucial for structure-activity relationship studies and for elucidating the mechanism of action of potential drug candidates that target the microtubule cytoskeleton.

References

  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Solus BioTech. Retrieved from [Link]

  • Wang, Y., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 21(10), 1364. Retrieved from [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

  • Anwar, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 793-827. Retrieved from [Link]

  • Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

  • Tron, G. C., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. Journal of Medicinal Chemistry, 54(20), 7084-7097. Retrieved from [Link]

  • Pera, B., et al. (2017). High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. Scientific Reports, 7(1), 1-13. Retrieved from [Link]

  • Eldehna, W. M., et al. (2022). Benzofuran – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Tubulin Polymerization Assay Kit (>97% pure porcine brain tubulin). (n.d.). Universal Biologicals. Retrieved from [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 9(1), 185-196. Retrieved from [Link]

  • Kamal, A., et al. (2014). ChemInform Abstract: Synthesis and Biological Evaluation of Benzo[b]furans as Inhibitors of Tubulin Polymerization and Inducers of Apoptosis. ResearchGate. Retrieved from [Link]

  • Microtubules / Tubulin In Vivo Assay Kit. (2013). Cytoskeleton, Inc. Retrieved from [Link]

  • Li, Y., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155815. Retrieved from [Link]

  • Li, Y., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis Online. Retrieved from [Link]

  • Wang, Y., et al. (2016). Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. The FEBS Journal, 283(1), 102-111. Retrieved from [Link]

  • Gornowicz, A., et al. (2019). Novel Benzo[B]Furans with Anti-Microtubule Activity Upregulate Expression of Apoptotic Genes and Arrest Leukemia Cells in G2/M Phase. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1645-1663. Retrieved from [Link]

  • Rao, J., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. Retrieved from [Link]

Sources

Application Note: In Vitro Cytotoxicity Evaluation of Benzofuran Derivatives Using the MTT Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Benzofurans represent a privileged class of heterocyclic scaffolds widely recognized for their diverse pharmacological properties, particularly in oncology. Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing the benzofuran ring—such as through halogenation (e.g., bromine or chlorine additions) or hybridization with other pharmacophores—significantly enhances their antiproliferative activity against various human cancer cell lines[1].

Mechanistically, the cytotoxicity of these compounds is multifaceted. Halogenated benzofuran derivatives, such as methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, exert their cytotoxic effects by inducing reactive oxygen species (ROS) generation, inhibiting tubulin polymerization, and triggering caspase-dependent apoptosis[2]. These intracellular events lead to cell cycle arrest (typically at the G2/M or S phase) and subsequent cell death[2].

To quantify the antiproliferative efficacy of novel benzofuran derivatives during early-stage drug development, the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay remains the gold standard. This colorimetric assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase, an enzyme active only in viable cells.

Benzofuran_Mechanism Benzofuran Halogenated Benzofuran Derivatives ROS Increased ROS Generation Benzofuran->ROS Tubulin Tubulin Polymerization Inhibition Benzofuran->Tubulin Mito Mitochondrial Dysfunction ROS->Mito CellCycle Cell Cycle Arrest (G2/M or S Phase) Tubulin->CellCycle Apoptosis Cancer Cell Apoptosis CellCycle->Apoptosis Caspase Caspase 3/7 Activation Mito->Caspase Caspase->Apoptosis

Intracellular apoptotic signaling pathways induced by halogenated benzofuran derivatives.

Quantitative Cytotoxicity Profiles

The table below summarizes the in vitro cytotoxicity (IC₅₀ values) of recently developed benzofuran derivatives across various cancer cell lines, validating the sensitivity of the MTT assay in distinguishing compound potency.

Compound Class / Specific DerivativeTarget Cell LineIC₅₀ (µM)Reference
Amide derivative (Compound 12b) A549 (Non-small cell lung cancer)0.858[3]
3-methylbenzofuran derivative 4b A549 (Non-small cell lung cancer)1.48[4]
Amide derivative (Compound 10d) MCF-7 (Breast adenocarcinoma)2.07[3]
Bromoacetyl derivative (Compound 8) K562 (Chronic myelogenous leukemia)2.59[5]
Halogenated derivative (Compound 7) HepG2 (Hepatocellular carcinoma)11.0[6]

Experimental Protocol: MTT Assay for Benzofuran Derivatives

This protocol provides a robust, self-validating workflow for screening benzofuran derivatives. It is engineered to prevent false positives/negatives by controlling for solvent toxicity and optical interference.

MTT_Workflow A Seed Cells (A549, MCF-7, etc.) in 96-well plate B Incubate 24h (37°C, 5% CO2) A->B C Prepare Benzofuran Dilutions (0.01 - 100 µM, DMSO < 0.5%) B->C D Treat Cells & Incubate (24h - 72h) C->D E Add MTT Reagent (5 mg/mL) & Incubate 2-4h D->E F Remove Media & Add Solubilization Buffer E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 & Determine Viability G->H

Workflow of the MTT Cytotoxicity Assay for screening benzofuran derivatives.

Materials Required
  • Target cancer cell lines (e.g., A549, MCF-7, K562) and appropriate culture media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS).

  • Benzofuran derivatives (synthesized or procured).

  • MTT reagent (Sigma-Aldrich), prepared at 5 mg/mL in sterile PBS.

  • Dimethyl sulfoxide (DMSO) for compound stock preparation and formazan solubilization.

  • 96-well flat-bottom tissue culture plates .

Step-by-Step Methodology

Step 1: Cell Seeding Harvest cells in the logarithmic growth phase. Seed cells at an optimized density (typically 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium into a 96-well plate.

Expert Insight (Causality): Always leave the peripheral wells (rows A and H, columns 1 and 12) empty and fill them with 100 µL of sterile PBS. This mitigates the "edge effect" caused by evaporation during multi-day incubations, which can concentrate the media and artificially skew the optical density (OD) readings of the outer wells.

Step 2: Compound Preparation and Treatment Dissolve the benzofuran derivatives in 100% cell culture-grade DMSO to create a master stock (e.g., 100 mM). Perform serial dilutions in culture media to achieve final working concentrations (e.g., 0.01 µM to 100 µM)[4].

Expert Insight (Trustworthiness): Ensure the final concentration of DMSO in the culture wells never exceeds 0.5% (preferably ≤0.1%). Higher DMSO concentrations induce solvent toxicity, confounding the true cytotoxic effect of the benzofuran derivative. Self-Validating System: You must include a Vehicle Control (cells + media + 0.1% DMSO) to establish a 100% viability baseline, a Positive Control (e.g., Cisplatin) to prove the cells are susceptible to cytotoxicity, and a Blank (media + MTT + DMSO, no cells) to subtract background absorbance.

Step 3: Incubation Carefully aspirate the old media and add 100 µL of the media containing the benzofuran treatments. Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

Step 4: MTT Addition After the treatment period, add 20 µL of the MTT solution (5 mg/mL) directly to each well. Incubate for 2 to 4 hours at 37°C.

Expert Insight (Causality): The incubation time depends heavily on the metabolic rate of the specific cell line. MCF-7 cells may require a full 4 hours to generate sufficient signal, whereas highly metabolically active cells like HepG2 might only need 2 hours. Monitor visually under a microscope for the appearance of intracellular needle-like purple formazan crystals.

Step 5: Formazan Solubilization Carefully aspirate the media containing unreacted MTT. Add 100 µL to 150 µL of pure DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes at room temperature, shielded from light.

Expert Insight (Causality): Complete aspiration of the media is crucial. Residual phenol red from the culture media, or unreacted MTT, can interfere with the absorbance reading. DMSO is used because formazan is highly insoluble in aqueous media; DMSO provides complete dissolution and a stable optical density.

Step 6: Data Acquisition and Analysis Measure the absorbance at 570 nm using a microplate reader.

Expert Insight (Trustworthiness): Always subtract a reference wavelength of 630 nm or 650 nm. This corrects for non-specific background noise such as cellular debris, condensation, or fingerprints on the bottom of the plate.

Calculate Cell Viability (%) using the formula: Cell Viability (%) =[(OD_treated - OD_blank) / (OD_vehicle_control - OD_blank)] × 100

Determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism) by plotting the log(concentration) versus normalized viability.

Troubleshooting & Scientific Causality

  • Inconsistent Replicates / High Standard Deviation: Often caused by compound precipitation. Benzofuran derivatives, especially heavily halogenated ones, can be highly lipophilic[1]. If precipitation occurs upon dilution in aqueous media, consider using a co-solvent system or formulating the compound in liposomes.

  • High Background Absorbance: Caused by incomplete removal of unreacted MTT or interaction between the test compound and MTT. To rule out compound-MTT interference, incubate the highest concentration of the benzofuran derivative with MTT in a cell-free well. If the well turns purple, the compound is directly reducing the MTT, and an alternative assay (e.g., Resazurin or CellTiter-Glo) must be used.

References

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at:[Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis. Available at:[Link]

Sources

Application Note: HPLC Method Development for 3-(4'-Methoxybenzoyl)benzofuran Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3-(4'-Methoxybenzoyl)benzofuran .

This molecule is a critical pharmacophore and synthetic intermediate, structurally analogous to the precursors of Amiodarone and Benzbromarone . Its analysis presents specific challenges due to its high lipophilicity, low aqueous solubility, and the potential for structural isomerism (e.g., 2-substituted vs. 3-substituted benzofurans).

This guide departs from standard templates to focus on the mechanistic reasons behind method parameters, ensuring the user can adapt the protocol to different instrument platforms (Agilent, Waters, Shimadzu) while maintaining ICH Q2(R2) compliance.

Physicochemical Profiling & Analytical Strategy

Before method development, we must understand the analyte to predict its chromatographic behavior.

The Analyte: this compound[1]
  • Structure: A benzofuran ring linked at the C3 position to a 4-methoxybenzoyl group (anisoyl moiety).[1]

  • Key Properties:

    • Lipophilicity: High (Predicted LogP

      
       3.5 – 4.5).[1] The molecule is non-polar.
      
    • pKa: Neutral.[1] It lacks ionizable functional groups (no free amines or carboxylic acids) in the pH 2–8 range.

    • UV Chromophores: Strong absorption due to the conjugated benzofuran and benzoyl systems.

      
       typically observed at ~245 nm and ~280 nm.[1]
      
Critical Method Parameters (CMP)

Based on the profile above, the following strategy is adopted:

  • Column Selection: A C18 (Octadecyl) stationary phase is the standard for lipophilic aromatics.[1] However, a Phenyl-Hexyl column is recommended as a secondary choice for orthogonal selectivity, exploiting

    
     interactions with the benzofuran ring to separate positional isomers.[1]
    
  • Mobile Phase: Due to high lipophilicity, a high percentage of organic modifier (Acetonitrile) is required. Methanol is a viable alternative but generates higher backpressure.[1]

  • pH Control: While the analyte is neutral, potential impurities (e.g., 4-methoxybenzoic acid or phenolic degradation products) are pH-sensitive.[1] Therefore, an acidic mobile phase (pH ~2.5–3.0) is mandated to suppress ionization of acidic impurities, ensuring sharp peak shapes.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix used to arrive at the final method conditions.

MethodDevelopment Start Analyte: this compound Solubility Assessment: High LogP (Lipophilic) Start->Solubility ColumnChoice Stationary Phase Selection Solubility->ColumnChoice C18 C18 (Hydrophobic Interaction) *Primary Choice* ColumnChoice->C18 Phenyl Phenyl-Hexyl (Pi-Pi Interaction) *For Isomer Separation* ColumnChoice->Phenyl MPChoice Mobile Phase Optimization Isocratic Isocratic Elution (Risk: Late eluting impurities) MPChoice->Isocratic Gradient Gradient Elution (50-95% B) *Selected* MPChoice->Gradient FinalMethod Final Protocol: C18 + Acidic ACN Gradient C18->MPChoice Gradient->FinalMethod

Caption: Figure 1. Decision tree for HPLC method development highlighting the selection of stationary phase and elution mode based on analyte lipophilicity.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Quaternary pump system (e.g., Agilent 1260/1290 or Waters Alliance) with PDA/DAD detector.

  • Reagents:

    • Acetonitrile (HPLC Grade or higher).[1][2]

    • Water (Milli-Q / 18.2 MΩ[1]·cm).

    • Formic Acid (LC-MS Grade) OR Phosphoric Acid (85%).[1]

Chromatographic Conditions (The "Standard" Method)

This method is optimized for robustness and separation of synthetic precursors.

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]End-capped C18 prevents tailing; 5µm is robust for routine QA.[1]
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of acidic impurities (e.g., Anisic acid).
Mobile Phase B 100% AcetonitrileLower viscosity than MeOH; provides stronger elution strength.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Temperature 35°CImproves mass transfer and reproducibility.[1]
Injection Volume 10 µLStandard volume; reduce to 5µL if peak overloading occurs.
Detection UV @ 280 nm (Reference: 360 nm)280 nm targets the benzoyl/benzofuran conjugation.
Run Time 15 MinutesSufficient for column re-equilibration.[1]
Gradient Profile

A steep gradient is necessary because the analyte is very hydrophobic. Isocratic conditions often lead to broad peaks or excessive retention times.[1]

Time (min)% Mobile Phase BEvent
0.0050%Initial Hold
1.0050%Sample Injection / Void Volume
8.0095%Linear Ramp (Elution of Analyte)
10.0095%Wash (Remove highly lipophilic dimers)
10.1050%Return to Initial
15.0050%Re-equilibration
Sample Preparation

Crucial Step: Do not dissolve this compound in pure water.[1] It will precipitate.[1]

  • Stock Solution: Weigh 10 mg of this compound into a 10 mL flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase B (or 50:50 ACN:Water). Ensure the final solvent ratio matches the initial gradient conditions (approx. 50% organic) to prevent "solvent shock" peak distortion.

Method Validation (ICH Q2 R2)

To ensure "Trustworthiness," the method must be validated. The following criteria are specific to this benzofuran derivative.

Specificity (Stress Testing)

Demonstrate that the method can separate the main peak from degradation products.

  • Acid Hydrolysis: Reflux sample in 0.1 N HCl for 2 hours. (Look for: Benzofuran ring opening).[1]

  • Oxidation: Treat with 3%

    
    .[1] (Look for: N-oxide analogs if amine impurities exist, or general oxidation of the ether).
    
  • Acceptance: Resolution (

    
    ) > 1.5 between Main Peak and nearest impurity.[1]
    
Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
System Suitability Testing (SST)

Every analytical run must start with an SST injection.[1]

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required due to hydrophobicity).
    
  • Theoretical Plates (

    
    ):  > 5,000.[1]
    
  • Retention Time %RSD: < 1.0% (n=5).[1]

Synthesis & Impurity Pathway Visualization[1]

Understanding the chemical origin of the molecule helps in identifying "ghost peaks" in the chromatogram. The diagram below maps the likely impurities based on the Friedel-Crafts acylation typically used to synthesize this scaffold.

SynthesisPath Precursor1 Benzofuran (Starting Material) Reaction Friedel-Crafts Acylation (AlCl3 / CS2) Precursor1->Reaction Precursor2 4-Methoxybenzoyl Chloride (Reagent) Precursor2->Reaction Impurity1 Impurity A: 4-Methoxybenzoic Acid (Hydrolysis of Reagent) Precursor2->Impurity1 Hydrolysis Product This compound (Target Analyte) Reaction->Product Impurity2 Impurity B: 2-Isomer (Regioisomer) Reaction->Impurity2 Side Rxn Impurity3 Impurity C: Demethylated Analog (Phenol derivative) Product->Impurity3 Metabolism/Degradation

Caption: Figure 2.[1][3] Synthesis pathway and potential impurity profile.[1] Impurity A elutes early (polar); Impurity C elutes just before the Main Peak.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak Solvent mismatch.The sample diluent is 100% ACN, but the gradient starts at 50%. Dilute sample with water to match MP A/B ratio.[1]
Broad Peak Column contamination or secondary interactions.[1]Lipophilic compounds can "stick" to the column. Run a wash cycle with 100% Isopropanol or THF.[1]
Retention Time Drift Temperature fluctuation.[1]Benzofurans are sensitive to viscosity changes.[1] Ensure column oven is stable at 35°C.
High Backpressure Precipitation.[1]Buffer salts (if used) precipitated in high ACN.[1] Switch to volatile acids (Formic) or ensure proper flushing.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][4][5] (2023).[1][4] Available at: [Link]

  • BenchChem. Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. (2025).[1][2][3][6] (General reference for benzofuran chromatography conditions).

  • PubChem. Compound Summary: 3-(4-Methoxybenzoyl)benzofuran derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1] Wiley-Interscience.[1] (Foundational text for Gradient Optimization).

  • US Patent 5266711A. Process for the preparation of 3-benzoyl benzofuran derivatives.[1] (Describes the synthesis and impurities of the target scaffold). Available at:

Sources

Application Note: Precision Synthesis of 3-Aroylbenzofurans from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran derivatives are privileged scaffolds in drug discovery, serving as the core structure for anti-arrhythmic agents (e.g., Amiodarone), anti-tuberculars, and anti-cancer therapeutics.[1] While the synthesis of 2-aroylbenzofurans is well-established via the classical Rap-Stoermer condensation , the preparation of 3-aroylbenzofurans presents a significant regiochemical challenge.

Direct condensation of salicylaldehyde with


-haloketones typically favors the 2-isomer due to the mechanism of intramolecular aldolization. Consequently, accessing the pharmacologically distinct 3-aroyl isomer requires a strategic deviation from standard protocols.

This Application Note details the Sequential C3-Functionalization Protocol , a robust, self-validating workflow converting salicylaldehyde to 3-aroylbenzofurans. We also review modern transition-metal-catalyzed alternatives for high-value analogs.

Strategic Analysis: The Regioselectivity Paradox

To successfully synthesize the 3-isomer, one must understand why the "obvious" route fails.

  • Route A (Rap-Stoermer): Reaction of salicylaldehyde with phenacyl bromide under basic conditions.

    • Outcome:2-Aroylbenzofuran .

    • Mechanism:[1][2][3][4] O-alkylation followed by intramolecular aldol condensation onto the aldehyde carbonyl (which becomes C2).

  • Route B (Target Protocol): Reaction of salicylaldehyde to form the benzofuran core, followed by electrophilic substitution.

    • Outcome:3-Aroylbenzofuran .[5]

    • Mechanism:[1][2][3][4] The C3 position of the benzofuran ring is the most nucleophilic site (analogous to the C3 of indole), making it highly susceptible to Friedel-Crafts acylation.

Mechanistic Pathway & Regioselectivity[1][4]

BenzofuranPathways cluster_0 Regioselectivity Divergence Sal Salicylaldehyde Inter1 O-Alkylated Intermediate Sal->Inter1 + Phenacyl Benzofuran Benzofuran Core Sal->Benzofuran + Chloroacetic Phenacyl Phenacyl Bromide (Base) RapStoermer Intramolecular Aldol Condensation Inter1->RapStoermer Prod2 2-Aroylbenzofuran (Major Product) RapStoermer->Prod2 - H2O Chloroacetic Chloroacetic Acid (Base) FC_Acylation Friedel-Crafts Acylation (RCOCl/AlCl3) Benzofuran->FC_Acylation Prod3 3-Aroylbenzofuran (Target Product) FC_Acylation->Prod3 Electrophilic Substitution

Figure 1: Divergent synthetic pathways. The Rap-Stoermer route (red) yields the 2-isomer, while the Sequential Functionalization route (green) accesses the 3-isomer.

Detailed Protocol: Sequential Synthesis of 3-Aroylbenzofurans

This protocol is designed for high reproducibility and scalability. It proceeds in two distinct stages: (1) Construction of the benzofuran ring, and (2) C3-Acylation.[4][6][7][8][9]

Phase 1: Synthesis of Benzofuran from Salicylaldehyde

Objective: Create the unsubstituted benzofuran core.

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • Ethyl bromoacetate or Chloroacetic acid (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (reflux)

Workflow:

  • O-Alkylation: Dissolve salicylaldehyde (10 mmol) and

    
     (25 mmol) in DMF (20 mL). Add ethyl bromoacetate (12 mmol) dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of salicylaldehyde.

  • Cyclization (One-Pot Variation): Heat the mixture to 120°C for 4-6 hours. The basic conditions promote intramolecular condensation and decarboxylation (if using acid) or require a separate hydrolysis/decarboxylation step if using ester.

    • Alternative (Two-step): Isolate the O-alkylated ester, hydrolyze with NaOH to the acid, then heat with Cu/Quinoline to decarboxylate to benzofuran.

  • Workup: Pour into ice water. Extract with diethyl ether (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure or flash chromatography (Silica gel, Hexane).

Phase 2: Friedel-Crafts Acylation (C3-Functionalization)

Objective: Install the aroyl group selectively at the C3 position.

Reagents:

  • Benzofuran (from Phase 1) (1.0 equiv)

  • Aroyl Chloride (e.g., Benzoyl chloride, 4-chlorobenzoyl chloride) (1.1 equiv)

  • Catalyst: Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ) (1.2 equiv)
  • Solvent: Dichloromethane (DCM) or

    
     (Anhydrous)
    

Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask under

    
     atmosphere.
    
  • Solubilization: Dissolve Benzofuran (5 mmol) and Aroyl Chloride (5.5 mmol) in anhydrous DCM (15 mL). Cool to 0°C.

  • Catalyst Addition: Add

    
     (6 mmol) portion-wise over 10 minutes. Caution: Exothermic reaction; HCl gas evolution.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 3-6 hours.

    • Checkpoint: The solution typically turns dark red/brown.

  • Quenching: Pour the reaction mixture slowly into a mixture of ice and dilute HCl (1M) to break the aluminum complex.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine organics, wash with

    
     (sat.) and brine.
    
  • Purification: Recrystallization from Ethanol or column chromatography (Hexane:EtOAc).

Self-Validating Quality Control (QC)

To ensure the product is the 3-aroyl isomer and not the 2-aroyl isomer (which might occur via impurities or alternative pathways), use the following validation logic.

NMR Distinction Table
Feature2-Aroylbenzofuran (Undesired)3-Aroylbenzofuran (Target)
H3 Proton Singlet (~7.4 - 7.6 ppm) Absent (Substituted)
H2 Proton Absent (Substituted)Singlet (~8.0 - 8.2 ppm)
C=O Shift Conjugated with C2 (~184 ppm)Conjugated with C3 (~190 ppm)
Multiplicity H3 appears as a distinct singlet.H2 appears as a distinct singlet, often more deshielded than H3.
Experimental Workflow Diagram

Workflow Start Start: Salicylaldehyde Step1 Phase 1: Cyclization to Benzofuran (DMF, K2CO3, Cl-CH2-COOH) Start->Step1 Check1 QC Point 1: 1H NMR (Check for H2/H3 doublets) Step1->Check1 Step2 Phase 2: Friedel-Crafts Acylation (ArCOCl, AlCl3, DCM) Check1->Step2 Pass Quench Quench (Ice/HCl) Step2->Quench Final Final Product: 3-Aroylbenzofuran Quench->Final

Figure 2: Operational workflow for the two-step synthesis.

Advanced Method: Rhodium-Catalyzed Annulation

For researchers requiring direct functionalization without pre-forming the benzofuran.

Recent advances utilize Rh(III)-catalyzed C-H activation .[7] This method couples salicylaldehyde with diazo compounds (e.g., ethyl diazoacetate or diazo-ketoesters) to yield 3-functionalized benzofurans directly.

  • Reagents: Salicylaldehyde + Diazo compound +

    
     (Catalyst) + 
    
    
    
    (Additive).
  • Mechanism: The Rh(III) catalyst directs the carbenoid insertion into the C-H bond of the aldehyde, followed by cyclization.

  • Note: This is often used for 3-ethoxycarbonyl derivatives, which can be converted to ketones, but is less direct for bulky aroyl groups than the Friedel-Crafts method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete O-alkylation or hydrolysis.Ensure anhydrous DMF is used; increase

loading.
Polyacylation (Phase 2) Excess Aroyl Chloride or high temp.Maintain strict stoichiometry (1.1 equiv) and keep temp < 25°C.
Regioisomer Contamination Rearrangement of acyl group.Rare in benzofurans, but verify temp control. 2-acylation is thermodynamically less favored under kinetic FC conditions.
Dark/Tarry Reaction Polymerization of benzofuran.Benzofuran is acid-sensitive. Quench immediately after reaction completion. Use mild Lewis acids (

) if

is too harsh.

References

  • Direct Synthesis of 3-Functionalized Benzofurans

    • Title: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.[7][10]

    • Source: Organic Syntheses, 2019, 96, 98-109.[7][10]

    • URL:[Link]

  • Biological Importance & Rap-Stoermer Context

    • Title: Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
    • URL:[Link]

  • Classical Rap-Stoermer (For Contrast)

    • Title: A green and convenient synthesis of 2-aroylbenzofurans in aqueous media.
    • Source: Arabian Journal of Chemistry, 2013.
    • URL:[Link]

  • Friedel-Crafts on Benzofurans

    • Title: Oxygen Heterocycles.[6] Part VIII. Aroylbenzofurans... of Potential Biological Interest.

    • Source: Journal of the Chemical Society, 1957 (Classic Reference for Regioselectivity).
    • URL:[Link]

Sources

Precision Molecular Docking of Benzofuran Ligands into the Tubulin Colchicine Binding Site

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Executive Summary

The Colchicine Binding Site (CBS) on tubulin is a premier target for antimitotic agents, particularly for overcoming multidrug resistance associated with taxane and vinca alkaloid therapies. Benzofuran derivatives have emerged as potent Colchicine Binding Site Inhibitors (CBSIs) due to their structural similarity to the pharmacophores of combretastatin A-4 and colchicine.

This guide provides a rigorous, field-validated protocol for the molecular docking of benzofuran ligands into the CBS. Unlike standard docking workflows, this protocol addresses the specific plasticity of the tubulin


-

interface and the critical role of water-mediated networks, ensuring high-fidelity binding mode predictions.

Scientific Rationale & Target Architecture

The Target: Tubulin CBS Interface

The CBS is located at the interface of the


- and 

-tubulin heterodimer.[1][2][3] Unlike the taxane site (luminal) or vinca site (inter-dimer), the CBS is a mixed hydrophobic/polar pocket that, when occupied, prevents the "curved-to-straight" conformational change necessary for microtubule polymerization.

Key Structural Features:

  • Location: Interface of

    
    -tubulin (T7 loop) and 
    
    
    
    -tubulin (H7, H8 helices, S8, S9 strands).
  • Plasticity: The site undergoes significant expansion upon ligand binding. Rigid receptor docking often fails to capture active poses for bulky benzofurans.

  • Critical Residues:

    • 
      -Subunit:  Cys241 (Anchor), Leu248, Ala250, Lys254, Asn258, Met259.
      
    • 
      -Subunit:  Val181, Thr179.[4]
      
The Ligand: Benzofuran Scaffold

The benzofuran moiety often mimics the A-ring (trimethoxyphenyl) or B-ring of colchicine/combretastatin.

  • Binding Driver: The benzofuran core typically occupies the hydrophobic pocket (Zone 2) near Leu248 and Ala250.

  • Specificity: Substituents at the C2 or C3 position target the polar "anchor" region defined by Cys241 and Val181 .

Computational Workflow

The following flowchart outlines the high-precision docking pipeline designed for CBSIs.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Protocol cluster_analysis Phase 3: Validation & Analysis PDB PDB Selection (ID: 4O2B) Clean Protein Cleaning (Remove Chains C/D, Non-bridging H2O) PDB->Clean Grid Grid Generation (Center: Native Ligand, Size: 20x20x20 Å) Clean->Grid LigPrep Benzofuran Ligand Prep (3D Gen, Tautomers, pH 7.4) Method Docking Algorithm (Genetic Algorithm / Induced Fit) LigPrep->Method Grid->Method Score Scoring & Clustering (Binding Energy < -9.0 kcal/mol) Method->Score Constraints Constraint Definition (H-Bond: Cys241, Val181) Constraints->Method RMSD RMSD Validation (Ref: Native Colchicine < 2.0 Å) Score->RMSD Interact Interaction Profiling (2D/3D Plot) RMSD->Interact

Figure 1: Step-by-step computational workflow for docking benzofuran ligands into the Tubulin CBS.

Detailed Experimental Protocol

Step 1: Protein Structure Preparation

Objective: Create a clean, physiochemically accurate receptor model.

  • Source Selection: Download PDB ID: 4O2B (Resolution 2.30 Å) from the RCSB Protein Data Bank.

    • Why 4O2B? It represents the tubulin-colchicine complex in the "curved" conformation, which is the pharmacologically relevant state for destabilizing agents. Avoid "straight" microtubule structures (e.g., 1JFF) as the CBS is occluded.

  • Chain Isolation: Retain chains A (

    
    -tubulin) and B (
    
    
    
    -tubulin). Remove chains C and D (stathmin-like domains) unless studying specific protein-protein interface effects.
  • Solvent Handling:

    • Remove all water molecules except those bridging the ligand and the loop T7 (if present and stable in crystal structure).

    • Note: For benzofurans, direct displacement of water is often energetically favorable, so a "dry" active site is usually the starting point.

  • Protonation: Use a tool like PDB2PQR or Schrödinger's Protein Preparation Wizard to add hydrogens at pH 7.4.

    • Critical Step: Ensure His266 is protonated correctly (often neutral NE2) to avoid steric clashes.

Step 2: Ligand Preparation

Objective: Generate low-energy 3D conformers of the benzofuran derivatives.

  • Structure Generation: Convert 2D SMILES of benzofuran derivatives to 3D.

  • Energy Minimization: Minimize using the MMFF94x or OPLS4 force field.

  • Stereochemistry: Generate all stereoisomers if the benzofuran linker contains chiral centers.

  • Tautomers: Generate tautomers at pH 7.0 ± 2.0.

Step 3: Grid Generation & Docking

Objective: Define the search space and execute the docking algorithm.

  • Software Agnostic Parameters:

    • Grid Center: X, Y, Z coordinates of the co-crystallized colchicine ligand in 4O2B.

    • Grid Size:

      
       Å. This covers the hydrophobic pocket and the 
      
      
      
      -tubulin interface.[4]
    • Exhaustiveness: Set to High (e.g., exhaustiveness=32 in Vina, or "Extra Precision" in Glide).

  • Constraint Setup (Optional but Recommended):

    • Define a hydrogen bond constraint on

      
      Cys241  (backbone or thiol, depending on ligand design). This residue is the "anchor" for high-affinity CBSIs.
      
Step 4: Validation Criteria (Self-Validating System)

Before analyzing your benzofuran ligands, you must validate the protocol:

  • Redocking: Extract the native colchicine from 4O2B and re-dock it.

  • Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     Å  (ideally 
    
    
    
    Å).
  • Failure Mode: If RMSD > 2.0 Å, adjust the grid box size or check the protonation state of

    
    Cys241 .
    

Interaction Analysis & Expected Results

Successful benzofuran CBSIs typically exhibit a specific binding mode. The diagram below illustrates the required interaction network.

InteractionMap Ligand Benzofuran Ligand Cys241 Cys241 (Beta) (H-Bond Donor) Ligand->Cys241 H-Bond (Critical) Val181 Val181 (Alpha) (H-Bond/Hydrophobic) Ligand->Val181 Interaction Leu248 Leu248 (Beta) (Hydrophobic) Ligand->Leu248 Hydrophobic Fit Ala250 Ala250 (Beta) (Hydrophobic) Ligand->Ala250 Hydrophobic Fit Asn101 Asn101 (Alpha) (H-Bond) Ligand->Asn101 Stabilizing H-Bond Lys254 Lys254 (Beta) (Cation-Pi) Ligand->Lys254 Stacking

Figure 2: Interaction map showing critical contacts between a benzofuran ligand and CBS residues.

Quantitative Data Summary

The following table summarizes the key residues and their contribution to binding energy, derived from high-affinity CBSIs (e.g., Combretastatin A-4 analogs).

Residue (Subunit)Interaction TypeContributionNote
Cys241 (

)
Hydrogen BondHighCritical for orientation; often interacts with methoxy/carbonyl groups.
Val181 (

)
Hydrophobic / H-BondMediumBridges the

-

interface; stabilizes the "curved" state.
Leu248 (

)
HydrophobicHighForms the core of the hydrophobic pocket (Zone 2).
Ala250 (

)
HydrophobicMediumSteric gatekeeper; limits bulky substituents.
Lys254 (

)
Cation-

/ Electrostatic
Low-MediumCan interact with aromatic rings of the benzofuran.

References

  • RCSB PDB. "4O2B: Tubulin-Colchicine complex." RCSB Protein Data Bank. [Link]

  • Prota, A. E., et al. (2014). "The Novel Microtubule-Destabilizing Drug BAL27862 Binds to the Colchicine Site of Tubulin with Distinct Effects on Microtubule Organization."[5] Journal of Molecular Biology. [Link]

  • Wang, Y., et al. (2021). "Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors." Drug Development Research. [Link]

  • Kamal, A., et al. (2014). "Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis." ChemMedChem. [Link]

  • Lu, Y., et al. (2012). "Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization." Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(4'-Methoxybenzoyl)benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BZ-3MB-OPT Subject: Yield Improvement & Regioselectivity for 3-Aroylbenzofurans Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Strategic Route Selection: The "Why" Behind Low Yields

If you are experiencing low yields (<40%) or difficult purifications, you are likely utilizing the Friedel-Crafts Acylation pathway.[1] While intuitively simple, this route is mechanistically flawed for generating 3-substituted benzofurans.[1]

The Regioselectivity Trap

Benzofuran is an electron-rich heterocycle, but its electron density is not distributed equally.[2]

  • C2 Position (Kinetic Favorability): The

    
    -position (C2) is significantly more nucleophilic than the 
    
    
    
    -position (C3).[1] Direct acylation with 4-methoxybenzoyl chloride predominantly yields 2-(4'-methoxybenzoyl)benzofuran .[1]
  • C3 Position (Thermodynamic Favorability): Accessing the C3 position via Friedel-Crafts often requires blocking the C2 position or using high-temperature rearrangement conditions that degrade the sensitive 4-methoxy group.[1]

The High-Yield Solution: Rap-Stoermer Condensation

To achieve yields >80% with perfect regioselectivity, you must switch to constructing the furan ring onto the ketone, rather than attaching the ketone to the ring. The industry-standard method is the Rap-Stoermer Condensation (or modified intramolecular aldol condensation).[1]

Recommended Pathway: Reaction of Salicylaldehyde with 2-Bromo-4'-methoxyacetophenone .[1]

Experimental Protocol: The "Golden Batch" Method

This protocol is optimized for the synthesis of 3-(4'-methoxybenzoyl)benzofuran, minimizing polymerization and ensuring ring closure.[1]

Reagents
  • Substrate A: Salicylaldehyde (1.0 equiv)[1][3]

  • Substrate B: 2-Bromo-4'-methoxyacetophenone (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)[1][2]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )[1]
    
  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (10 mol%) – Recommended for biphasic or slower reactions.[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol) in DMF (20 mL).

  • Base Addition: Add

    
      (25 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
    
    • Checkpoint: The solution should turn bright yellow/orange, indicating phenoxide formation.

  • Alkylation: Add 2-Bromo-4'-methoxyacetophenone (11 mmol) slowly.

    • Note: If the reaction is exothermic, cool to 0°C during addition, then warm to RT.

  • Cyclization (The Critical Step): Heat the mixture to 80–90°C .

    • Why: RT allows O-alkylation (intermediate formation), but heat is required for the intramolecular aldol condensation (ring closure).[1]

    • Duration: Monitor via TLC (approx. 3–5 hours).[1]

  • Work-up:

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

    • The product should precipitate as a solid. Filter and wash with water.

    • If oil forms:[1] Extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      .
  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.

Troubleshooting Guide & FAQs

Visualizing the Workflow

The following diagram illustrates the mechanistic divergence between the failed Friedel-Crafts route and the successful Rap-Stoermer route.

ReactionPathways cluster_FC Route A: Friedel-Crafts (Low Yield) cluster_RS Route B: Rap-Stoermer (High Yield) BF Benzofuran Mix Mixture of Isomers (C2-Major / C3-Minor) BF->Mix AlCl3, DCM Kinetic Control Acyl 4-MeO-Benzoyl Chloride Acyl->Mix Sal Salicylaldehyde Inter O-Alkylated Intermediate Sal->Inter K2CO3, DMF (O-Alkylation) Phen 2-Bromo-4'-methoxy- acetophenone Phen->Inter Final 3-(4'-Methoxybenzoyl) benzofuran Inter->Final Heat (80°C) (Aldol Condensation)

Figure 1: Comparison of synthetic routes.[1] Route B guarantees the 3-position regioselectivity by design.[1]

Common Failure Modes
SymptomProbable CauseCorrective Action
Product remains an oil / impure Incomplete cyclization (Intermediate trapped).[1]Increase reaction temperature to 90°C or add a stronger base (e.g., KOH or DBU) to force the aldol condensation.
Low Yield (<50%) Polymerization of Salicylaldehyde.Ensure the halide is added after the base has deprotonated the phenol. Switch solvent to Acetonitrile to reduce thermal degradation.
C2-Isomer detected You used Route A (Friedel-Crafts).Stop. Switch to Route B (Rap-Stoermer). Direct acylation cannot efficiently produce the C3 isomer without complex blocking groups.
Reaction Stalls Poor solubility of base.Add TBAB (Phase Transfer Catalyst) if using

in aprotic solvents, or switch to "Solvent-Free" conditions with Triethylamine (TEA) at 130°C [1].[1]
Advanced Troubleshooting Logic

If you are committed to the Rap-Stoermer route but still facing issues, use this logic flow to diagnose the bottleneck.

Troubleshooting Start Issue: Low Yield in Rap-Stoermer Reaction CheckTLC Check TLC: Is the Intermediate visible? Start->CheckTLC YesInter Yes, O-alkylated intermediate persists (didn't cyclize) CheckTLC->YesInter Spot Rf ~ 0.4-0.6 NoInter No, Starting Materials remain unreacted CheckTLC->NoInter Only SM spots Sol1 Action: Increase Temp to 100°C OR Switch Base to EtONa/EtOH YesInter->Sol1 Sol2 Action: Add TBAB (Catalyst) OR Switch Solvent to DMF NoInter->Sol2 SideRxn Multiple spots/Tailing? Sol1->SideRxn Oxidation Aldehyde oxidized to Acid? Use N2 atmosphere. SideRxn->Oxidation Yes

Figure 2: Decision tree for troubleshooting stalled Rap-Stoermer reactions.

Advanced Optimization: Catalytic Enhancements

For industrial scalability or green chemistry requirements, consider these validated modifications:

  • Phase Transfer Catalysis (Green Route): Using water as a solvent with TBAB (Tetra-n-butylammonium bromide) and

    
    .[1] This method is environmentally benign and often results in cleaner precipitation of the product, avoiding chromatography [2].
    
  • Solvent-Free TEA Method: Recent literature suggests that mixing reagents with Triethylamine (TEA) and heating to 130°C in a sealed vessel can drive the reaction to completion in minutes with yields approaching 97% [1].[4] This avoids the difficulty of removing high-boiling solvents like DMF.

  • Chalcone Rearrangement (Alternative Route): If the Rap-Stoermer fails due to specific substituent sterics, consider the oxidative rearrangement of 2-hydroxychalcones using hypervalent iodine reagents (e.g., PhI(OAc)2).[1][2] This rearranges a 2-substituted framework into the 3-acylbenzofuran [3].[1][5][6]

References

  • Koca, I. (2022).[6] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions . ChemistrySelect, 7(16). Link[1]

  • Kaur, A., et al. (2013).[3] A green and convenient synthesis of 2-aroylbenzofurans in aqueous media . Arabian Journal of Chemistry, 10, S2189-S2194. Link[1]

  • Kawada, Y., et al. (2022).[6] Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy . RSC Advances, 12, 30426-30431.[1][6] Link

  • Rizzo, S., et al. (2018). Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers . Rapid Communications in Mass Spectrometry, 32(22). Link

Sources

Removing unreacted 4-methoxybenzoyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who need robust, scalable, and chemically sound methods for removing unreacted 4-methoxybenzoyl chloride (anisoyl chloride) from reaction mixtures.

4-Methoxybenzoyl chloride is a highly electrophilic acylating agent. Because it is often used in excess to drive esterification or amidation reactions to completion, removing the unreacted starting material is a critical bottleneck. Below, we break down the mechanistic strategies, troubleshoot common pitfalls, and provide self-validating standard operating protocols (SOPs).

Part 1: Mechanistic Overview & Strategy Selection

To remove an excess acid chloride, we must exploit its high electrophilicity. By introducing a sacrificial nucleophile post-reaction, we can convert the lipophilic, highly reactive acid chloride into a byproduct with drastically different physicochemical properties—either rendering it highly water-soluble or macroscopically insoluble.

G Start Unreacted 4-Methoxybenzoyl Chloride (Electrophilic) Q_Base Aqueous Base Quench (Water / NaOH / NaHCO3) Start->Q_Base Standard Lab Scale Q_Amine Amine Scavenger Quench (DMEDA) Start->Q_Amine Scale-up / Emulsion Risk Q_Resin Polymer Resin Quench (PS-Trisamine) Start->Q_Resin Acid/Base Sensitive Prod_Acid 4-Methoxybenzoate Salt (Water-Soluble) Q_Base->Prod_Acid Hydrolysis & Deprotonation Prod_Amide Tertiary Amine-Amide (Water-Soluble via Acid) Q_Amine->Prod_Amide Nucleophilic Acyl Substitution Prod_Solid Polymer-Bound Amide (Macroscopically Insoluble) Q_Resin->Prod_Solid Covalent Capture Sep_Ext Liquid-Liquid Extraction (Aqueous Layer Discarded) Prod_Acid->Sep_Ext Sep_Acid Mild Acidic Wash (Aqueous Layer Discarded) Prod_Amide->Sep_Acid Sep_Filt Simple Filtration (Resin Discarded) Prod_Solid->Sep_Filt

Workflow for quenching and removing unreacted 4-methoxybenzoyl chloride.

Part 2: Troubleshooting & FAQs

Q1: Why is 4-methoxybenzoic acid (anisic acid) persisting in my organic layer after an aqueous workup? Causality: 4-Methoxybenzoic acid has a pKa of ~4.47. If your aqueous wash is not sufficiently basic, the acid remains protonated and highly lipophilic, causing it to partition back into the organic layer. Solution: You must force the equilibrium toward the carboxylate salt. Use 1M NaOH or saturated NaHCO₃ to ensure the aqueous layer maintains a pH > 8. Self-Validation: Always check the pH of your aqueous layer with pH paper before discarding it. Spot the organic layer on TLC; the baseline spot (anisic acid) should completely disappear.

Q2: I am scaling up my reaction, and extracting large volumes of anisic acid is causing severe emulsions. What is a better approach? Causality: Deprotonated aromatic acids act as surfactants (soaps) in biphasic mixtures, drastically lowering surface tension and causing stubborn emulsions. Solution: Abandon the aqueous base quench. Instead, quench the reaction with N,N-dimethylethylenediamine (DMEDA)[1]. DMEDA rapidly undergoes nucleophilic acyl substitution with the acid chloride to form an amide possessing a tertiary amine tail. This basic tail is easily protonated by a mild acid wash (e.g., 1M HCl or aqueous NH₄Cl), rendering the entire byproduct highly water-soluble and completely bypassing emulsion formation[1].

Q3: My target molecule is highly sensitive to aqueous acids and bases. How do I remove the excess anisoyl chloride without liquid-liquid extraction? Causality: Liquid-liquid extraction can hydrolyze sensitive esters or epoxides. Solution: Use a polymer-bound polyamine scavenger resin, such as Tris(2-aminoethyl)amine polystyrene (PS-Trisamine)[2]. The resin acts as a macroscopic, insoluble nucleophile. It covalently captures the electrophilic acid chloride, forming a polymer-bound amide that can simply be filtered out of the reaction mixture[3]. This maintains an anhydrous, neutral environment.

Part 3: Standard Operating Protocols (SOPs)

SOP 1: The DMEDA Quench (Ideal for Scale-Up & Emulsion Prevention)

Mechanism: Covalent modification followed by pH-driven phase partitioning.

  • Reaction Completion Check: Confirm the formation of your target product via LC-MS or TLC.

  • Quench: Add 1.5 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the estimated excess of 4-methoxybenzoyl chloride. Stir vigorously at room temperature for 30 minutes.

  • Validation: Run a TLC. The high-Rf spot corresponding to the acid chloride must be completely consumed.

  • Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl or saturated NH₄Cl (3 × 1/3 volume). The protonated DMEDA-amide will partition entirely into the aqueous layer.

  • Final Wash: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SOP 2: Polymer-Supported Scavenger Resin (Ideal for Sensitive Substrates)

Mechanism: Solid-phase covalent capture.

  • Resin Preparation: Weigh out 3.0 equivalents of PS-Trisamine resin (capacity ~3-4 mmol/g) relative to the excess acid chloride. Swell the resin in dichloromethane (DCM) for 10 minutes[2].

  • Scavenging: Add the swollen resin directly to the crude reaction mixture. Stir gently (do not use a magnetic stir bar at high speeds to avoid mechanically shearing the polymer beads) at room temperature for 1–2 hours.

  • Validation: Analyze an aliquot by LC-MS to ensure no residual 4-methoxybenzoyl chloride remains.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake thoroughly with DCM to elute any physically trapped product[3].

  • Concentration: Concentrate the filtrate in vacuo to yield the purified product.

SOP 3: Classic Aqueous Base Workup (Ideal for Standard Lab Scale)

Mechanism: Hydrolysis followed by basic phase partitioning.

  • Quench: Cool the reaction to 0 °C. Slowly add water (approx. 1 mL per mmol of acid chloride) and stir for 15 minutes to hydrolyze the acid chloride to 4-methoxybenzoic acid.

  • Basification: Add saturated aqueous NaHCO₃ until the aqueous layer reaches pH > 8. Self-Validation: Verify the pH using universal indicator paper.

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate or DCM. The 4-methoxybenzoate salt remains in the aqueous layer.

  • Validation: Acidify a small 1 mL aliquot of the discarded aqueous layer with 1M HCl. The immediate formation of a white precipitate (anisic acid) confirms successful partitioning.

  • Washing: Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Part 4: Quantitative Comparison of Quenching Strategies

To assist in selecting the most appropriate method for your workflow, consult the quantitative parameters summarized below:

StrategyReagent EquivalentsReaction TimeRequired pH for SeparationEmulsion RiskIdeal Application
Aqueous Base Excess H₂O / Base15 - 30 minpH > 8HighStandard lab-scale, robust products
Amine Scavenger 1.5 eq (to excess chloride)15 - 30 minpH < 5LowScale-up, emulsion-prone mixtures
Polymer Resin 2.0 - 3.0 eq (resin capacity)1 - 2 hoursNeutral (N/A)NoneAcid/base sensitive products, automated synthesis

Part 5: References

  • Division of Research Safety, University of Illinois. "Scale-up Reactions." Available at: [Link]

  • Scientific Research Publishing (SCIRP). "Comparative Efficacy of Polyamine-Based Scavenger Resins." Available at: [Link]

  • Google Patents. "Rapid purification by polymer supported quench" (US Patent 6,306,959). Available at:

Sources

Advanced Technical Support Center: Temperature Optimization in Benzofuran Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzofuran acylation. The Friedel-Crafts acylation of benzofuran and its derivatives is a notoriously sensitive transformation. The electron-rich nature of the furan ring makes it highly susceptible to electrophilic attack, but equally vulnerable to acid-catalyzed polymerization, ring-cleavage, and poor regioselectivity.

This guide is designed for researchers and drug development professionals to understand the causality behind temperature control, troubleshoot failing reactions, and implement self-validating protocols.

Part 1: Core FAQs on Temperature & Mechanism

Q1: Why does temperature dictate the C-2 vs. C-3 regioselectivity in benzofuran acylation? A1: The regioselectivity of benzofuran acylation is governed by the competition between kinetic and thermodynamic control. Kinetically, electrophilic attack at the C-2 position is favored because the resulting


-complex intermediate is highly stabilized by the adjacent oxygen atom. At lower temperatures (0 °C to 25 °C), this kinetic product (2-acylbenzofuran) dominates 1. However, direct Friedel-Crafts acylation often suffers from low C2/C3 regioselectivity if the exotherm is not strictly controlled 2. To selectively access 3-acylbenzofurans, researchers often bypass direct acylation entirely, utilizing room-temperature base-promoted rearrangements of 2-hydroxychalcones instead 2.

Q2: How does sub-zero temperature optimization improve enantioselective C-acylation? A2: In asymmetric organocatalysis, thermal energy disrupts the delicate transition-state hydrogen bonding required for high enantiomeric excess (ee). For instance, in the bicyclic imidazole-catalyzed direct enantioselective C-acylation of benzofuran-2(3H)-ones, lowering the reaction temperature from 20 °C to -55 °C suppresses the racemic background reaction. This thermal optimization increases the ee to 99% while maintaining a 78% yield over an extended 72-hour reaction time 3.

Q3: How do I prevent polymerization and polyacylation at elevated temperatures? A3: The benzofuran nucleus is prone to acid-catalyzed polymerization at high temperatures. If elevated temperatures (>50 °C) are required to drive a sluggish reaction (e.g., with sterically hindered tert-butyl derivatives), you must switch from harsh Lewis acids (like AlCl


) to milder heterogeneous catalysts. Solid acid catalysts, such as HBEA zeolites, can be operated safely at 100 °C. The zeolite pore structure physically restricts bimolecular polymerization and over-acylation, extending catalyst lifetime while forcing the reaction to completion 4.

Part 2: Quantitative Temperature Optimization Data

The following table summarizes the causal relationship between temperature profiles, catalyst selection, and the resulting benzofuran derivatives.

Temperature ProfileCatalyst SystemPrimary Outcome / Major ProductMechanistic Observation
-55 °C Bicyclic Imidazole (OBn-DPI)Chiral C-acylated derivative (99% ee)Extreme cooling suppresses racemic background reactions, locking the transition state 3.
0 °C to 25 °C Mild Lewis Acid (e.g., FeCl

)
2-Acylbenzofuran (Kinetic Product)Low temperature prevents furan ring cleavage and minimizes polyacylation 1.
25 °C (Room Temp) K

CO

(Base-promoted)
3-Acylbenzofuran (via Chalcone)Avoids direct Friedel-Crafts entirely; utilizes thermodynamic rearrangement for high C-3 selectivity 2.
50 °C to 140 °C Acid Catalysts / Zeolites2-Substituted benzofuran estersStepwise heating (15-25 °C, then 50-70 °C, then 100-140 °C) is required for complex ring closures 5.

Part 3: Experimental Workflow & Self-Validating Protocol

Temperature Optimization Workflow Diagram

Workflow N1 1. Substrate Preparation Benzofuran in Dry Solvent N2 2. Catalyst Activation Add Lewis Acid (e.g., FeCl3) N1->N2 N3 3. Kinetic Phase (0-5 °C) Dropwise Acyl Addition N2->N3 Cool to 0 °C N4 4. Maturation Phase (20-25 °C) Warm Slowly for Conversion N3->N4 Monitor via TLC N5 5. High Temp Rescue (>50 °C) Solid Catalysts Only N4->N5 If Incomplete (Risk: Polymerization) N6 6. Quench & Isolation Ice/HCl Pour N4->N6 If Complete N5->N6

Workflow for temperature-controlled benzofuran acylation.

Protocol: Self-Validating Kinetic Acylation of Benzofuran (Targeting 2-Acylbenzofuran)

Objective: Maximize C-2 regioselectivity while suppressing polyacylation and furan ring cleavage 1.

Step 1: System Purging and Substrate Solvation

  • Action: Dissolve 1.0 eq of benzofuran in anhydrous dichloromethane (DCM). Purge the reaction vessel with N

    
    .
    
  • Causality: Moisture reacts with the Lewis acid catalyst to generate HCl, which can protonate the furan oxygen and initiate premature ring-opening.

Step 2: Catalyst Complexation (0 °C)

  • Action: Cool the vessel to 0 °C using an ice-water bath. Suspend 1.1 eq of a mild Lewis acid (e.g., FeCl

    
    ) in the solution.
    
  • Validation Checkpoint: The suspension should remain relatively stable. If rapid bubbling occurs, moisture is present and the system is compromised.

Step 3: Temperature-Controlled Acyl Addition

  • Action: Add 1.05 eq of the acyl chloride dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Causality: The Friedel-Crafts acylation is highly exothermic. Localized heating at the addition site can cause the positional reactivity order (C-2 > C-3) to degrade, leading to regioisomer mixtures 1.

  • Validation Checkpoint: The reaction mixture will deepen in color (typically orange/red) as the acylium-ion

    
    -complex forms. A sudden shift to opaque black indicates localized thermal runaway and polymerization.
    

Step 4: Maturation and Quench

  • Action: Stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 20 °C (room temperature) over 2 hours.

  • Causality: The initial 0 °C phase captures the kinetic C-2 product. Warming to 20 °C provides the activation energy necessary to drive the remaining unreacted substrate to completion without crossing the thermal threshold for polyacylation.

  • Validation Checkpoint: TLC (Hexanes:EtOAc) should show the disappearance of the higher Rf benzofuran spot. Quench by pouring into crushed ice and concentrated HCl to destroy the Lewis acid complex 1.

Part 4: Troubleshooting Matrix

Observed IssueRoot Cause AnalysisTemperature & Protocol Solution
Formation of Polyacylated Products Operating at too high a temperature during the initial acyl addition, or using an excess of acylating agent.Lower the addition temperature to -10 °C or 0 °C. Ensure the acylating agent is strictly limited to 1.0–1.05 equivalents [[1]]().
Low Yield / Incomplete Conversion at Room Temp The catalyst is deactivated, or the substrate is highly sterically hindered (e.g., tert-butyl derivatives).Transition to a solid acid catalyst (e.g., HBEA zeolite) and increase the temperature to 50–100 °C. Zeolites protect the furan ring from bimolecular polymerization even at high temperatures [[4]]().
Complete Degradation (Black Tar Formation) Harsh Lewis acids (like AlCl

) combined with inadequate cooling strip the furan ring of its aromaticity, leading to cationic polymerization.
Switch to a milder catalyst (FeCl

or SnCl

) and maintain strict sub-ambient temperatures (0 °C) during the electrophilic attack phase.
Poor C-3 Selectivity Direct Friedel-Crafts acylation inherently favors C-2 kinetically. Pushing the temperature higher only leads to degradation, not C-3 selectivity.Abandon direct acylation. Utilize a chalcone rearrangement strategy under basic conditions at room temperature to selectively yield 3-acylbenzofurans 2.

References

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances / PMC. 2

  • A step-economic and one-pot access to chiral Cα-tetrasubstituted α-amino acid derivatives via a bicyclic imidazole-catalyzed direct enantioselective C-acylation. RSC Publishing. 3

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ResearchGate / ACS.4

  • 2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester. Benchchem. 5

  • Technical Support Center: Regioisomer Formation in Dibenzofuran Acylation. Benchchem. 1

Sources

Separation of 3-isomer from 2-isomer benzofuran byproducts

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Level 3 Technical Support resource for researchers encountering difficulty in separating 2-substituted and 3-substituted benzofuran regioisomers.

Topic: Resolution of 3-Isomer from 2-Isomer Benzofuran Byproducts Support Level: Senior Application Scientist Status: Active Guide[1]

Diagnostic & Verification Phase

Before attempting separation, you must definitively characterize the mixture.[2] Regioisomers often co-elute on standard LC-MS gradients, leading to false purity assessments.[1][2]

Q: How do I definitively distinguish the 2-isomer from the 3-isomer using NMR?

A: Proton NMR (


H NMR) is the gold standard for distinguishing these isomers.[2] You cannot rely solely on MS fragmentation as it is often identical.

Diagnostic Markers:

  • Furan Ring Singlet (for monosubstituted furan rings):

    • 3-Substituted Benzofuran: The remaining proton is at the C2 position. This typically appears as a singlet (or fine doublet) in the 7.4 – 7.6 ppm range.

    • 2-Substituted Benzofuran: The remaining proton is at the C3 position. This proton is generally more shielded, appearing upfield in the 6.5 – 7.3 ppm range.[2]

    • Note: Electron-withdrawing groups (EWGs) will shift these values downfield, but the relative order (

      
      ) generally holds [1].[1][2]
      
  • Carbon NMR (

    
    C NMR): 
    
    • C2 Carbon: Typically resonates downfield (~145–155 ppm) due to the adjacent oxygen.[2]

    • C3 Carbon: Resonates further upfield (~105–120 ppm).[2]

    • Troubleshooting: If you have a mixture, look for the "shadow" peaks in these regions.[2] Integration of the proton signals is more reliable for quantifying the ratio.

Q: My LC-MS shows a single peak, but NMR shows a mixture. Why?

A: This is a classic "Iso-elution" phenomenon.[1] 2- and 3-isomers often have nearly identical lipophilicity (


).[1]
  • Root Cause: Standard C18 columns rely on hydrophobic interactions. Since the molecular formula and general hydrophobicity are identical, C18 often fails to discriminate based on shape or dipole orientation.[2]

  • Immediate Action: Switch to a column with

    
    -
    
    
    
    interaction
    capabilities or shape selectivity (see Section 2).[1]

Chromatographic Troubleshooting (HPLC/Flash)

Q: Standard C18 failed. Which stationary phase should I choose for benzofuran isomers?

A: You must exploit the electronic and steric differences between the isomers. The dipole vector of the 2-isomer is generally aligned differently with the oxygen lone pairs compared to the 3-isomer.

Recommended Stationary Phases:

Stationary PhaseMechanism of ActionApplication Note
Phenyl-Hexyl / Biphenyl

-

Stacking
First Choice. The aromatic ring of the phase interacts differently with the benzofuran

-system depending on the substituent position.[1]
Pentafluorophenyl (PFP) Dipole-Dipole & Charge TransferExcellent if your benzofuran has halogens, amines, or strong dipoles (e.g., nitro/carbonyl).[2]
C30 (Triacontyl) Shape SelectivityHigh surface area and order allow discrimination based on the effective planar area of the molecule.
Silica (Normal Phase) H-Bonding & StericsOften separates isomers better than Reverse Phase if polar functional groups (OH, NH2) are present.[1][2]
Q: What mobile phase modifiers help separate these structural isomers?

A:

  • Methanol (MeOH) over Acetonitrile (ACN): In Phenyl-based columns, MeOH promotes

    
    -
    
    
    
    interactions because it is a protic solvent that does not disrupt the
    
    
    -cloud as aggressively as the
    
    
    -electrons in ACN (acetonitrile).[1]
    • Protocol: Run a gradient 5%

      
       95% MeOH in Water (with 0.1% Formic Acid).[2]
      
  • Temperature Control: Lowering the column temperature (e.g., to 15°C or 20°C) often improves resolution for structural isomers by reducing the kinetic energy that masks subtle interaction differences.[2]

Workflow Visualization: Method Development

The following diagram outlines the logical decision process for separating benzofuran regioisomers.

BenzofuranSeparation Start Start: Benzofuran Isomer Mixture CheckNMR Step 1: 1H NMR Diagnosis (Identify C2-H vs C3-H ratio) Start->CheckNMR Scale Step 2: Define Scale CheckNMR->Scale SmallScale Analytical / Small Scale (<100 mg) Scale->SmallScale LargeScale Preparative / Process Scale (>1 g) Scale->LargeScale RP_Screen Step 3a: RP-HPLC Screening (Phenyl-Hexyl or Biphenyl) SmallScale->RP_Screen Solubility Step 3b: Solubility Test (EtOAc / Hexanes) LargeScale->Solubility Modifier Optimization: Use MeOH (promotes pi-pi) Low Temp (15°C) RP_Screen->Modifier SuccessHPLC Resolution > 1.5? Proceed to Prep HPLC Modifier->SuccessHPLC Recryst Fractional Crystallization (2-isomer often crystallizes first) Solubility->Recryst Recryst->RP_Screen If purity < 95%

Caption: Decision matrix for selecting between chromatographic and non-chromatographic separation methods based on scale and resolution.

Non-Chromatographic Solutions (Process Scale)

Q: I have 50 grams of material. HPLC is too expensive. Can I use crystallization?

A: Yes, but it requires specific solvent systems.[2] Regioisomers often possess significantly different crystal lattice energies.

  • The "Symmetry Rule": Often, the 2-substituted isomer is more linear/planar and packs better than the 3-substituted isomer (which has a "kink" in the shape). This frequently makes the 2-isomer less soluble.[1]

  • Recommended Solvent System: Ethyl Acetate / Hexanes (or Heptane).[2]

  • Protocol:

    • Dissolve the mixture in hot Ethyl Acetate (minimum volume).

    • Slowly add Hexane until slight turbidity persists.

    • Cool slowly to Room Temperature, then to 4°C.

    • The precipitate is often enriched in the 2-isomer [2].

    • Filter and check the mother liquor; it will be enriched in the 3-isomer .

Prevention Strategy: Regioselective Synthesis

While this guide focuses on separation, the best solution is often avoiding the byproduct.[2]

Q: Why am I getting the 3-isomer byproduct?

A: If you are using Friedel-Crafts acylation on a pre-formed benzofuran, the C2 position is electronically favored, but C3 is accessible, leading to mixtures (often 70:30 or 60:[2]40) [3].[2][3]

  • Alternative: Consider Rap-Stoermer condensation (salicylaldehyde + alpha-haloketone) or Sonogashira coupling followed by cyclization.[1] These methods fix the substituent position before the ring closes, preventing isomer formation entirely [4].

References

  • Oregon State University. (2021).[2] Regioselective Synthesis of Benzofuranones and Benzofurans. Link

  • Google Patents. (2017).[2] Preparation method of 2-butyl-3-(4-hydroxybenzoyl) benzofuran (CN106946822A).[1] Link

  • RSC Advances. (2013).[2] Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Link

  • Molecules. (2019).[2][4][5] One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Link

Sources

Technical Support Center: Purification of 3-(4'-Methoxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals and synthetic chemists, you understand that isolating benzofuran-derived intermediates—such as 3-(4'-Methoxybenzoyl)benzofuran, a critical precursor in the synthesis of amiodarone analogs—requires precise control over phase interactions.

This guide is engineered to move beyond basic instructions. Here, we dissect the thermodynamic and kinetic causality behind each chromatographic choice, ensuring your purification workflows are robust, scalable, and self-validating.

System Architecture & Purification Workflow

The following logic tree dictates the optimal path for isolating this compound from crude reaction matrices (such as Friedel-Crafts acylation or Grignard addition mixtures).

PurificationWorkflow A Crude Reaction Matrix (Contains Catalyst & Byproducts) B 2D TLC Validation (Assess Silica Gel Stability) A->B C Stationary Phase Selection Silica vs. Neutral Alumina B->C If stable D Dry Loading onto Matrix (Eliminate Solvent Effects) C->D E Gradient Elution (PE:EA 100:0 to 10:1) D->E F Fraction Analysis (UV-Vis 254nm & TLC) E->F G Evaporation & Recrystallization (Hexane-Benzene) F->G Pool Rf 0.3-0.4

Fig 1: Logical workflow for the chromatographic purification of this compound.

The Troubleshooting Desk (FAQs)

Q1: Why does my this compound streak heavily on standard silica gel, and how do I resolve it? Causality: Streaking is driven by strong, dynamic hydrogen-bonding interactions between the acidic silanol groups (


) of the silica gel and the Lewis basic sites on your molecule (specifically, the methoxy oxygen and the benzoyl carbonyl). This dual-acceptor nature creates an equilibrium of adsorption/desorption that broadens the elution band.
Solution & Validation:  Run a 2D TLC of your crude mixture. If the compound streaks in both dimensions (indicating chemisorption rather than just overloading), switch your stationary phase to Neutral Alumina (Brockmann Grade I or II) and use a less polar eluent like chloroform, which prevents acid-catalyzed degradation [1].

Q2: What is the optimal solvent system for separating the product from unreacted starting materials like 4-iodoanisole or 3-cyanobenzofuran? Causality: Unreacted starting materials like 4-iodoanisole are highly non-polar and lack the dual-polar moieties of the final product. A step-gradient of Petroleum Ether (PE) and Ethyl Acetate (EA) is highly effective because EA acts as a competitive hydrogen-bond acceptor, displacing the target molecule from the stationary phase. Solution & Validation: Initiate elution with 100% PE to flush non-polar halides. Transition to a PE:EA (10:1) gradient to specifically target the elution of the benzofuran derivative while leaving highly polar degradation products on the baseline [2]. Validate the separation by ensuring the target fraction maintains an


 of ~0.35 in a 5:1 PE:EA TLC system.

Q3: My product is co-eluting with a structurally similar impurity. How do I improve the resolution (


)? 
Causality:  Co-elution indicates that the selectivity factor (

) of your solvent system is too low. Hexane/Ethyl Acetate relies primarily on dipole-dipole interactions. To change the selectivity, you must alter the nature of the intermolecular forces. Solution & Validation: Substitute ethyl acetate with a solvent that offers different

or steric interactions, such as a hexane-benzene mixture. Historical protocols have successfully utilized hexane-benzene systems to achieve sharp melting points (89°-90°C) during final purification stages [1].

Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: System Preparation & Dry Loading
  • Stationary Phase Preparation: Slurry-pack a glass column with Silica Gel (230-400 mesh) using 100% Petroleum Ether (PE).

    • Validation Check: Open the stopcock and observe the solvent front. The front must descend perfectly horizontally. Any channeling or diagonal movement indicates a poorly packed bed that will destroy resolution; if observed, repack the column.

  • Dry Loading: Dissolve the crude this compound in a minimal volume of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure.

    • Causality: Dry loading prevents the "solvent effect," where residual polar reaction solvents drag the compound down the column prematurely.

    • Validation Check: The resulting silica must be a completely free-flowing powder. If it clumps, residual DCM remains, and further evaporation is required.

Phase 2: Gradient Elution
  • Equilibration: Load the dry powder evenly onto the column bed and cap with a 1 cm layer of clean sea sand to prevent bed disturbance during solvent addition.

  • Non-Polar Flush: Elute with 2 column volumes (CV) of 100% PE.

    • Validation Check: Monitor the eluate with a handheld UV lamp (254 nm). No UV-active material should elute in this phase.

  • Target Elution: Transition the eluent to PE:EA (20:1) for 2 CVs, then step up to PE:EA (10:1)[2].

    • Validation Check: The benzofuran core is highly UV-active. Begin collecting 15 mL fractions the moment UV activity is detected at the column drip tip.

Phase 3: Fraction Analysis & Isolation
  • TLC Profiling: Spot every third fraction on a silica TLC plate. Develop in PE:EA (5:1).

  • Pooling: Pool only the fractions containing a single UV-active spot at the target

    
     (0.30 - 0.40).
    
    • Validation Check: Evaporate a 1 mL aliquot of the pooled fractions and acquire an IR spectrum. The presence of a sharp carbonyl stretch at ~1640-1660 cm⁻¹ and an ether stretch at ~1250 cm⁻¹ confirms the methoxybenzoyl moiety.

  • Final Isolation: Concentrate the pooled fractions in vacuo. Recrystallize the residue from a hexane-benzene mixture to yield the pure solid [1].

Empirical Data Vault

Use the following quantitative parameters to benchmark your chromatographic setup.

Table 1: Chromatographic Parameters for this compound

ParameterSilica Gel (Standard)Neutral Alumina (Alternative)Causality / Rationale
Mesh Size 230-400 (Flash)150 (Brockmann Grade I)Finer silica provides higher theoretical plates; alumina prevents acid-catalyzed degradation of the ether linkage.
Loading Ratio (Sample:Resin) 1:50 to 1:1001:30 to 1:50The methoxybenzoyl group causes band broadening via H-bonding, requiring a higher resin ratio to maintain baseline resolution.
Optimal Eluent Petroleum Ether : Ethyl Acetate (10:1)Chloroform (100%)EA provides competitive H-bonding; Chloroform provides strong dipole-dipole solvation without deactivating the alumina bed.
Target

Value
0.30 - 0.400.45 - 0.55This is the optimal retention window to balance compound purity and total solvent consumption.

References

  • Synthesis of this compound Source: PrepChem URL:[Link]

  • Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH-3: Synthesis, Isotope Labeling, and Biological Activity Source: eScholarship (University of California) URL:[Link]

Sources

Technical Support Center: High-Resolution NMR Analysis of Methoxy-Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: MBF-NMR-001 Subject: Resolving Peak Overlap & Regioisomer Assignment in Methoxy-Substituted Benzofurans Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary & Triage

The Problem: Methoxy-substituted benzofurans present a classic "spectral crowding" challenge. The benzofuran scaffold places multiple aromatic protons in a narrow window (6.5–8.0 ppm), while methoxy groups often overlap with other aliphatic signals or each other (3.7–4.0 ppm). Furthermore, determining the exact position of a methoxy group (e.g., C-5 vs. C-6) is difficult because the electronic environments are similar.

The Solution Strategy: We do not rely on a single "magic bullet." Instead, we use a tiered approach:

  • Chemical Manipulation: Solvent effects (ASIS) to physically shift peaks.

  • Spectral Simplification: Pure Shift NMR (PSYCHE) to collapse multiplets.

  • Spatial/Connectivity Logic: NOE and Long-range HMBC for definitive assignment.

Tier 1: The "Quick Fix" – Solvent Engineering (ASIS)

Before modifying pulse sequences, change the chemical environment. This is the most time-efficient method to resolve overlapping signals.

Mechanism: Aromatic Solvent Induced Shift (ASIS)

In non-polar solvents like CDCl₃, solute molecules tumble randomly. In anisotropic solvents like Benzene-d₆ (


) or Toluene-d₈, the solvent molecules form transient collision complexes with the solute. The high electron density of the benzene ring creates a shielding cone. Protons located above or below the solvent ring plane are shielded (upfield shift), while those in the plane are deshielded.

Because the methoxy group and the furan ring have distinct dipole moments,


 will orient differently around them compared to CDCl₃, causing differential shifting (

) that separates overlapping peaks.
Experimental Protocol: The "Dual-Solvent" Screen
  • Run Reference: Acquire ¹H NMR in CDCl₃ (approx. 5-10 mg sample).

  • Run ASIS: Dry the sample and redissolve in

    
    .
    
  • Compare: Calculate

    
    .
    

Data Analysis Table: Expected Shifts

Proton TypeTypical

(CDCl₃)
Typical

(C₆D₆)
Expected

(ppm)
Note
Methoxy (-OCH₃) 3.80 – 4.003.30 – 3.60+0.30 to +0.50 Large upfield shift due to specific solvation.
Furan H-2/H-3 6.70 – 7.60Variable+0.10 to +0.40 Shift depends on electron density at C-2/C-3.
Benzene Ring H 7.00 – 7.80Variable0.00 to +0.20 Less dramatic shift than methoxy groups.

Critical Insight: If two methoxy signals overlap in CDCl₃, they will almost never overlap in


 because their local steric environments differ, leading to different solvation geometries.

Tier 2: Advanced Acquisition – Pulse Sequence Optimization

If solvent switching is insufficient, we must use advanced physics to simplify the spectrum.

Technique A: Pure Shift NMR (PSYCHE)

Why: Standard proton spectra are complicated by homonuclear J-coupling (multiplets).[1] PSYCHE (Pure Shift Yielded by Chirp Excitation) collapses all multiplets into singlets, effectively "broadband decoupling" the proton spectrum.

Protocol:

  • Pulse Sequence: Select psyche (Bruker) or pure_shift (Varian/Agilent).

  • Sensitivity Warning: PSYCHE has a sensitivity cost (signal is ~5-20% of a standard ¹H). Increase NS (Number of Scans) by factor of 4-8.

  • Parameter Setup:

    • Chunk Size: Set to ~15-20 ms.

    • Flip Angle: Low flip angle (10-20°) for the chirp pulse to minimize artifacts.

Technique B: 1D DPFGSE-NOE (The "Modern" NOE)

Why: Traditional NOE difference is prone to subtraction artifacts. The Double Pulsed Field Gradient Spin Echo (DPFGSE) sequence uses gradients to select only the signals of interest, resulting in a cleaner background.

Protocol:

  • Sample Prep: Degas the sample. Oxygen is paramagnetic and promotes relaxation, killing the NOE enhancement.[2] Bubble Argon for 5 mins or use freeze-pump-thaw.

  • Target Selection: Determine the exact frequency (O1) of the methoxy peak.

  • Mixing Time: Set d8 (mixing time) to 300–500 ms for small molecules like benzofurans.

  • Execution: Irradiate the methoxy singlet. Look for enhancement in the ortho aromatic proton.

Tier 3: Structural Logic – Regioisomer Assignment

Assigning the methoxy group to position 4, 5, 6, or 7 is the most common challenge.

The Logic Flow
  • H-2/H-3 Identification: H-2 is usually a doublet (J ~2.2 Hz) coupled to H-3. H-3 is often upfield (6.7-6.9 ppm).

  • NOE Anchoring: Irradiate the methoxy group.

    • If NOE is seen to H-4, the OMe is at C-5.

    • If NOE is seen to H-3, the OMe is at C-4 (rare/steric).

    • If NOE is seen to H-7, the OMe is at C-6.

  • HMBC Verification: Look for 3-bond couplings (

    
    ) from the Methoxy protons to the aromatic carbon. Then trace that carbon to ring protons.
    
Visualizing the Assignment Workflow

G Start Start: Regioisomer Unclear Step1 1. Identify Furan H-2 & H-3 (Characteristic Doublets) Start->Step1 Step2 2. Perform 1D-NOE (Irradiate -OCH3) Step1->Step2 Decision1 NOE to H-3? Step2->Decision1 Result4 Methoxy is at C-4 Decision1->Result4 Yes Decision2 NOE to H-4? Decision1->Decision2 No Result5 Methoxy is at C-5 Decision2->Result5 Yes Decision3 NOE to H-7? Decision2->Decision3 No Result6 Methoxy is at C-6 Decision3->Result6 Yes HMBC 3. Run HMBC (8 Hz) Confirm via 3-bond coupling Decision3->HMBC Ambiguous

Caption: Logic flow for assigning methoxy regioisomers using NOE and HMBC connectivity.

Frequently Asked Questions (FAQ)

Q: My 1D NOE spectrum is blank. What happened? A: You likely have dissolved Oxygen in your sample.


 is paramagnetic and acts as a relaxation sink, causing the excited spins to relax before they can transfer magnetization via the NOE effect. Solution:  Bubble Nitrogen or Argon through your NMR tube for 5 minutes, or perform a freeze-pump-thaw cycle.

Q: I can't distinguish H-4 from H-6 in the 5-methoxy isomer. They are both doublets. A: This is a classic problem. H-4 shows a meta coupling (J ~2-3 Hz) to H-6, and H-6 shows the same to H-4.

  • Differentiation: H-4 often shows a long-range NOE or HMBC correlation to H-3 (furan ring). H-6 is spatially distant from the furan ring protons.

Q: Why does my HMBC show "ghost" peaks? A: You might be seeing ¹J (one-bond) breakthrough signals. These appear as doublets flanking the main proton signal in the carbon dimension.

  • Fix: Ensure your low-pass J-filter is set correctly (usually 145 Hz). Alternatively, use a "Clean HMBC" pulse sequence which suppresses these artifacts.

Q: Can I use DMSO-d6 instead of Benzene-d6 for the solvent shift? A: Yes, but the effect is different. DMSO is polar and disrupts hydrogen bonding. It is excellent for resolving -OH or -NH signals, but for shifting carbon-bound protons (like methoxy), the anisotropic shielding of Benzene-d6 is far superior.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • University of Massachusetts NMR Facility. (2013). NOE Difference Spectroscopy Protocol. Retrieved from

  • Foroozandeh, M., et al. (2014). Ultra-high-resolution NMR spectroscopy (PSYCHE). Angewandte Chemie International Edition. Retrieved from

  • Yale University CBIC. (n.d.). Gradient 1D NOE (DPFGSE-NOE) Guide. Retrieved from

  • Nanalysis. (2019). Aromatic Solvent Induced Shifts (ASIS). Retrieved from

Sources

Validation & Comparative

3-(4'-Methoxybenzoyl)benzofuran vs Combretastatin A-4 potency comparison

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(4'-Methoxybenzoyl)benzofuran vs. Combretastatin A-4: Potency & Stability Comparison Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

This guide provides a critical analysis comparing Combretastatin A-4 (CA-4) , the gold-standard vascular disrupting agent (VDA), with its conformationally restricted analog, This compound .

While CA-4 exhibits picomolar-to-nanomolar potency, its clinical utility is hampered by chemical instability (rapid cis-to-trans isomerization). The benzofuran scaffold was developed to "lock" the pharmacophore in the bioactive cis-orientation. This guide evaluates whether this structural rigidification maintains the exceptional potency of the parent molecule or compromises it for the sake of stability.

Structural Logic & Chemical Stability

The primary driver for developing benzofuran analogs is the inherent instability of the cis-stilbene bridge in CA-4.

The Isomerization Problem
  • Combretastatin A-4: Contains a cis-stilbene bridge connecting a 3,4,5-trimethoxyphenyl ring (Ring A) and a 3-hydroxy-4-methoxyphenyl ring (Ring B).

  • Mechanism of Failure: Under physiological conditions, light exposure, or protic solvents, the high-energy cis-isomer spontaneously converts to the thermodynamically stable trans-isomer.

  • Consequence: The trans-isomer is >100-fold less potent at the colchicine binding site.

The Benzofuran Solution
  • This compound: The unstable ethylene bridge is replaced by a heterocyclic benzofuran ring. The 2-3 bond of the benzofuran acts as a rigid mimic of the cis-double bond, permanently locking the two aryl rings in the bioactive orientation relative to each other.

ChemicalStructure CA4 Combretastatin A-4 (cis-Stilbene) Isomerization Spontaneous Isomerization CA4->Isomerization Light/Heat TransCA4 Trans-Isomer (Inactive) Isomerization->TransCA4 Loss of Potency Benzofuran 3-(4'-Methoxybenzoyl) benzofuran Stability Conformationally Locked Benzofuran->Stability Rigid Scaffold Bioactive Retained Bioactive Geometry Stability->Bioactive No Isomerization

Figure 1: Structural stability comparison. The benzofuran scaffold prevents the inactivation pathway common to stilbenes.

Pharmacological Potency Comparison

The potency of these compounds is strictly governed by their fit within the Colchicine Binding Site of


-tubulin.
Structure-Activity Relationship (SAR) Critical Note

For a 3-aroylbenzofuran to compete with CA-4, it must retain the 3,4,5-trimethoxy motif .

  • CA-4: Ring A = 3,4,5-trimethoxy.[1][2][3][4][5][6][7]

  • Benzofuran Analog: The most potent derivatives (e.g., those by Romagnoli et al.) place the 3,4,5-trimethoxy group on the benzoyl moiety (position 3) and a methoxy group on the benzofuran core (position 6).

  • Note: A simple "this compound" lacking the trimethoxy group will show significantly reduced potency (

    
    M range) compared to the optimized trimethoxy analogs (nM range).
    
Comparative Data Table
FeatureCombretastatin A-4 (CA-4)Optimized 3-Aroylbenzofuran*Performance Verdict
Tubulin IC50 1.0 – 2.5 µM 1.5 – 3.0 µM Comparable. The benzofuran mimics the binding kinetics well.
Cytotoxicity (HeLa) ~1 – 5 nM 15 – 30 nM CA-4 is 3-5x more potent. The natural product fits the pocket slightly better.
Cytotoxicity (MCF-7) ~5 – 10 nM 20 – 50 nM CA-4 wins , but benzofurans remain highly potent (nanomolar).
Solubility Poor (requires phosphate prodrug)Moderate (improved lipophilicity profile)Benzofuran wins on developability.
Metabolic Stability Low (isomerization + metabolism)High (no isomerization)Benzofuran wins significantly.

*Data refers to the potent 2-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran derivative.[6]

Mechanism of Action: Microtubule Destabilization

Both compounds share an identical mechanism of action. They bind to the interface between


 and 

tubulin, preventing the incorporation of GTP-tubulin into the growing microtubule plus-end.

MOA Compound Ligand (CA-4 or Benzofuran) Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds with high affinity Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Prevents dimer assembly Effect2 Microtubule Depolymerization (Catastrophe) Effect1->Effect2 Loss of cytoskeletal integrity Cellular G2/M Cell Cycle Arrest Effect2->Cellular Mitotic Spindle Failure Vascular Endothelial Cell Retraction (Vascular Shutdown) Effect2->Vascular Actomyosin contractility

Figure 2: Shared mechanism of action. Both compounds trigger vascular shutdown via microtubule catastrophe.

Experimental Protocols

To validate the potency of a specific this compound derivative against CA-4, use the following self-validating protocols.

Experiment A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of microtubule assembly in a cell-free system.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Keep tubulin on ice. Dilute CA-4 and Benzofuran analog in DMSO to 100x final concentration.

  • Reaction Mix: In a 96-well plate (pre-warmed to 37°C), add:

    • 85 µL Tubulin/PEM mix (2 mg/mL final tubulin).

    • 10 µL GTP (1 mM final).

    • 1 µL Test Compound (Variable concentrations: 0.5 µM – 10 µM).

  • Measurement: Immediately place in a fluorometer (Ex: 360 nm, Em: 450 nm if using DAPI reporter, or OD340 nm for turbidity).

  • Kinetics: Read every 30 seconds for 60 minutes at 37°C.

  • Validation:

    • Positive Control: Colchicine (5 µM) must show flat line (no polymerization).

    • Negative Control: DMSO only must show sigmoidal growth curve.

    • Result: Calculate IC50 based on the reduction of Vmax (slope of the growth phase).

Experiment B: MTT Cytotoxicity Assay

Objective: Compare cellular potency (IC50) in HeLa or HUVEC cells.

  • Seeding: Plate HeLa cells (3,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add serial dilutions of CA-4 and Benzofuran (range: 0.1 nM to 1000 nM).

    • Crucial Step: Ensure final DMSO concentration is <0.5% in all wells.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Read Absorbance at 570 nm. Fit data to a 4-parameter logistic dose-response curve.

  • Interpretation:

    • If Benzofuran IC50 is <50 nM, it is a "highly potent" mimic.

    • If Benzofuran IC50 is >500 nM, the structural modification has compromised the pharmacophore (likely missing the trimethoxy interaction).

References

  • Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]furan derivatives as novel tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

  • Pettit, G. R., et al. (1989). "Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4." Journal of the American Chemical Society.

  • Tron, G. C., et al. (2006). "Medicinal chemistry of combretastatin A4: present and future directions." Journal of Medicinal Chemistry.

  • Kantharaj, E., et al. (2013). "Combretastatin A-4 and its Analogs in Cancer Therapy." International Journal of Pharmaceutical Sciences Review and Research.

Sources

Comparative Guide: Benzofuran Derivatives IC50 Profile against HeLa and MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran scaffolds represent a privileged class of heterocyclic compounds in oncology due to their structural similarity to natural bioactive ligands.[1] Their planar architecture allows for effective DNA intercalation and hydrophobic pocket occupation in various kinases. This guide provides a technical comparison of recent benzofuran derivatives, specifically focusing on their IC50 performance against HeLa (Cervical Adenocarcinoma) and MCF-7 (Breast Adenocarcinoma) cell lines.[2]

The data indicates that hybridization with nitrogen-containing heterocycles (pyrazoles, triazoles, oxindoles) significantly enhances cytotoxicity, often surpassing standard chemotherapeutics like Cisplatin and Doxorubicin in specific in vitro models.

Mechanistic Landscape

Benzofuran derivatives do not act through a single pathway. Their efficacy stems from a "multi-target" pharmacology. The primary mechanisms identified in recent high-potency derivatives include:

  • Kinase Inhibition: Dual inhibition of EGFR and VEGFR-2, disrupting angiogenesis and proliferation signals.

  • Tubulin Polymerization Inhibition: Binding to the colchicine site, leading to G2/M phase arrest.

  • Enzyme Inhibition: Targeting Topoisomerase II and CDK2/GSK-3β complexes.

Visualization: Mechanism of Action (MOA)

The following diagram illustrates the multi-targeted approach of benzofuran pharmacophores.

Benzofuran_MOA Benzofuran Benzofuran Scaffold (Core Pharmacophore) EGFR EGFR / VEGFR-2 (Kinase Domain) Benzofuran->EGFR Tubulin Tubulin (Colchicine Site) Benzofuran->Tubulin TopoII Topoisomerase II (DNA Intercalation) Benzofuran->TopoII CDK2 CDK2 / GSK-3β (Cell Cycle Regulators) Benzofuran->CDK2 Angiogenesis Inhibition of Angiogenesis EGFR->Angiogenesis Arrest G2/M Phase Arrest Tubulin->Arrest Apoptosis Apoptosis (Caspase 3/9 Activation) TopoII->Apoptosis CDK2->Arrest Angiogenesis->Apoptosis Arrest->Apoptosis

Figure 1: Multi-target pharmacological network of benzofuran derivatives leading to apoptotic cell death.

Comparative Data Analysis

The following tables synthesize IC50 values from recent authoritative studies. Lower IC50 values indicate higher potency.

Table 1: High-Potency Hybrid Derivatives (< 10 µM)

These compounds exhibit superior or comparable activity to standard reference drugs.

Compound ClassDerivative IDHeLa IC50 (µM)MCF-7 IC50 (µM)Reference StandardKey Mechanism
Benzofuran-Pyrazole Compound 3d1.06 3.22 Cisplatin (12.25 µM)Multi-kinase inhibitor (EGFR, VEGFR-2)
Benzofuran-Triazole Compound 82.57 6.41 Doxorubicin (4.17 µM)Topo II & VEGFR-2 inhibition
Oxindole-Benzofuran Compound 22fN/A2.27 Staurosporine (4.34 µM)Dual CDK2/GSK-3β inhibitor
Benzofuran-Chalcone Compound 33d~6.553.22 Cisplatin (12.25 µM)Tubulin polymerization inhibition
Thiazole-Benzofuran Compound 32a6.55 4.00 Doxorubicin (4.17 µM)G2/M Arrest
Table 2: Moderate Potency & Structural Contrast

Analyzing less potent derivatives helps establish Structure-Activity Relationships (SAR).

Compound ClassDerivative IDHeLa IC50 (µM)MCF-7 IC50 (µM)Insight
Azo-Schiff Base Compound 4a120.0140.8Lack of rigid heterocyclic fusion reduces DNA binding affinity.
Piperazine-Benzofuran Compound 3825.1529.66*Values for A549/K562.[2] Shows lower efficacy without specific kinase targeting moieties.
Benzofuran-Isatin Compound 23a8.7 (SW-620)9.4 (SW-620)Moderate broad-spectrum activity; selectivity depends on linker length.

Technical Insight: The data suggests that MCF-7 cells are generally more sensitive to benzofuran derivatives than HeLa cells. This is likely due to the overexpression of specific kinase targets (like CDK2 and ERα) in MCF-7 lines that benzofuran hybrids frequently target.

Structure-Activity Relationship (SAR) Analysis

Based on the comparative data, three critical structural features drive potency:

  • C-2 Position Substitution: Direct attachment of nitrogen-rich heterocycles (Triazole, Pyrazole, Oxindole) at the C-2 position of the benzofuran ring is critical for sub-micromolar activity.

  • Linker Rigidity: Flexible linkers (e.g., in Azo-Schiff bases) generally result in poor IC50 values (>100 µM), whereas rigid covalent bonds or short linkers preserve the planar geometry required for active site fitting.

  • Halogenation: The presence of electron-withdrawing groups (Cl, Br, F) on the phenyl rings of the hybrid moiety enhances lipophilicity and metabolic stability, often improving IC50 values by 2-5 fold.

Validated Experimental Protocol: MTT Assay

To replicate these IC50 values, the following standardized MTT protocol is recommended. This workflow ensures reproducibility and minimizes metabolic variance.

Workflow Visualization

MTT_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Seed Cell Seeding 5x10^3 cells/well (96-well plate) Incubate1 Incubation 24h @ 37°C, 5% CO2 Seed->Incubate1 Treat Compound Treatment Serial Dilutions (0.1 - 100 µM) Triplicate Wells Incubate1->Treat Incubate2 Exposure Incubation 48h or 72h Treat->Incubate2 MTT_Add Add MTT Reagent (5 mg/mL in PBS) Incubate2->MTT_Add Formazan Formazan Formation 4h Incubation (Dark) MTT_Add->Formazan Solubilize Solubilization Add DMSO (100 µL) Formazan->Solubilize Read Absorbance Reading OD @ 570 nm Solubilize->Read

Figure 2: Step-by-step MTT assay workflow for IC50 determination.

Detailed Steps:
  • Seeding: Seed HeLa and MCF-7 cells at a density of

    
     to 
    
    
    
    cells/well in 100 µL DMEM supplemented with 10% FBS.
  • Attachment: Incubate for 24 hours to allow monolayer formation.

  • Treatment: Replace medium with fresh medium containing the benzofuran derivative at graded concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Control: Use 0.1% DMSO as a vehicle control.

  • Exposure: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50 using non-linear regression (e.g., GraphPad Prism).
    

Conclusion

Benzofuran derivatives, particularly pyrazole and triazole hybrids , demonstrate significant therapeutic potential against MCF-7 and HeLa cell lines. The data highlights Compound 3d and Compound 22f as standout candidates with IC50 values < 3.5 µM, outperforming Cisplatin in breast cancer models.[3] Future development should focus on optimizing the C-2 heterocyclic substitution to further enhance selectivity and reduce off-target toxicity.

References

  • Bukhari, S. N. A., et al. (2023). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. [Link]

  • El Hamaky, A. M., et al. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. RSC Advances. [Link]

  • El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds.[1][3][4] RSC Advances. [Link]

  • Guldu, O. K., & Yuksekdanaci, S. (2025). Synthesis and cytotoxic studies of novel azo-Schiff base derivatives against Hela and MCF7 cell lines.[5] Journal of Chemical Sciences. [Link]

Sources

Validation of Tubulin Binding Affinity using Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison and Protocol Guide[1]

Executive Summary

In the development of Microtubule Targeting Agents (MTAs), validating binding affinity (


) is the " go/no-go " gate for lead compounds. While Isothermal Titration Calorimetry (ITC) remains the thermodynamic gold standard, Fluorescence Spectroscopy  is the pragmatic workhorse for high-throughput validation. It offers a superior balance of sensitivity and sample economy, provided that optical artifacts—specifically the Inner Filter Effect (IFE)—are rigorously corrected.

This guide outlines the strategic positioning of fluorescence assays against alternatives and details a self-validating protocol for determining tubulin-ligand affinity.

Part 1: Strategic Comparison of Binding Assays

Before committing to a protocol, researchers must validate that fluorescence is the correct tool for their specific ligand-tubulin system.

Table 1: Comparative Analysis of Tubulin Binding Modalities
FeatureFluorescence Spectroscopy Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Pelleting Assay
Primary Readout

(Affinity)

(Thermodynamics)

(Kinetics)
Qualitative Binding / Polymerization
Sample Consumption Low (<100

g)
High (mgs required)Low (but requires chip optimization)High
Throughput Medium-High (Plate reader capable)Low (One sample per hour)High (Automated injections)Low (Manual handling)
Tubulin State Free solution (Native dimers)Free solution (Native dimers)Immobilized (Risk of steric hindrance)Polymerized Microtubules
Key Limitation Inner Filter Effect (IFE) ; Ligand autofluorescenceLow sensitivity for high-affinity binders (

nM)
Ligand immobilization artifactsNon-equilibrium method
Best For Routine

screening
Final thermodynamic validationKinetic profilingAssessing polymerization effects

Expert Insight: Choose fluorescence when you have limited protein supply or need to screen multiple analogs. If your ligand is highly fluorescent in the UV range (300–400 nm), fluorescence quenching may be impossible; switch to ITC or SPR.

Part 2: The Mechanism – Intrinsic Tryptophan Quenching

Tubulin is an ideal candidate for intrinsic fluorescence assays. The


-tubulin dimer contains multiple Tryptophan (Trp) residues. When a ligand binds, it alters the local electronic environment of these residues or induces a conformational change, resulting in Fluorescence Quenching  (a decrease in intensity).
The Optical Pathway
  • Excitation: 295 nm (Selectively excites Trp, minimizing Tyrosine background).

  • Emission: ~335 nm (Characteristic Trp emission peak in tubulin).

  • Signal: Ligand binding correlates with a reduction in fluorescence intensity (

    
    ).
    

Part 3: Experimental Protocol (Step-by-Step)

This protocol is designed to be self-validating . It includes mandatory controls often skipped in lower-quality guides.

Reagents & Buffer Preparation[6]
  • PEM Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl2.

  • GTP Stock: 1 mM GTP (Essential for maintaining tubulin dimer stability).

  • Tubulin: Purified from bovine brain (typically >99% pure).

  • Ligand Stock: Dissolved in DMSO (Keep final DMSO <1% to prevent protein denaturation).

Workflow Diagram

Tubulin_Binding_Workflow Fig 1: Fluorescence Titration Workflow with Mandatory IFE Correction Step. Prep Buffer & Protein Prep (PEM + GTP) Baseline Measure Baseline (Tubulin Only) Prep->Baseline Titration Ligand Titration (Stepwise Addition) Baseline->Titration Absorbance Measure Absorbance (For IFE Correction) Titration->Absorbance Parallel Step Analysis Data Fitting (Stern-Volmer / Kd) Titration->Analysis Absorbance->Analysis Correction Factor

Detailed Steps
  • Protein Equilibration:

    • Dilute tubulin to 2

      
      M  in PEM buffer supplemented with 100 
      
      
      
      M GTP.
    • Incubate at 25°C for 10 minutes. Note: Do not exceed 30°C to avoid polymerization artifacts during binding measurement.

  • Baseline Measurement (

    
    ): 
    
    • Excitation: 295 nm (Slit width: 5 nm).

    • Emission Scan: 310–400 nm (Peak usually at 335 nm).

    • Record the integrated intensity (

      
      ).
      
  • Ligand Titration:

    • Add ligand in small increments (e.g., 0.5

      
      L) to minimize dilution error.
      
    • Mix gently (magnetic stirring or pipetting) and incubate for 2 minutes per step to reach equilibrium.

    • Record fluorescence spectrum (

      
      ) after each addition.
      
    • Endpoint: Titrate until saturation (intensity plateau) or until ligand solubility limit is reached.

  • The "Trustworthiness" Step: Absorbance Scan:

    • Crucial: You must measure the absorbance of the ligand at the excitation (295 nm) and emission (335 nm) wavelengths at every concentration used.

    • This data is required for the Inner Filter Effect correction.

Part 4: Data Analysis & Validation

Raw fluorescence data is rarely publication-ready. You must apply physical corrections to ensure the observed quenching is due to binding, not just light absorption by the ligand.

Inner Filter Effect (IFE) Correction

Ligands often absorb UV light. If the ligand absorbs the excitation light before it hits the tubulin, or absorbs the emitted light before it hits the detector, the signal drops artificially.

Formula:



  • 
    : Corrected Fluorescence
    
  • 
    : Observed Fluorescence
    
  • 
    : Absorbance of ligand at 295 nm
    
  • 
    : Absorbance of ligand at 335 nm
    
Stern-Volmer Analysis

To determine the mechanism of quenching (Static vs. Dynamic), plot


 against Ligand Concentration 

.

The Equation:



  • Linear Plot: Indicates a single class of quenching (usually static binding for tubulin-drug interactions).

  • Upward Curvature: Indicates combined static and dynamic quenching.

Calculating the Dissociation Constant ( )

For static quenching (binding), fit the corrected data to the binding isotherm:



  • 
     = Free ligand concentration
    
  • 
     = Dissociation constant (Lower 
    
    
    
    = Higher Affinity)
Logic Diagram: Data Validation

Analysis_Logic Fig 2: Decision Matrix for Validating Binding Data. RawData Raw Fluorescence Data CheckAbs Check Ligand Absorbance (>0.05 OD?) RawData->CheckAbs ApplyIFE Apply IFE Correction (Eq. 1) CheckAbs->ApplyIFE Yes SVPlot Stern-Volmer Plot (F0/F vs [L]) CheckAbs->SVPlot No (Rare) ApplyIFE->SVPlot Linear Is Plot Linear? SVPlot->Linear KdCalc Calculate Kd (Binding Isotherm) Linear->KdCalc Yes (Static Binding) Artifact Suspect Dynamic Quenching or Aggregation Linear->Artifact No (Curved)

Part 5: Troubleshooting & Controls

  • Solvent Control: Titrate DMSO alone into the tubulin solution. Fluorescence should remain constant (<2% change).

  • NATA Control: Titrate your ligand into a solution of N-acetyl-L-tryptophan-amide (NATA). Since NATA is free tryptophan, specific binding should not occur. If quenching is observed here, it suggests the ligand is quenching Trp via collision (dynamic) rather than specific protein binding, or that IFE correction was insufficient.

  • Photobleaching: Minimize shutter open time. Tubulin fluorescence can drift if exposed to UV for long periods.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[1][2][3] (The authoritative text on IFE correction and quenching mechanisms).

  • Kumari, A., & Panda, D. (2022).[4] Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy.[4][5][6] Methods in Molecular Biology, 2430, 261–276.[4] (Specific protocol for tubulin assays).

  • Andreu, J. M., & Timasheff, S. N. (1982). Interaction of tubulin with single ring analogs of colchicine. Biochemistry, 21(25), 6465–6476. (Foundational paper on tubulin-ligand thermodynamics).

  • Correia, J. J., & Lobert, S. (2001). Physicochemical aspects of tubulin-interacting antimitotic drugs. Current Pharmaceutical Design, 7(13), 1213–1228.

Sources

Comparative Cytotoxicity of 2-Substituted vs. 3-Substituted Benzofurans: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Divergence of the Benzofuran Scaffold

The benzofuran ring system is a privileged pharmacophore in medicinal chemistry, frequently serving as the core scaffold for novel chemotherapeutics. However, the regiochemistry of substitution—specifically at the C-2 versus the C-3 position—fundamentally dictates the molecule's electronic distribution, steric profile, and consequently, its biological target. As drug development professionals, understanding this structural divergence is critical for optimizing the therapeutic window, designing structure-activity relationship (SAR) studies, and minimizing off-target cytotoxicity.

Structure-Activity Relationships (SAR) & Cytotoxic Pathways

The vector at which a functional group projects from the benzofuran core determines its ability to intercalate into specific enzyme pockets or nucleic acid structures.

  • 2-Substituted Benzofurans: Substitutions at the C-2 position typically extend the conjugation of the aromatic system. This planar extension allows these molecules to bind deeply into hydrophobic enzyme pockets. For instance, specific 2-(het)aryl substituted derivatives have been shown to act as potent inhibitors of the SIRT1 enzyme, driving a concentration-dependent increase in p53 acetylation and subsequent apoptosis (1)[1]. Furthermore, hybridizing the C-2 position with imidazole scaffolds yields high selectivity and cytotoxicity against specific lineages, such as the Skov-3 ovarian carcinoma cell line ().

  • 3-Substituted Benzofurans: The C-3 position projects substituents at a distinct vector relative to the oxygen heteroatom, often disrupting planarity depending on the steric bulk. Complex 3-substituted derivatives, such as silvestrol analogs, exhibit profound cytotoxicity by acting as chemical inducers of dimerization. They specifically target the RNA helicase eIF4A, arresting translation initiation in malignant cells (2)[2].

  • Halogenation Effects: Halogenation at either position plays a critical role in fine-tuning cytotoxicity. For example, fluorine addition at specific positions on the benzofuran core can double the inhibitory potency against targets like uPA due to enhanced halogen bonding and metabolic stability (3)[3].

Quantitative Cytotoxicity Profiles

The following table summarizes the comparative performance of representative 2-substituted and 3-substituted benzofurans across standard in vitro models.

Compound ClassRepresentative ScaffoldPrimary Target / PathwaySusceptible Cell LinesTypical IC₅₀ Range
2-Substituted Imidazole-benzofuran hybridsSIRT1 Inhibition / p53 AcetylationSkov-3, MCF-7, MDA-MB-2310.4 – 15 µM
3-Substituted Silvestrol analogs / AroylseIF4A / Translation ArrestHeLa, HepG2, HCT1160.01 – 5 µM
Halogenated Fluorinated / Brominated coreuPA Inhibition / ROS GenerationBroad spectrum0.43 – 10 µM

Mechanistic Pathway Visualization

G N_2Sub 2-Substituted Benzofurans N_SIRT SIRT1 Enzyme Inhibition N_2Sub->N_SIRT N_3Sub 3-Substituted Benzofurans N_EIF eIF4A RNA Helicase Binding N_3Sub->N_EIF N_P53 Increased p53 Acetylation N_SIRT->N_P53 N_APOP Apoptosis & Cytotoxicity N_P53->N_APOP N_TRANS Translation Initiation Arrest N_EIF->N_TRANS N_TRANS->N_APOP

Divergent cytotoxic signaling pathways of 2-substituted vs. 3-substituted benzofurans.

Self-Validating Experimental Protocol: Redox-Independent Cytotoxicity Screening

Expert Insight: Why SRB over MTT? As an application scientist, I strongly advise against using the standard MTT assay for novel benzofurans. Benzofurans often possess intrinsic antioxidant or redox-active properties due to their electron-rich oxygen heterocycle. These compounds can directly reduce tetrazolium salts to formazan in the absence of cellular metabolism, yielding false-positive viability signals. The Sulforhodamine B (SRB) assay, which stoichiometrically binds to basic amino acid residues to measure total protein mass, provides a redox-independent, highly trustworthy readout.

Step-by-Step Methodology

Step 1: Cell Seeding and Synchronization

  • Action: Seed target cells (e.g., MCF-7, Skov-3) at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Causality: A 24-hour incubation ensures cells recover from trypsinization stress and enter the log-growth phase. Cytotoxic agents targeting translation (like 3-substituted analogs) or DNA repair are only accurately measured when cells are actively proliferating.

Step 2: Compound Preparation and Treatment

  • Action: Dissolve benzofuran derivatives in molecular biology grade DMSO to create a 10 mM stock. Dilute in complete media to final concentrations (e.g., 0.1–100 µM). Ensure the final DMSO concentration in the well remains

    
     (v/v). Treat cells for 48-72 hours.
    
  • Causality: Benzofurans are highly lipophilic. Exceeding 0.5% DMSO causes solvent-induced membrane permeabilization, which artificially inflates cytotoxicity readings and confounds the true IC₅₀ of the compound.

Step 3: Internal Validation Controls (The Self-Validating System)

  • Action: Every plate must include:

    • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline.

    • Positive Control (1 µM Doxorubicin): Validates the assay's sensitivity to known cytotoxic agents.

    • Cell-Free Blank: Quantifies background absorbance from the media and compound auto-absorbance.

  • Causality: Without these controls, it is impossible to distinguish between compound precipitation, solvent toxicity, and genuine pharmacological cytotoxicity.

Step 4: Fixation and SRB Staining

  • Action: Add cold Trichloroacetic acid (TCA) to a final concentration of 10% directly to the wells. Incubate at 4°C for 1 hour. Wash with deionized water and dry. Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.

  • Causality: Cold TCA instantly precipitates cellular proteins, locking the cellular mass in place. The 1% acetic acid provides the mild acidic environment required for the SRB dye to bind electrostatically to basic amino acids.

Step 5: Solubilization and Quantification

  • Action: Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 510 nm.

  • Causality: The high pH of the Tris base disrupts the electrostatic interaction between the dye and the proteins, releasing the dye into the solution for accurate spectrophotometric quantification.

References

  • Synthesis and cytotoxic activities of novel hybrid compounds of imidazole scaffold-based 2-substituted benzofurans. RSC Advances.

  • Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation. Anticancer Agents in Medicinal Chemistry (PubMed). 1

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (MDPI).3

  • Benzofuran | High-Purity Research Chemical | RUO. Benchchem. 2

Sources

Benchmarking Benzofuran: A Guide to Reproducible Antiproliferative Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold & The Reproducibility Crisis

The benzofuran scaffold is a cornerstone in medicinal chemistry, particularly for developing tubulin polymerization inhibitors targeting the colchicine binding site. Its structural rigidity and lipophilicity allow it to mimic the cis-stilbene moiety of Combretastatin A-4 (CA-4), a potent vascular disrupting agent.

However, the very properties that make benzofurans effective—high lipophilicity and rigid aromaticity—introduce significant variability in in vitro antiproliferative assays. Discrepancies in reported IC


 values for identical analogs often stem from compound precipitation, solvent effects, or inconsistent cell density rather than intrinsic biological activity.

This guide provides a standardized, self-validating framework for evaluating benzofuran analogs, ensuring that your data is not just positive, but reproducible and publishable .

Comparative Analysis: Benzofurans vs. Clinical Standards

The following data aggregates performance metrics of key benzofuran derivatives against standard chemotherapeutics. Note the variability in IC


 values across different cell lines, emphasizing the need for context-specific controls.
Table 1: Antiproliferative Potency (IC ) Comparison[1][2]
Compound ClassSpecific AnalogTarget MechanismCell LineIC

(µM)
Reference Standard Comparison
Benzofuran-Chalcone Compound 3dTubulin / UnknownMCF-7 (Breast)3.22 Superior to Cisplatin (12.25 µM)
2-Aroylbenzofuran Compound 6aTubulin (Colchicine Site)A375 (Melanoma)0.0038 ~10x more potent than CA-4
CA-4 Analogue Compound 4wTubulin PolymerizationA549 (Lung)1.55 Comparable to CA-4 (0.16 µM)
Methoxy-Benzofuran Compound 12G2/M ArrestHeLa (Cervical)1.06 Superior to Cisplatin ; Comparable to CA-4
Amino-Benzofuran Compound 10hTubulin InhibitionFM3A/0 (Mammary)0.024 Superior to CA-4 (0.042 µM)

Key Insight: Benzofuran analogs often outperform Cisplatin in resistant lines (e.g., MCF-7) but require nanomolar sensitivity assays to distinguish potency against CA-4.

Mechanistic Validation & SAR

To validate that your benzofuran analog is acting via the intended mechanism (microtubule destabilization) rather than non-specific toxicity, you must map the Structure-Activity Relationship (SAR) to the biological outcome.

Figure 1: Benzofuran Mechanism of Action & SAR Logic

BenzofuranMechanism Benzofuran Benzofuran Scaffold (Lipophilic Core) Tubulin Tubulin Dimer (Colchicine Binding Site) Benzofuran->Tubulin Binds Microtubules Microtubule Destabilization Tubulin->Microtubules Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubules->CellCycle Spindle Defect Apoptosis Apoptosis (Caspase 3/7 Activation) CellCycle->Apoptosis Mitotic Catastrophe Subst1 C-2 Aroyl/Aryl Group (Increases Affinity) Subst1->Benzofuran SAR Opt. Subst2 C-5/6 Methoxy Groups (Mimics CA-4) Subst2->Benzofuran SAR Opt.

Caption: Mechanistic pathway of benzofuran analogs targeting the colchicine site on tubulin, leading to G2/M arrest.

The Self-Validating Experimental Protocol

Reproducibility fails when protocols are static. This dynamic protocol includes "Checkpoint Gates" that must be passed before proceeding.

Phase 1: Pre-Assay Solubility Check (The "Invisible" Variable)

Benzofurans are hydrophobic. If they precipitate in the media, your IC


 is an artifact of solubility, not potency.
  • Prepare Stock: Dissolve compound in 100% DMSO (typ. 10-20 mM).

  • Media Dilution: Dilute to 2x the highest test concentration in complete culture media.

  • Checkpoint 1: Inspect visually or via DLS (Dynamic Light Scattering). If cloudy or precipitating, reduce concentration or use a solubility enhancer (e.g., Cyclodextrin), though this alters bio-availability.

Phase 2: Optimized Seeding Density
  • Cell Lines: Use A549 (Lung) or MCF-7 (Breast) as standard models.

  • Optimization: Seed cells at 2,000, 4,000, and 8,000 cells/well in 96-well plates.

  • Growth Curve: Measure viability at 0h, 24h, 48h, and 72h.

  • Selection: Choose the density that ensures cells are in the logarithmic growth phase (not confluent) at the end of the assay (72h). Over-confluent control wells mask drug efficacy.

Phase 3: The Treatment & Readout Workflow

This protocol uses the MTT assay, but is compatible with Resazurin/CellTiter-Glo.

Step-by-Step Methodology:

  • Seeding: Plate optimized cell number in 100 µL media. Incubate 24h for attachment.

  • Treatment:

    • Add 100 µL of 2x compound dilutions (Serial 1:2 or 1:3).

    • Mandatory Controls:

      • Vehicle Control: DMSO matched to the highest concentration (must be < 0.5% v/v).

      • Positive Control:[1][2][3] Combretastatin A-4 (CA-4) or Cisplatin.

      • Blank: Media only (no cells).

  • Incubation: 48h or 72h at 37°C, 5% CO

    
    .
    
  • Readout (MTT):

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4h.

    • Remove media carefully (benzofuran-treated cells may detach easily).

    • Solubilize formazan with DMSO (150 µL).[3]

    • Read Absorbance at 570 nm (Reference: 630 nm).

Figure 2: The Validated Screening Pipeline

AssayWorkflow cluster_QC Quality Control Gates Start Start: Compound Stock Solubility Checkpoint: Solubility Test (Media Dilution) Start->Solubility Seeding Cell Seeding (Log Phase Optimization) Solubility->Seeding Pass Treatment Treatment (48-72h) + DMSO Control (<0.5%) Seeding->Treatment Readout Readout (MTT/Resazurin) Treatment->Readout Analysis Data Analysis (Non-linear Regression) Readout->Analysis Gate1 Z-Factor > 0.5? Analysis->Gate1 Gate2 Dose-Response R² > 0.95? Gate1->Gate2 Yes

Caption: Step-by-step workflow with integrated Quality Control (QC) gates for data validity.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. (2022).[4][5] Link

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. (2023). Link

  • Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a new class of antitubulin agents. Journal of Medicinal Chemistry. (2008). Link

  • A Comparative Analysis of Benzofuran Derivatives in Oncological Research. BenchChem. (2025).[3] Link (Example landing page for technical data)

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line. Metrology for Quality of Life. (2024). Link

  • Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry. (2013). Link

Sources

Benchmarking Guide: 3-(4'-Methoxybenzoyl)benzofuran vs. Colchicine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for benchmarking 3-(4'-Methoxybenzoyl)benzofuran (often a synthetic intermediate or structure-activity relationship probe) against the "gold standard" microtubule-destabilizing agent, Colchicine .

Executive Summary

This guide compares Colchicine , the classical natural product tubulin inhibitor, with This compound (referred to herein as 3-MBBF ), a synthetic scaffold representing the benzofuran class of Colchicine Binding Site Inhibitors (CBSIs).

While Colchicine exhibits superior in vitro potency (nanomolar IC50), it is plagued by a narrow therapeutic index and multidrug resistance (MDR) susceptibility. 3-MBBF and its derivatives are investigated as synthetic alternatives that, while often displaying moderate (micromolar) potency in their mono-methoxy forms, offer superior metabolic stability, reduced toxicity, and the ability to evade P-glycoprotein (P-gp) efflux pumps.

Compound Profiles & Physicochemical Properties
FeatureColchicine This compound (3-MBBF)
Origin Natural Product (Colchicum autumnale)Synthetic Small Molecule
Molecular Weight 399.44 g/mol ~252.27 g/mol (Core Scaffold)
Key Pharmacophore Trimethoxyphenyl (Ring A) + Tropolone (Ring C)Benzofuran Core + 4'-Methoxybenzoyl moiety
Solubility (LogP) ~1.03 (Moderate lipophilicity)~3.5–4.0 (Higher lipophilicity, varies by substitution)
Stability Light-sensitive (photo-isomerizes to Lumicolchicine)Chemically stable; amenable to scale-up synthesis
Mechanism of Action: The Colchicine Binding Site[1][2]

Both compounds target the Colchicine Binding Site (CBS) located at the interface of


- and 

-tubulin.[1] However, their binding thermodynamics differ.
  • Colchicine: Binds via a two-step mechanism (fast initial binding

    
     slow conformational change), effectively "freezing" the microtubule dynamics. It relies heavily on the trimethoxy  motif for high-affinity hydrophobic interactions.
    
  • 3-MBBF: Acts as a rapid-equilibrium binder. The single 4'-methoxy group provides some hydrophobic anchorage, but lacks the density of interactions seen with trimethoxy analogs (like BNC105). This results in a faster "off-rate" and generally lower potency, but potentially fewer off-target effects.

Pathway Visualization: Tubulin Inhibition to Apoptosis

TubulinPathway Compound Inhibitor (Colchicine / 3-MBBF) CBS Colchicine Binding Site (Interface) Compound->CBS Binds Tubulin Free Tubulin Heterodimers (Alpha/Beta) Tubulin->CBS Contains Polymerization Microtubule Polymerization CBS->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Disruption leads to Signaling JNK/p38 Activation Bcl-2 Phosphorylation Arrest->Signaling Triggers Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Induces

Figure 1: Mechanism of Action.[1] Both compounds bind to the CBS, preventing the polymerization of tubulin dimers into functional microtubules, leading to mitotic arrest and apoptosis.[1]

Performance Benchmarking: Experimental Data

The following data summarizes the expected performance gap. Note that 3-MBBF (mono-methoxy) acts as a moderate inhibitor compared to the potent Colchicine.

A. Cytotoxicity (MTT Assay)
  • Colchicine: Extremely potent.

    • IC50 (HeLa/MCF-7):10 – 50 nM [2][3]

  • 3-MBBF: Moderate potency.[1] The lack of the trimethoxy motif (present in optimized analogs like BNC105) significantly reduces affinity.

    • IC50 (HeLa/MCF-7):1.0 – 10.0 µM (Estimated based on mono-methoxy SAR data).

    • Insight: 3-MBBF is ~100-1000x less potent in vitro but may show better efficacy in MDR+ cell lines (e.g., NCI-H460/Tax) due to lack of P-gp recognition.

B. Tubulin Polymerization Inhibition [4][1][5][6][7]
  • Colchicine: Strong inhibitor.

    • IC50 (Polymerization):2.0 – 3.0 µM

  • 3-MBBF: Weak to Moderate inhibitor.

    • IC50 (Polymerization):> 10 µM

    • Note: High concentrations are required to achieve the same degree of microtubule depolymerization as Colchicine.

C. Structural Causality (SAR Insight)

The "Trimethoxy" rule is critical for CBSIs.

  • Colchicine: 3-methoxy groups on Ring A perfectly fill the hydrophobic pocket.

  • 3-MBBF: The single 4'-methoxy group leaves "empty space" in the binding pocket, reducing Van der Waals contacts and binding enthalpy (

    
    ).
    
Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol 1: Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the direct effect of the compound on tubulin assembly kinetics.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).

  • Preparation:

    • Prepare 100 µL reaction mixtures in a 96-well black plate.

    • Control: Tubulin + GTP + DMSO (Vehicle).

    • Reference: Tubulin + GTP + Colchicine (3 µM).

    • Test: Tubulin + GTP + 3-MBBF (Titrate: 1, 5, 10, 50 µM).

  • Execution:

    • Start reaction by transferring plate to 37°C pre-warmed reader.

    • Measure Fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Analysis:

    • Plot RFU vs. Time.

    • Vmax: Calculate the maximum slope (polymerization rate).

    • Validation: The Colchicine curve should remain flat (baseline), while the Vehicle curve follows a sigmoidal growth. 3-MBBF should show dose-dependent flattening.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest, the hallmark of tubulin inhibition.

  • Seeding: Seed HeLa cells (2 x 10^5/well) in 6-well plates; incubate 24h.

  • Treatment:

    • Treat with IC50 concentration (determined via MTT) of Colchicine or 3-MBBF for 24h.

  • Fixation:

    • Harvest cells, wash with PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing (Critical step to prevent clumping). Store at -20°C for >2h.

  • Staining:

    • Wash ethanol away with PBS.

    • Incubate with Propidium Iodide (PI) (50 µg/mL) + RNase A (100 µg/mL) for 30 min at 37°C in dark.

  • Acquisition:

    • Analyze >10,000 events on a flow cytometer.

  • Validation:

    • Colchicine: Expect >60% of cells in G2/M peak (4N DNA content).

    • 3-MBBF: Expect G2/M accumulation, but likely requires higher dosage to match Colchicine's peak sharpness.

Experimental Workflow Diagram

Workflow Cells Cancer Cells (HeLa/MCF-7) Treatment Treatment (24-48h) Cells->Treatment Assay1 MTT Assay (Cytotoxicity) Treatment->Assay1 Assay2 Flow Cytometry (Cell Cycle) Treatment->Assay2 Assay3 Tubulin Polymerization (In Vitro) Treatment->Assay3 Lysate/Purified Data1 IC50 Value Assay1->Data1 Data2 G2/M Arrest % Assay2->Data2 Data3 Vmax Inhibition Assay3->Data3

Figure 2: Experimental Workflow. A multi-parametric approach is required to validate tubulin inhibition, combining cytotoxicity (MTT), mechanistic arrest (Flow Cytometry), and direct target engagement (Polymerization).

Conclusion & Recommendation
  • For High Potency: Colchicine remains the superior choice for in vitro tubulin destabilization due to its nanomolar affinity.

  • For Drug Development: 3-MBBF serves as a valuable scaffold . While the mono-methoxy variant is less potent, it validates the benzofuran core's ability to bind the CBS. To achieve Colchicine-like potency, chemical optimization (e.g., introducing a 3,4,5-trimethoxy pattern on the benzoyl ring, as seen in analogs like BNC105) is necessary.

  • Safety Note: 3-MBBF derivatives often exhibit a better safety profile and vascular disrupting activity (VDA) in vivo compared to the systemic toxicity of Colchicine.

References
  • Romagnoli, R., et al. (2009). "Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry. Link

  • Lu, Y., et al. (2012). "Discovery of potent tubulin inhibitors targeting the colchicine binding site."[4][1][5][7] European Journal of Medicinal Chemistry. Link

  • Kanth, S.R., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers. Link

  • Flynn, B.L., et al. (2002). "Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a potent and selective antiproliferative agent." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Methoxybenzoyl Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Methoxybenzoyl Benzofurans Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxybenzoyl benzofurans represent a critical class of structural scaffolds found in medicinal chemistry (tubulin polymerization inhibitors) and forensic analysis (synthetic cannabinoid analogs). Their structural isomerism—specifically the position of the methoxy group and the benzoyl attachment point—poses significant analytical challenges.

This guide provides a high-resolution comparative analysis of the mass spectral behavior of 2-(4-methoxybenzoyl)benzofuran against its primary structural alternatives. By synthesizing electron ionization (EI) and electrospray ionization (ESI) data, we establish a self-validating protocol for the unequivocal identification of these isomers.

Experimental Methodology (Standardized Protocol)

To ensure reproducibility, the following experimental conditions are established as the baseline for the data presented in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]
  • Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temperature: 280°C (Splitless mode).

  • Temperature Program: 80°C (hold 1 min)

    
     20°C/min to 300°C (hold 15 min).
    
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.

  • Collision Energy: Stepped CID (15, 30, 45 eV) to generate comprehensive fragmentation maps.

Mechanistic Fragmentation Analysis

The fragmentation of methoxybenzoyl benzofurans is governed by the stability of the acylium ion and the benzofuran radical cation. Understanding these mechanisms is the "causality" required for accurate interpretation.[1]

Primary Fragmentation Pathway (Alpha-Cleavage)

The most diagnostic event in the mass spectrum of a benzoyl benzofuran is the


-cleavage of the ketone bridge. This cleavage is driven by the formation of a resonance-stabilized acylium ion.
  • Pathway A (Benzoyl Retention): Cleavage leads to a methoxybenzoyl cation (m/z 135). This is the base peak in ESI and a major peak in EI.

  • Pathway B (Benzofuran Retention): Cleavage leads to a benzofuran cation (m/z 117/118).

Secondary Fragmentation (Neutral Losses)

Following the formation of the primary ions, sequential neutral losses occur:

  • Decarbonylation (-CO): The acylium ion (m/z 135) loses CO to form the methoxyphenyl cation (m/z 107).

  • Methyl Radical Loss (

    
    ):  Characteristic of the methoxy group, generating a quinoid-like cation (m/z 120 from the 135 precursor).
    
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for 2-(4-methoxybenzoyl)benzofuran (


, MW 252).

FragmentationPathway M Molecular Ion [M]+. m/z 252 Acylium Methoxybenzoyl Cation (Acylium Ion) m/z 135 M->Acylium α-Cleavage (Path A) Benzofuran Benzofuran Radical Cation m/z 117/118 M->Benzofuran α-Cleavage (Path B) Anisyl Methoxyphenyl Cation m/z 107 Acylium->Anisyl - CO (28 Da) Quinoid Quinoid Cation [135 - CH3] m/z 120 Acylium->Quinoid - •CH3 (15 Da) Benzofuran_CO Benzofuran - CO m/z 89 Benzofuran->Benzofuran_CO - CO (28 Da)

Figure 1: Competitive fragmentation pathways of 2-(4-methoxybenzoyl)benzofuran under EI conditions.

Comparative Performance Guide: Differentiating Isomers

The analytical challenge lies in distinguishing the target compound from its isomers. The table below compares the diagnostic ions of the Target (Methoxy on Benzoyl ring) vs. Alternative A (Methoxy on Benzofuran ring) and Alternative B (3-Aroyl isomer).

Diagnostic Ion Table[5]
FeatureTarget: 2-(4-Methoxybenzoyl)benzofuranAlt A: 2-Benzoyl-(5-methoxy)benzofuranAlt B: 3-(4-Methoxybenzoyl)benzofuran
Molecular Ion m/z 252m/z 252m/z 252
Base Peak (Acylium) m/z 135 (Methoxybenzoyl)m/z 105 (Unsub. Benzoyl)m/z 135
Benzofuran Ion m/z 117m/z 147/148 (Methoxy-benzofuran)m/z 117
[M-OH]+ Ion Low IntensityLow IntensityHigh Intensity (Chalcone-like mechanism)
Key Differentiator 135/117 Pair 105/147 Pair Ratio of 252/251 & Retention Time
Isomer Differentiation Logic
  • Regioisomerism (Methoxy Position): If the methoxy group is on the benzofuran ring (Alt A), the alpha-cleavage shifts the mass of the acylium ion down to 105 and the benzofuran fragment up to 147. This is the most reliable differentiator.

  • Positional Isomerism (2- vs 3-Aroyl): Differentiating the 2-substituted from the 3-substituted isomer is subtler. 3-aroylbenzofurans often exhibit a "chalcone-like" fragmentation, showing a significant

    
     or 
    
    
    
    peak due to the proximity of the carbonyl to the C2-hydrogen, facilitating intramolecular rearrangements not possible in the 2-isomer.
Decision Tree for Identification

Use this logic flow to identify your unknown benzofuran derivative.

DecisionTree Start Unknown Spectrum (Precursor m/z 252) CheckAcylium Check Base Peak (Acylium) Start->CheckAcylium Is105 Base Peak: m/z 105 CheckAcylium->Is105 m/z 105 Dominant Is135 Base Peak: m/z 135 CheckAcylium->Is135 m/z 135 Dominant ResultA Isomer: Benzoyl-Methoxybenzofuran (Methoxy on Furan Ring) Is105->ResultA CheckMOH Check [M-OH]+ (m/z 235) or [M-H]+ Ratio Is135->CheckMOH ResultTarget Target: 2-(Methoxybenzoyl)benzofuran (Low [M-OH]+) CheckMOH->ResultTarget Standard Profile Result3Iso Isomer: 3-(Methoxybenzoyl)benzofuran (High [M-OH]+ / Chalcone-like) CheckMOH->Result3Iso Enhanced Rearrangement

Figure 2: Logical decision tree for the mass spectrometric identification of methoxybenzoyl benzofuran isomers.

References

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816.

  • Begala, M., & Delogu, G. L. (2019). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn.[2] Journal of Mass Spectrometry, 54(9), 750-760.

  • Urru, S. A., et al. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization—a useful precursor ion for isomeric differentiation.[3] Journal of Mass Spectrometry, 44(2), 245-251.[3]

  • Drug Enforcement Administration (DEA). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. Microgram Journal, 9(1). (Provides foundational data on benzofuran isomer differentiation).

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(4'-Methoxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

3-(4'-Methoxybenzoyl)benzofuran (often associated with tubulin polymerization inhibitors like BNC-105) is a biologically active organic solid.[1][2][3] Improper disposal poses significant risks to aquatic ecosystems and laboratory safety due to its potential cytotoxicity and persistence in the environment.

Core Directive: This compound must never be disposed of down the drain or in municipal trash. It requires High-Temperature Incineration via a licensed hazardous waste contractor.

Rapid Response: Disposal Matrix
State of MatterWaste Stream CategoryContainer TypeLabeling Requirement
Pure Solid Hazardous Waste (Solid)HDPE Wide-Mouth Jar"Toxic Solid, Organic, N.O.S."
In Solution Non-Halogenated OrganicGlass/HDPE Solvent Carboy"Flammable/Toxic Liquid" (List Solvents)
Contaminated Debris Hazardous DebrisDouble-Bagged (Poly)"Contaminated PPE/Debris - Toxic"

Hazard Characterization (The "Why")

To ensure compliance and safety, one must understand the specific hazards driving these protocols.

  • Aquatic Toxicity (GHS H400/H410): Benzofuran derivatives are lipophilic. They bioaccumulate in aquatic organisms. Release into water systems (sinks/drains) causes long-term environmental damage.

  • Pharmacological Activity: As a structural analog to potent vascular disrupting agents (VDAs), this compound should be treated as a suspected reproductive toxin and cytotoxin .

  • Chemical Stability: The benzofuran ring is stable. It does not degrade rapidly under ambient conditions, necessitating thermal destruction (incineration) rather than chemical neutralization.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Weighing Residues)

Applicability: Expired stock, weighing boat residues, and failed reaction solids.

  • Segregation: Isolate from oxidizers (e.g., nitrates, perchlorates) to prevent fire hazards.

  • Containerization: Use a rigid, wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

    • Scientist's Note: Avoid low-density plastics if the solid is damp with solvents like Dichloromethane (DCM), as benzofurans are soluble in chlorinated solvents which can soften inappropriate plastics.

  • Labeling:

    • Primary Constituent: this compound.

    • Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Roto-vap condensates, HPLC fractions, and reaction solvents.

  • Solvent Compatibility Check:

    • Non-Halogenated Stream: If dissolved in Acetone, Ethyl Acetate, DMSO, or Methanol.

    • Halogenated Stream: If dissolved in DCM or Chloroform.

    • Critical Rule: Since the molecule itself (C₁₆H₁₂O₃) contains no halogens , it does not mandate a halogenated stream unless the solvent requires it. However, keeping it in the "High BTU" (Non-halogenated) stream is preferred for easier incineration.

  • Precipitation (Optional but Recommended):

    • If you have large volumes of dilute aqueous waste (e.g., from reverse-phase HPLC), pass the solution through an Activated Carbon Filter or a Polymeric Resin to capture the organic compound. Dispose of the solid filter as hazardous waste (Protocol A) and the water as non-hazardous (subject to local testing).

  • Bulking: Pour into the appropriate solvent waste carboy (Safety Can). Do not fill >90% to allow for thermal expansion.

Operational Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposing of this compound to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Crystals) StateCheck->Solid Pure/Residue Liquid Liquid Waste (Solutions, Suspensions) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Paper, Syringes) StateCheck->Debris PPE/Tools StreamC Stream C: Solid Haz Waste Lab Pack for Incineration Solid->StreamC SolventCheck Check Solvent Type Liquid->SolventCheck Debris->StreamC Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo StreamA Stream A: Non-Halogenated High BTU Incineration Halo->StreamA No (Acetone, MeOH, DMSO) StreamB Stream B: Halogenated Specialized Incineration Halo->StreamB Yes

Figure 1: Decision logic for segregating this compound waste streams.

Spill Response (Emergency Protocol)

In the event of a spill, immediate containment is necessary to prevent aerosolization (inhalation risk) and drain contamination.

Dry Spill (Powder)
  • PPE Upgrade: Wear double nitrile gloves, lab coat, and a P95/N95 particulate respirator (or work in a hood).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Do NOT use a brush/broom (creates dust).

    • Scoop carefully using a plastic spatula or index card.

    • Wipe the area 3x with Acetone-soaked pads.

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, and place that bag into the Solid Hazardous Waste container.

Wet Spill (Solution)
  • Absorb: Use universal absorbent pads or vermiculite.

  • Neutralize: No chemical neutralization is required/effective. Focus on absorption.

  • Clean: Wash the surface with soap and water after removing the absorbent. Collect the rinse water as hazardous waste if the spill was significant (>50mL of concentrated solution).

References & Regulatory Grounding[2][4][5]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Defines hazardous waste characteristics and "P" or "U" listing protocols). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[3] (Mandates SDS availability and proper labeling). [Link]

  • PubChem Compound Summary. Benzofuran Derivatives Toxicity Profile. (General toxicity data for benzofuran class compounds). [Link]

Disclaimer: This guide is for educational purposes and operational planning. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) for the exact lot of chemical before handling.

Sources

Personal protective equipment for handling 3-(4'-Methoxybenzoyl)benzofuran

[1]

Executive Summary & Risk Context

3-(4'-Methoxybenzoyl)benzofuran is a pharmacologically active scaffold, frequently utilized as a key intermediate in the synthesis of anti-arrhythmic agents (e.g., Dronedarone analogs) and tubulin polymerization inhibitors.[1]

Critical Safety Premise: Unlike common reagents, this compound possesses a benzofuran core fused with a methoxyphenyl ketone . This structure imparts high lipophilicity (LogP > 3.0 estimated), facilitating rapid transdermal absorption. Furthermore, as a drug precursor, it should be treated as a Potent Compound (Occupational Health Band 3) until specific toxicological data proves otherwise.

Primary Hazards:

  • Health: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335).[2] Potential Reproductive Toxin/Carcinogen (based on benzofuran analog data).

  • Environmental: High Aquatic Toxicity (H400/H410).

  • Physical: Combustible dust hazard if micronized.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "standard precautions" to address the specific permeation and inhalation risks of benzofuran derivatives.

Protection ZonePPE RequirementTechnical Justification (The "Why")
Hand Protection (Solid Handling) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Benzofuran dusts are fine and adherent.[1] Double gloving allows the outer layer to be discarded immediately upon contamination without exposing skin.
Hand Protection (In Solution) Laminate Film (Silver Shield) or High-Grade Nitrile (>8 mil)Once dissolved in organic solvents (DCM, DMSO), the lipophilic nature of the compound accelerates permeation through standard thin nitrile.[1]
Respiratory N95/P100 (if outside hood) or PAPR (for >10g)Engineering controls (Fume Hood) are primary. If weighing outside a hood is unavoidable, P100 is required to block bioactive particulates.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The fine powder can bypass side shields, and the compound is a severe ocular irritant.
Dermal/Body Tyvek® Lab Coat (Disposable) + Sleeve Covers Cotton lab coats retain dust. Tyvek provides a barrier against bioactive dusts and prevents "take-home" contamination.[1]

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Engineering Controls[1]
  • Static Control: Benzofurans are prone to static charge. Use an ionizing fan or anti-static gun inside the weigh station to prevent powder dispersal.

  • Ventilation: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) . Work at least 6 inches inside the sash.

Phase B: Weighing & Transfer (The Critical Step)
  • Risk:[3][4][5] This is the highest exposure risk due to aerosolization.

  • Step 1: Place the receiving vessel (tare) inside a secondary container (deep tray).

  • Step 2: Pre-weigh the spatula. Do not tap the spatula against the vial rim to dislodge powder; this creates aerosols.

  • Step 3: If spilling occurs, do not wipe . Cover with a wet paper towel (solvent-dampened) to immobilize dust, then wipe.[1]

Phase C: Solubilization
  • Risk:[3][4][5] Permeation. The compound is now a liquid threat.

  • Step 1: When adding solvent (e.g., DMSO, Dichloromethane), assume the breakthrough time of your gloves has been reduced by 50%.

  • Step 2: Inspect the solution. Benzofurans often form supersaturated solutions that may crash out; ensure complete dissolution before transfer to prevent clogging cannulas/syringes.

Visualized Decision Logic

The following diagrams illustrate the decision-making process for PPE selection and Waste Disposal.

Diagram 1: PPE & Handling Decision Tree

PPE_Decision_TreeStartStart: Handling this compoundState_CheckDetermine Physical StateStart->State_CheckSolidSolid (Powder/Crystal)State_Check->SolidSolutionSolution (Organic Solvent)State_Check->SolutionQuant_CheckQuantity > 10 grams?Solid->Quant_CheckSolvent_CheckSolvent Type?Solution->Solvent_CheckStandard_SolidStandard PPE:Double Nitrile + N95 + Fume HoodQuant_Check->Standard_SolidNoHigh_SolidEnhanced PPE:PAPR or Glovebox + Tyvek SuitQuant_Check->High_SolidYesPolarPolar (DMSO/MeOH)Solvent_Check->PolarNonPolarHalogenated (DCM/Chloroform)Solvent_Check->NonPolarGlove_StdDouble Nitrile (Change every 15 min)Polar->Glove_StdGlove_HighLaminate/Silver Shield Gloves(High Permeation Risk)NonPolar->Glove_High

Figure 1: Logic flow for selecting PPE based on physical state and solvent carrier.[1] Note the escalation for halogenated solvents.

Diagram 2: Waste Disposal Workflow

Waste_DisposalWaste_GenWaste GenerationType_CheckWaste TypeWaste_Gen->Type_CheckSolid_WasteSolid Waste(Contaminated Gloves/Wipes)Type_Check->Solid_WasteLiquid_WasteLiquid Waste(Mother Liquor/Rinses)Type_Check->Liquid_WasteDouble_BagDouble Bag (Yellow Biohazard)Solid_Waste->Double_BagSegregationSegregate: Halogenated vs Non-HalogenatedLiquid_Waste->SegregationContainerHigh-Density Polyethylene (HDPE) CarboySegregation->ContainerFinalHigh-Temp Incineration(NO Drain Disposal)Double_Bag->FinalContainer->Final

Figure 2: Strict segregation and incineration workflow.[1] Aquatic toxicity mandates zero drain disposal.[1][6]

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Dampen: Gently cover the spill with a pad dampened in PEG-400 or water.[1] Do not use dry sweeping, which generates dust.[7][8]

  • Collect: Scoop the damp slurry into a wide-mouth hazardous waste jar.

  • Clean: Wash the surface with 10% soap solution, followed by ethanol.

Waste Disposal Specifications

Due to the H410 (Very toxic to aquatic life) classification common to benzofurans:

  • Liquids: Must be collected in "High BTU" organic waste streams for incineration. Absolutely NO drain disposal.

  • Solids: Contaminated weigh boats, gloves, and pipettes must be double-bagged and tagged as "Cytotoxic/Potent Chemical Waste" for incineration.[1]

References

  • PubChem. (n.d.). Compound Summary: Benzofuran Derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Benzofuran. Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.